cetoniacytone A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO5 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide |
InChI |
InChI=1S/C9H11NO5/c1-4(12)10-5-2-6(13)9(3-11)8(15-9)7(5)14/h2,7-8,11,14H,3H2,1H3,(H,10,12)/t7-,8+,9-/m0/s1 |
InChI Key |
JYYJQJKNUQRQSW-YIZRAAEISA-N |
SMILES |
CC(=O)NC1=CC(=O)C2(C(C1O)O2)CO |
Isomeric SMILES |
CC(=O)NC1=CC(=O)[C@]2([C@@H]([C@H]1O)O2)CO |
Canonical SMILES |
CC(=O)NC1=CC(=O)C2(C(C1O)O2)CO |
Synonyms |
cetoniacytone A |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Cetoniacytone A: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetoniacytone A, a novel aminocarba sugar with significant cytotoxic properties, represents a promising lead compound in the quest for new anticancer agents. This technical guide provides an in-depth overview of the discovery, origin, and biosynthetic elucidation of this compound. We present a comprehensive summary of the producing organism, its cultivation, and the detailed experimental methodologies employed in the isolation, structure determination, and biological evaluation of this unique natural product. All quantitative data are systematically organized into tables for clarity and comparative analysis. Furthermore, key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific processes.
Discovery and Origin
This compound was first isolated from the endosymbiotic actinomycete, Actinomyces sp. strain Lu 9419.[1][2] This bacterial strain was originally sourced from the intestines of the rose chafer beetle (Cetonia aurata), highlighting the rich and often untapped reservoir of novel bioactive compounds within insect microbiomes.[1][2]
Producing Organism and Cultivation
The producing organism, Actinomyces sp. strain Lu 9419, is maintained on YMG agar and cultured in a liquid YMG medium for the production of this compound.[1] Optimal growth and metabolite production are achieved under specific fermentation conditions.
Table 1: Cultivation Parameters for Actinomyces sp. Lu 9419
| Parameter | Condition |
| Medium | YMG (Yeast Extract, Malt Extract, Glucose) |
| Yeast Extract | 0.4% |
| Malt Extract | 1.0% |
| Glucose | 0.4% |
| pH | 7.3 |
| Temperature | 30 °C |
| Culture Type | Liquid |
Isolation and Structure Elucidation
The journey from the crude fermentation broth to the pure crystalline this compound involved a multi-step purification process followed by rigorous structural analysis using advanced spectroscopic and crystallographic techniques.
Experimental Protocol: Isolation and Purification
While the specific, detailed protocol for the isolation and purification of this compound is not publicly available in a step-by-step format, the process generally involves the following key stages:
-
Fermentation: Large-scale cultivation of Actinomyces sp. Lu 9419 in YMG broth.
-
Extraction: Separation of the mycelium from the culture broth, followed by solvent extraction of the supernatant to obtain the crude extract containing this compound.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound from other metabolites. This typically includes:
-
Solid-Phase Extraction (SPE): To pre-purify and concentrate the target compound.
-
High-Performance Liquid Chromatography (HPLC): Multiple rounds of HPLC with different column chemistries (e.g., reversed-phase, normal-phase) and solvent gradients are employed to achieve high purity.
-
Structure Determination
The chemical structure of this compound was elucidated through a combination of spectroscopic methods and single-crystal X-ray diffraction.
Table 2: Spectroscopic and Crystallographic Data for this compound
| Method | Data |
| Molecular Formula | C₉H₁₁NO₅ |
| Molecular Weight | 213.19 g/mol |
| ¹³C NMR (100 MHz) | δ (ppm): 171.2, 137.9, 128.4, 75.9, 72.1, 62.9, 53.8, 49.6, 22.8 |
| X-ray Crystallography | The absolute configuration was determined by X-ray analysis.[2] |
Note: A detailed table of ¹H NMR assignments with chemical shifts and coupling constants is not publicly available.
Biosynthesis of this compound
Feeding studies with isotopically labeled precursors have revealed that the biosynthesis of this compound proceeds via the pentose phosphate pathway.[1]
Experimental Protocol: Isotopic Labeling Studies
The biosynthetic origin of the carbon skeleton of this compound was investigated through feeding experiments using ¹³C-labeled precursors.
-
Precursor Feeding: Cultures of Actinomyces sp. Lu 9419 were supplemented with [U-¹³C]glycerol and sodium [1-¹³C]acetate.
-
Fermentation and Isolation: The fermentation was continued to allow for the incorporation of the labeled precursors into this compound, which was then isolated and purified.
-
NMR Analysis: The purified this compound was analyzed by ¹³C NMR spectroscopy to determine the pattern of ¹³C enrichment, which provides insights into the biosynthetic pathway.
Biosynthetic Pathway and Gene Cluster
The biosynthesis of this compound is initiated from sedoheptulose 7-phosphate, a key intermediate of the pentose phosphate pathway. A dedicated biosynthetic gene cluster responsible for the production of this compound has been identified and characterized in Actinomyces sp. Lu 9419.
Caption: Proposed biosynthetic pathway of this compound.
Biological Activity: Cytotoxicity
This compound has demonstrated significant cytotoxic activity against various cancer cell lines, making it a molecule of interest for further investigation in drug development.
Experimental Protocol: Cytotoxicity Assay
The cytotoxic effects of this compound are typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. The GI₅₀ (concentration for 50% growth inhibition) values are then calculated.
Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µg/mL) |
| HeLa | Cervical Cancer | 87.36 |
| RD | Rhabdomyosarcoma | 101.51 |
| MCF-7 | Breast Cancer | Not specified |
Conclusion and Future Perspectives
This compound stands out as a structurally unique and biologically active natural product with considerable potential for development as an anticancer therapeutic. The elucidation of its biosynthetic pathway and the identification of the corresponding gene cluster open up avenues for biosynthetic engineering to produce novel analogs with improved efficacy and pharmacological properties. Further detailed investigations into its mechanism of action and in vivo studies are warranted to fully assess its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the power of this intriguing molecule.
Caption: Logical workflow of this compound research.
References
A Technical Guide to Cetoniacytone A and its Producing Organism, Actinomyces sp. Lu 9419
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetoniacytone A is a unique aminocyclitol with significant cytotoxic properties, holding promise for the development of novel antineoplastic agents.[1] This technical guide provides a comprehensive overview of this compound, its producing organism Actinomyces sp. Lu 9419, its biosynthesis, and its biological activities. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development.
Introduction
Actinomyces sp. Lu 9419, an endosymbiotic bacterium isolated from the intestines of the rose chafer beetle (Cetonia aurata), is the natural producer of this compound and related minor components.[1][2][3] this compound possesses an unusual C7N-aminocyclitol core structure, characterized by an acetylated amino group at the C-2 position.[2][4] This structural feature distinguishes it from other members of the C7N aminocyclitol family, such as validamycin A.[2][4] The biosynthesis of this unique skeleton proceeds via the pentose phosphate pathway, involving the cyclization of a heptulose phosphate intermediate.[1][3]
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a dedicated gene cluster within Actinomyces sp. Lu 9419.[4] A 46 kb DNA region containing 31 complete open reading frames (ORFs) has been identified, with a 20.5 kb segment encoding 17 ORFs predicted to be directly involved in the biosynthetic pathway.[4]
Key Biosynthetic Genes and Their Proposed Functions in this compound Biosynthesis
| Gene | Proposed Function |
| cetA | 2-epi-5-epi-valiolone synthase |
| cetB | 2-epi-5-epi-valiolone epimerase (Glyoxalase/bleomycin resistance protein homolog) |
| cetD | Acyltransferase |
| cetF1, cetG, cetI | Oxidoreductases |
| cetF2 | FAD-dependent dehydrogenase |
| cetH, cetM | Aminotransferases |
| cetL | Pyranose oxidase |
| cetC, cetJ1, cetK1, cetK2 | Hypothetical proteins related to the cupin superfamily |
| cetE | Drug resistance transporter |
Source:[4]
The proposed biosynthetic pathway for this compound is initiated by the cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, a reaction catalyzed by the sugar phosphate cyclase CetA.[4] Subsequent steps are believed to involve epimerization by CetB, oxidation, transamination, and acetylation to yield the final product.[4]
Caption: Proposed biosynthetic pathway of this compound.
Biological Activity
This compound exhibits significant cytotoxicity against various tumor cell lines, highlighting its potential as an antineoplastic agent.[1][3] Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential.
Experimental Protocols
Cultivation of Actinomyces sp. Lu 9419
A general protocol for the cultivation of Actinomyces species for secondary metabolite production is as follows. Specific media composition and culture conditions for Actinomyces sp. Lu 9419 would require optimization.
-
Pre-culture Preparation: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a pure culture of Actinomyces sp. Lu 9419.
-
Incubation: Incubate the pre-culture at 28-30°C for 2-3 days with shaking at 180-200 rpm.
-
Production Culture: Inoculate a larger volume of production medium with the pre-culture (typically 5-10% v/v). Production media often contain complex carbon and nitrogen sources to support secondary metabolite synthesis.
-
Fermentation: Incubate the production culture for 7-14 days under controlled conditions of temperature, pH, and aeration.
-
Monitoring: Monitor the culture for growth (optical density) and production of this compound using analytical techniques such as HPLC.
Extraction and Purification of this compound
-
Cell Separation: Separate the biomass from the culture broth by centrifugation or filtration.
-
Solvent Extraction: Extract the culture filtrate and/or the mycelial cake with a suitable organic solvent (e.g., ethyl acetate, butanol).
-
Concentration: Concentrate the organic extract under reduced pressure.
-
Chromatographic Purification: Purify this compound from the crude extract using a combination of chromatographic techniques, such as silica gel chromatography, size-exclusion chromatography, and preparative HPLC.
Gene Cluster Analysis
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from Actinomyces sp. Lu 9419.
-
DNA Sequencing: Sequence the genomic DNA using a next-generation sequencing platform.
-
Bioinformatic Analysis: Assemble the genome and identify the this compound biosynthetic gene cluster using bioinformatics tools for gene prediction and annotation (e.g., antiSMASH, BLAST).[4]
Quantitative Data
Currently, publicly available literature does not provide extensive quantitative data on this compound production titers or specific cytotoxic activities (e.g., IC50 values) against a wide range of cell lines. The generation of such data is a critical next step in the development of this compound as a potential therapeutic agent.
Conclusion
This compound, produced by the endosymbiotic bacterium Actinomyces sp. Lu 9419, represents a promising lead compound for cancer drug discovery. Its unique chemical structure and significant cytotoxicity warrant further investigation. The elucidation of its biosynthetic pathway provides a foundation for genetic engineering approaches to improve production titers and generate novel analogs. Future research should focus on optimizing fermentation conditions, fully characterizing its biological mechanism of action, and conducting preclinical studies to evaluate its in vivo efficacy and safety.
References
- 1. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Source of Cetoniacytone A: An In-depth Technical Guide for Researchers
Executive Summary
Cetoniacytone A, a compound of significant interest in oncological research, is a cytotoxic aminocarba sugar with a unique chemical structure. This technical guide provides a comprehensive overview of its natural source, the endosymbiotic Actinomyces sp. strain Lu 9419, isolated from the intestines of the rose chafer beetle (Cetonia aurata). This document details the cultivation of the producing microorganism, the extraction and purification of this compound, its biological activity, and its proposed biosynthetic pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents. While this document consolidates the currently available scientific literature, it is important to note that specific quantitative data, such as the precise fermentation yield and a comprehensive cytotoxicity profile against a broad range of cancer cell lines, remain to be fully publicly disclosed. Similarly, the specific intracellular signaling pathway mediating its cytotoxic effects is a promising area for future research.
Introduction
This compound is a secondary metabolite produced by an endosymbiotic actinomycete, Actinomyces sp. strain Lu 9419.[1][2] This bacterium was isolated from the intestinal tract of the rose chafer beetle, Cetonia aurata.[1][2] The compound exhibits significant cytotoxic activity against various tumor cell lines, making it a promising candidate for further investigation in cancer therapy.[2] Structurally, this compound possesses a unique p-C7N aminocarba sugar skeleton, which is believed to be formed via the pentose phosphate pathway.[2] This guide will delve into the technical details of its natural production and biological properties.
The Rose Chafer Beetle (Cetonia aurata) and its Endosymbiont
The rose chafer beetle, Cetonia aurata, is a common European beetle known for its metallic green coloration. It is not the direct producer of this compound. Instead, it harbors the producing microorganism, Actinomyces sp. strain Lu 9419, as an endosymbiont within its intestines.[1][2] This symbiotic relationship highlights the vast and often untapped reservoir of novel bioactive compounds within insect microbiomes.
Production of this compound
The production of this compound is achieved through the fermentation of Actinomyces sp. strain Lu 9419. The following sections detail the experimental protocols for cultivation, extraction, and purification.
Cultivation of Actinomyces sp. Lu 9419
Successful production of this compound relies on the careful cultivation of Actinomyces sp. Lu 9419. The process involves two key stages: maintaining a viable culture and large-scale fermentation for compound production.
Experimental Protocol: Cultivation
-
Maintenance of Stock Culture: Actinomyces sp. strain Lu 9419 is maintained on Yeast extract-Malt extract-Glucose (YMG) agar. The composition of the YMG medium is detailed in Table 1. Cultures are incubated at 30°C.[1]
-
Seed Culture Preparation: For liquid cultures, a single colony from the YMG agar plate is inoculated into YMG liquid medium. The culture is incubated at 30°C with shaking.
-
Production Fermentation: For the production of this compound, an oatmeal-based medium is used. The composition of the production medium is provided in Table 1. The fermentation is carried out at 30°C.[1] To enhance the yield of this compound, glucose (1 g/L) is added to the culture after 48 hours of fermentation.[1]
Table 1: Media Composition for Actinomyces sp. Lu 9419 Cultivation
| Medium Component | YMG Medium (per Liter) | Oatmeal Production Medium (per Liter) |
| Yeast Extract | 4 g | - |
| Malt Extract | 10 g | - |
| Glucose | 4 g | 1 g (added at 48h) |
| Oatmeal | - | 20 g |
| Trace Element Solution* | - | 2.5 mL |
| Sodium Acetate | - | 1 g |
| pH | 7.3 | Not specified |
* The trace element solution contains CaCl₂·2H₂O (3 g/L), Fe(III)-citrate (1 g/L), MnSO₄ (0.2 g/L), ZnCl₂ (0.1 g/L), CuSO₄·5H₂O (25 mg/L), Na₂B₄O₇·10H₂O (20 mg/L), CoCl₂ (4 mg/L), and Na₂MoO₄·2H₂O (10 mg/L).[1]
Extraction and Purification of this compound
Following fermentation, this compound is extracted and purified from the culture broth. While a detailed, step-by-step purification protocol with specific chromatographic parameters is not fully available in the public literature, the general procedure is outlined below.
Experimental Protocol: Extraction and Purification
-
Separation of Biomass: The culture broth is centrifuged to separate the mycelia from the supernatant.[1]
-
Extraction from Supernatant: The supernatant is passed through an Amberlite XAD-2 resin column. This non-polar adsorbent captures organic molecules from the aqueous solution.[1]
-
Washing and Elution: The resin is washed with distilled water to remove salts and other polar impurities. The captured compounds, including this compound, are then eluted with methanol.[1]
-
Concentration: The methanolic eluate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]
-
Chromatographic Purification: Further purification of the crude extract to isolate pure this compound is achieved through chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). Specific details regarding the HPLC column, mobile phase composition, and gradient program are not explicitly detailed in the reviewed literature.
Biological Activity of this compound
This compound exhibits significant cytotoxic activity against human cancer cell lines. The available quantitative data is summarized in Table 2.
Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HEP G2 | Hepatocellular Carcinoma | 3.2 |
| MCF 7 | Breast Adenocarcinoma | 4.4 |
GI₅₀ (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.
The precise mechanism of action for this compound's cytotoxicity has not been fully elucidated. However, its ability to inhibit the growth of cancer cells suggests that it may induce programmed cell death, or apoptosis. Further research is required to identify the specific signaling pathways involved.
Biosynthesis of this compound
The biosynthesis of this compound in Actinomyces sp. Lu 9419 is proposed to originate from the pentose phosphate pathway.[2] A key step is the cyclization of a heptulose phosphate intermediate.[2] The biosynthetic gene cluster for this compound has been identified and sequenced, revealing genes encoding key enzymes such as a 2-epi-5-epi-valiolone synthase (CetA).[1]
Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflows
General Workflow for this compound Production and Isolation
The overall process from beetle to purified compound is summarized in the following workflow diagram.
Caption: Workflow for this compound production.
Postulated Cytotoxic Signaling Pathway
While the specific signaling pathway for this compound is unknown, many cytotoxic compounds induce apoptosis. The diagram below illustrates a generalized intrinsic apoptosis pathway that could be investigated as a potential mechanism of action for this compound.
Caption: Generalized intrinsic apoptosis pathway.
Conclusion and Future Directions
This compound, produced by the endosymbiotic Actinomyces sp. Lu 9419 from the rose chafer beetle, represents a promising scaffold for the development of novel anticancer therapeutics. This guide has summarized the available technical information on its natural source, production, and biological activity. However, significant knowledge gaps remain. Future research should focus on:
-
Optimization of Fermentation: A detailed study to optimize fermentation parameters to maximize the yield of this compound.
-
Development of a Detailed Purification Protocol: Publication of a robust and reproducible HPLC or other chromatographic method for the isolation of high-purity this compound.
-
Comprehensive Cytotoxicity Profiling: Screening of this compound against a large panel of cancer cell lines (e.g., the NCI-60 panel) to identify sensitive cancer types and potential biomarkers of response.
-
Elucidation of the Mechanism of Action: In-depth studies to determine the precise molecular mechanism by which this compound exerts its cytotoxic effects, including the identification of its direct molecular target(s) and the signaling pathways it modulates.
Addressing these research questions will be crucial for advancing this compound from a promising natural product to a potential clinical candidate.
References
- 1. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Antitumor Potential of Cetoniacytone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the isolation and cytotoxic potential of Cetoniacytone A against specific cancer cell lines. However, as of late 2025, detailed mechanistic studies on its antitumor properties, including specific signaling pathways, induction of apoptosis, and effects on the cell cycle, have not been extensively published. This guide synthesizes the available data and proposes a hypothetical framework for its mechanism of action based on related compounds to guide future research and drug development efforts.
Introduction
This compound is a novel aminocarba sugar isolated from Actinomyces sp. (strain Lu 9419), an endosymbiotic bacterium found in the intestines of the rose chafer beetle (Cetonia aureata).[1] It belongs to the C7N aminocyclitol family of natural products, which are recognized for their diverse biological activities.[2] Initial studies have demonstrated that this compound exhibits significant cytotoxic effects against selected human tumor cell lines, indicating its potential as a novel antineoplastic agent.[1] This technical guide provides a comprehensive overview of the currently known antitumor properties of this compound, alongside detailed experimental protocols and a proposed mechanistic framework to stimulate further investigation into its therapeutic potential.
Quantitative Cytotoxicity Data
The primary evidence for the antitumor properties of this compound comes from in vitro cytotoxicity assays. The following table summarizes the reported 50% growth inhibition (GI50) values against two human cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HEP G2 | Hepatocellular Carcinoma | 3.2 | [2] |
| MCF 7 | Breast Adenocarcinoma | 4.4 | [2] |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound has been a subject of detailed investigation. It is understood to originate from the pentose phosphate pathway, involving the cyclization of a heptulose phosphate intermediate.[1] This complex pathway highlights the unique enzymatic machinery within Actinomyces sp. Lu 9419.
Caption: Proposed biosynthetic pathway of this compound.
Hypothetical Mechanism of Antitumor Action
While the precise mechanism of action for this compound remains to be elucidated, its structural class as an aminocyclitol and the known mechanisms of other Actinomyces-derived antitumor agents suggest potential pathways for its cytotoxic effects. It is hypothesized that this compound may induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways. A plausible, yet unconfirmed, signaling cascade is depicted below.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Protocols for Antitumor Activity Assessment
The following are detailed methodologies for key experiments to characterize the antitumor properties of this compound.
General Experimental Workflow
A systematic approach is necessary to validate the antitumor effects of this compound, from initial in vitro screening to more complex mechanistic studies.
Caption: General experimental workflow for evaluating antitumor properties.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HEP G2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the GI50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Logical Relationships in Mechanistic Investigation
Understanding the interplay between different cellular events is crucial for confirming the mechanism of action.
Caption: Logical relationships in the investigation of this compound's mechanism.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of novel anticancer therapeutics. The existing data clearly demonstrates its cytotoxic potential. However, to advance this compound through the drug development pipeline, a concerted research effort is required to elucidate its precise mechanism of action. Future studies should focus on:
-
Broad-spectrum screening: Evaluating the cytotoxicity of this compound against a wider panel of cancer cell lines.
-
Mechanistic studies: Validating the proposed signaling pathways through Western blot analysis of key proteins (e.g., caspases, Bcl-2 family members, p53, JNK/p38 MAPK), and conducting gene expression profiling.
-
In vivo efficacy: Assessing the antitumor activity of this compound in preclinical animal models, such as xenograft studies in immunodeficient mice.
-
Structure-activity relationship (SAR) studies: Synthesizing analogs of this compound to identify pharmacophores and optimize potency and selectivity.
References
- 1. Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Actinomycetes-Derived Secondary Metabolites Overcome TRAIL-Resistance via the Intrinsic Pathway through Downregulation of Survivin and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
Cetoniacytone A: A Technical Guide on its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetoniacytone A, a novel aminocarba sugar derived from the endosymbiotic Actinomyces sp. strain Lu 9419, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding and plausible mechanisms of action of this compound in cancer cells. While direct experimental evidence detailing its specific molecular pathways is still emerging, this document synthesizes the available data on its cytotoxicity and draws inferences from the mechanisms of structurally related aminocyclitol compounds and other cytotoxic agents derived from Actinomyces. This guide includes quantitative data on its cytotoxic activity, detailed experimental protocols for investigating its mechanism of action, and visual representations of hypothetical signaling pathways.
Introduction
This compound is a unique aminocarba sugar, a class of compounds known for their diverse biological activities.[1][2] It is produced by an Actinomyces species isolated from the intestines of the rose chafer (Cetonia aureata).[3][4] Initial studies have highlighted its potential as an antineoplastic agent, demonstrating significant growth inhibition in hepatocellular carcinoma and breast adenocarcinoma cell lines.[3][4] As an aminocyclitol, this compound belongs to a group of compounds that includes clinically important antibiotics and enzyme inhibitors.[1][2] The cytotoxic properties of many Actinomyces-derived secondary metabolites are well-documented and often involve mechanisms such as induction of apoptosis, cell cycle arrest, and interference with key signaling pathways.[4][5] This guide explores the potential molecular mechanisms through which this compound may exert its anticancer effects.
Quantitative Cytotoxicity Data
This compound has shown potent cytotoxic activity against human cancer cell lines. The following table summarizes the available 50% growth inhibition (GI50) data.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 3.2 | [4] |
| MCF-7 | Breast Adenocarcinoma | 4.4 | [4] |
Plausible Mechanisms of Action
Based on the known activities of aminocyclitol compounds and cytotoxic agents from Actinomyces, several potential mechanisms of action for this compound in cancer cells are proposed. It is important to note that these are hypothetical pathways and require experimental validation.
Induction of Apoptosis
Many natural cytotoxic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. Given that many Actinomyces-derived compounds trigger apoptosis, it is plausible that this compound acts similarly.[4][5]
A proposed workflow for investigating the apoptotic effects of this compound is outlined below.
A hypothetical signaling pathway for this compound-induced apoptosis is depicted below. This pathway suggests that this compound may induce cellular stress, leading to the activation of the intrinsic apoptotic pathway.
Cell Cycle Arrest
Disruption of the cell cycle is a common mechanism for anticancer agents. By arresting cells at specific checkpoints (e.g., G1/S or G2/M), these compounds prevent cell proliferation. As a sugar-like molecule, this compound could potentially interfere with cellular metabolism, leading to cell cycle arrest.
The following diagram illustrates a potential mechanism for this compound-induced cell cycle arrest at the G1/S checkpoint.
Detailed Experimental Protocols
To investigate the proposed mechanisms of action of this compound, the following standard experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new anticancer agents. Its significant cytotoxicity against cancer cell lines warrants further investigation into its precise mechanism of action. The proposed pathways involving apoptosis induction and cell cycle arrest provide a foundation for future research. Elucidating the specific molecular targets of this compound will be crucial for its optimization as a therapeutic agent. Future studies should focus on comprehensive profiling of its effects on cancer cell signaling, including kinase inhibition assays and analysis of its impact on cellular metabolism, to fully understand its anticancer potential.
References
The Pentose Phosphate Pathway: A Linchpin in the Biosynthesis of Cetoniacytone A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cetoniacytone A, an aminocyclitol antibiotic with notable cytotoxic activity against various tumor cell lines, presents a unique structural framework that has garnered significant interest in the scientific community.[1][2] Produced by the endosymbiotic bacterium Actinomyces sp. strain Lu 9419, isolated from the intestines of the rose chafer beetle (Cetonia aurata), this secondary metabolite's biosynthesis offers a compelling case study in the recruitment of primary metabolic pathways for the construction of complex natural products.[1][3][4][5] This technical guide provides a comprehensive overview of the pivotal role of the pentose phosphate pathway (PPP) in the formation of the core C7N aminocyclitol skeleton of this compound, supported by available biosynthetic data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
The Pentose Phosphate Pathway Connection: From Central Metabolism to Specialized Biosynthesis
The biosynthesis of the characteristic C7N skeleton of this compound is not derived from common polyketide or shikimate pathways but rather originates from the pentose phosphate pathway.[1][2] Isotopic labeling studies utilizing [U-¹³C]glycerol have demonstrated that the core moiety of this compound is derived from the PPP, a pathway parallel to glycolysis that generates NADPH and pentose sugars.[3] This biosynthetic strategy is shared with other C7N aminocyclitol-containing natural products, such as the antidiabetic agent acarbose and the antifungal validamycin A.[3]
The key branching point from the PPP into this compound biosynthesis involves the C7 sugar phosphate, sedoheptulose 7-phosphate . This intermediate is a product of the non-oxidative branch of the PPP, formed through the action of the enzymes transketolase and transaldolase. The cyclization of sedoheptulose 7-phosphate to form the aminocyclitol core is the committed step in the biosynthesis of this compound.[3][4]
The this compound Biosynthetic Gene Cluster
Genetic analysis of Actinomyces sp. Lu 9419 has identified a dedicated gene cluster responsible for the biosynthesis of this compound.[3][4] This cluster contains the genes encoding the necessary enzymatic machinery to convert sedoheptulose 7-phosphate into the final product. A summary of the key genes and their proposed functions is presented below.
| Gene | Proposed Function of Encoded Protein | Role in this compound Biosynthesis |
| cetA | 2-epi-5-epi-valiolone synthase | Catalyzes the cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, the first committed step in the pathway.[3][4] |
| cetB | 2-epi-5-epi-valiolone epimerase | An epimerase that likely modifies the stereochemistry of the cyclitol intermediate.[3][4] |
| cetH, cetM | Aminotransferases | Believed to be involved in the introduction of the amino group to the cyclitol core.[3] |
| cetL | Pyranose 2-oxidase | May catalyze the oxidation of a hydroxyl group on the cyclitol intermediate.[3] |
| cetD | Acyltransferase | Likely responsible for the acetylation of the amino group, a characteristic feature of this compound. |
| cetF1, cetF2, cetG, cetI | Oxidoreductases | Putatively involved in various oxidation/reduction steps during the modification of the cyclitol core.[3] |
Note: While feeding experiments with ¹³C-labeled precursors have confirmed the origin of the carbon skeleton from the pentose phosphate pathway, specific quantitative data on the percentage of isotope incorporation into each carbon atom of this compound are not extensively detailed in the available public literature.
Experimental Protocols
Cultivation of Actinomyces sp. Lu 9419 for this compound Production
This protocol is based on methodologies described for the cultivation of Actinomyces sp. Lu 9419 and the production of secondary metabolites.[3]
1. Media Preparation:
-
YMG Agar/Broth:
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Glucose: 4 g/L
-
Agar (for plates): 15 g/L
-
Adjust pH to 7.2 before autoclaving.
-
-
Oatmeal Medium (for production):
-
Oatmeal: 20 g/L
-
Trace Element Solution: 1 mL/L (e.g., ATCC Trace Mineral Supplement)
-
Autoclave for 20 minutes at 121°C.
-
2. Inoculation and Culture Conditions:
-
Grow a lawn of Actinomyces sp. Lu 9419 on YMG agar plates at 28-30°C for 5-7 days.
-
Inoculate a 50 mL YMG broth with a plug of the agar culture.
-
Incubate the seed culture at 28-30°C with shaking at 200 rpm for 48-72 hours.
-
Inoculate 1 L of Oatmeal medium with 10% (v/v) of the seed culture.
-
Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days.
Extraction and Purification of this compound
This generalized protocol is based on common methods for the isolation of secondary metabolites from actinomycetes.
1. Extraction:
-
Centrifuge the production culture to separate the mycelium and supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with acetone or methanol, then evaporate the solvent and partition the residue between ethyl acetate and water.
-
Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure.
2. Chromatographic Purification:
-
Dissolve the crude extract in a minimal volume of methanol.
-
Subject the dissolved extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Monitor fractions by thin-layer chromatography (TLC) and pool those containing this compound.
-
Perform further purification using high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient.
¹³C-Labeling Feeding Experiment
This protocol outlines a general approach for conducting stable isotope labeling studies to trace the biosynthetic pathway.
1. Precursor Preparation:
-
Prepare a sterile stock solution of [U-¹³C]glycerol (or another labeled precursor) in water.
2. Feeding Strategy:
-
To a production culture of Actinomyces sp. Lu 9419 (as described above) at the onset of stationary phase (typically 48-72 hours post-inoculation), add the sterile ¹³C-labeled precursor to a final concentration of 0.1-1 g/L.
-
Continue the fermentation for an additional 48-72 hours.
3. Analysis:
-
Extract and purify the labeled this compound as described above.
-
Analyze the purified compound by ¹³C-NMR and mass spectrometry to determine the pattern and extent of ¹³C incorporation.
Visualizing the Pathway and Workflow
To provide a clearer understanding of the biochemical route and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway from PPP to this compound.
Caption: Experimental workflow for this compound production.
Conclusion
The biosynthesis of this compound serves as an elegant example of how primary metabolic pathways are harnessed for the production of complex, bioactive secondary metabolites. The direct funneling of sedoheptulose 7-phosphate from the pentose phosphate pathway into a dedicated biosynthetic cascade highlights the metabolic versatility of actinomycetes. While the general pathway has been elucidated, further research, particularly the publication of detailed quantitative data from isotopic labeling studies, will be crucial for a complete understanding of the carbon flow and regulatory mechanisms governing the production of this promising antitumor agent. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers aiming to delve deeper into the fascinating biochemistry of this compound and to explore its potential in drug development.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Use of 13C in biosynthetic studies. The labelling pattern in tenellin enriched from isotope-labelled acetate, methionine, and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic gene cluster of this compound, an unusual aminocyclitol from the endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Blueprint: A Technical Guide to the Cetoniacytone A Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Cetoniacytone A, a unique C7N-aminocyclitol natural product, has garnered significant interest for its cytotoxic properties against various tumor cell lines.[1][2] Isolated from the endosymbiotic bacterium Actinomyces sp. Lu 9419, found in the intestines of the rose chafer beetle (Cetonia aurata), its novel structure and biological activity present a compelling case for further investigation into its biosynthesis for potential therapeutic applications.[1][3][4] This technical guide provides an in-depth analysis of the this compound biosynthetic gene cluster, detailing the genetic basis of its production and the experimental methodologies employed in its discovery and characterization.
The this compound Biosynthetic Gene Cluster: A Genetic Overview
The biosynthesis of this compound is orchestrated by a dedicated gene cluster within Actinomyces sp. Lu 9419. A 46 kb DNA region was sequenced, revealing 31 complete Open Reading Frames (ORFs).[3][4] Of these, a 20.5 kb segment containing 17 ORFs is predicted to be directly involved in the biosynthesis of this potent aminocyclitol.[3]
Table 1: Genes and Proposed Functions in the this compound Biosynthetic Cluster
| Gene | Size (amino acids) | Proposed Function | Homology |
| cetA | 361 | 2-epi-5-epi-valiolone synthase | Dehydroquinate synthase family |
| cetB | 216 | 2-epi-5-epi-valiolone epimerase (EVE) | Glyoxalase/bleomycin resistance protein |
| cetC | 266 | Hypothetical protein | Unknown |
| cetD | 418 | Acyltransferase | Acyltransferase family |
| cetE | 475 | ABC transporter | ATP-binding cassette transporter family |
| cetF1 | 258 | Oxidoreductase | Short-chain dehydrogenase/reductase (SDR) family |
| cetF2 | 436 | FAD-dependent dehydrogenase | FAD-binding protein family |
| cetG | 344 | Oxidoreductase | NAD(P)-binding protein family |
| cetH | 420 | Aminotransferase | Aminotransferase class I and II family |
| cetI | 313 | Transcriptional regulator | LuxR family |
| cetJ1 | 185 | Hypothetical protein | Unknown |
| cetJ2 | 288 | ABC transporter ATP-binding protein | ATP-binding cassette transporter family |
| cetK1 | 148 | Hypothetical protein | Unknown |
| cetK2 | 149 | Hypothetical protein | Unknown |
| cetL | 573 | Pyranose oxidase | Glucose-methanol-choline (GMC) oxidoreductase family |
| cetM | 401 | Aminotransferase | Aminotransferase class I and II family |
| cetN | 347 | Major facilitator superfamily (MFS) transporter | MFS transporter family |
Source: Adapted from Wu et al., 2009.[3]
The Biosynthetic Pathway: From Sugar Phosphate to Cytotoxic Agent
The biosynthesis of this compound is proposed to originate from the pentose phosphate pathway.[1][2][3] The initial precursor, sedoheptulose 7-phosphate, undergoes a series of enzymatic transformations to yield the final complex structure.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
The key steps in the proposed pathway are:
-
Cyclization: The enzyme 2-epi-5-epi-valiolone synthase (CetA) catalyzes the cyclization of sedoheptulose 7-phosphate to form the core aminocyclitol precursor, 2-epi-5-epi-valiolone.[3][4]
-
Epimerization and Redox Reactions: The glyoxalase/bleomycin resistance protein homolog, CetB, functions as a 2-epi-5-epi-valiolone epimerase (EVE).[3][4] Subsequently, a series of oxidation and reduction reactions are catalyzed by the predicted oxidoreductases (CetF1, CetG) and dehydrogenases (CetF2, CetL).[3]
-
Amination: Two aminotransferases, CetH and CetM, are proposed to be responsible for the introduction of the amino group.[3]
-
Acetylation and Tailoring: The acyltransferase CetD is predicted to attach the acetyl group.[3] Further tailoring steps likely lead to the final structure of this compound.
Experimental Protocols for Gene Cluster Identification and Analysis
The elucidation of the this compound biosynthetic gene cluster involved a combination of molecular biology and biochemical techniques.
Bacterial Strains and Culture Conditions
-
Actinomyces sp. Lu 9419: The producing strain was routinely maintained on SFM agar and grown in oatmeal medium for the production of this compound.[3]
-
Escherichia coli: Used as a host for recombinant gene expression. Strains were cultured in Luria-Bertani (LB) medium.[3]
-
Streptomyces lividans 1326: Employed as a host for the heterologous expression of the this compound biosynthetic gene cluster.[3]
DNA Manipulation and Sequencing
-
Genomic DNA Isolation: Standard protocols were used to isolate high-quality genomic DNA from Actinomyces sp. Lu 9419.
-
Cosmid Library Construction and Screening: A cosmid library of the genomic DNA was created. The library was screened using probes designed from conserved regions of 2-epi-5-epi-valiolone synthase genes.
-
DNA Sequencing and Analysis: The nucleotide sequence of the identified positive cosmid clones was determined. ORF finder (NCBI) and BLAST analyses were used to identify and annotate the potential genes within the cluster.[3]
Gene Expression and Protein Purification
-
Gene Cloning: Individual genes from the cluster, such as cetA and cetB, were amplified by PCR and cloned into expression vectors.
-
Heterologous Expression: The recombinant plasmids were transformed into E. coli for protein production.
-
Protein Purification: Histidine-tagged recombinant proteins were purified using affinity chromatography.
Enzyme Assays
-
2-epi-5-epi-valiolone Synthase (CetA) Assay: The activity of the purified CetA enzyme was confirmed by incubating it with its substrate, sedoheptulose 7-phosphate, and analyzing the reaction products.
-
2-epi-5-epi-valiolone Epimerase (CetB) Assay: The function of CetB was determined by incubating the purified enzyme with 2-epi-5-epi-valiolone and observing its conversion to an epimer.[3]
Experimental Workflow for Gene Cluster Identification and Analysis
Caption: Experimental workflow for this compound gene cluster analysis.
Conclusion and Future Perspectives
The identification and analysis of the this compound biosynthetic gene cluster provide a foundational understanding of how this complex and bioactive molecule is assembled. The detailed genetic and biochemical characterization opens avenues for future research, including:
-
Heterologous Expression and Yield Improvement: The entire biosynthetic gene cluster could be expressed in a high-yield host to increase the production of this compound for further pharmacological studies.
-
Biosynthetic Pathway Engineering: Targeted gene knockouts and modifications within the cluster can be used to generate novel analogs of this compound with potentially improved therapeutic properties.
-
Elucidation of Unknown Gene Functions: The functions of the hypothetical proteins within the cluster remain to be determined, which could reveal novel enzymatic mechanisms.
This comprehensive guide serves as a critical resource for researchers aiming to harness the biosynthetic potential of Actinomyces sp. and to develop novel anticancer agents based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic gene cluster of this compound, an unusual aminocyclitol from the endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cetoniacytone A: A Technical Guide on its Cytotoxicity Against Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetoniacytone A, a novel aminocarba sugar isolated from an endosymbiotic Actinomyces species, has demonstrated significant cytotoxic activity against hepatocellular carcinoma (HCC) cells. This technical guide provides a comprehensive overview of the current knowledge on the anti-cancer properties of this compound, with a specific focus on its effects on HCC. This document summarizes the available quantitative data, outlines plausible experimental methodologies for assessing its cytotoxicity, and explores potential signaling pathways involved in its mechanism of action. The information is intended to serve as a foundational resource for researchers and professionals in oncology and drug development.
Introduction
Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The therapeutic options for advanced HCC are limited, underscoring the urgent need for novel and effective anti-cancer agents. Natural products are a rich source of bioactive compounds with therapeutic potential. This compound, produced by an Actinomyces species isolated from the intestines of the rose chafer (Cetonia aureata), has emerged as a promising candidate due to its potent cytotoxic effects.[1][2] This guide delves into the technical aspects of this compound's activity against HCC.
Quantitative Cytotoxicity Data
This compound has shown significant growth inhibitory effects on various cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values.
| Cell Line | Cancer Type | GI50 (µmol/L) |
| Hep G2 | Hepatocellular Carcinoma | 3.2 |
| MCF-7 | Breast Adenocarcinoma | 4.4 |
Data sourced from Schlörke et al., 2002.[1]
Experimental Protocols
While the precise, detailed experimental protocols for the cytotoxicity assays of this compound have not been extensively published, this section outlines standard and widely accepted methodologies for such investigations, based on common laboratory practices.
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines, such as Hep G2 and Hep3B, are commonly used. These cells should be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells should contain the vehicle (DMSO) at the same concentration used for the highest concentration of this compound.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an isopropanol-HCl solution).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the GI50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, a form of programmed cell death.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Staining: The treated cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with this compound, harvested, and then fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways in Hepatocellular Carcinoma Targeted by this compound
The precise molecular mechanisms by which this compound exerts its cytotoxic effects on hepatocellular carcinoma cells have not yet been elucidated. However, based on the known signaling pathways that are commonly dysregulated in HCC, several potential targets for this compound can be hypothesized.
Apoptosis Induction
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many anti-cancer drugs exert their effects by inducing apoptosis. This compound may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Hypothetical apoptotic pathways targeted by this compound.
Cell Cycle Arrest
Many chemotherapeutic agents inhibit cancer cell proliferation by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), preventing the cell from dividing. This compound could potentially interfere with the proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs).
Caption: Potential cell cycle arrest points induced by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the cytotoxicity of a novel compound like this compound against hepatocellular carcinoma.
Caption: General experimental workflow for cytotoxicity studies.
Conclusion and Future Directions
This compound has demonstrated promising in vitro cytotoxicity against hepatocellular carcinoma cells. The data presented in this guide provide a foundation for further investigation into its potential as a therapeutic agent. Future research should focus on:
-
Elucidating the specific molecular mechanism of action: Identifying the precise signaling pathways and protein targets of this compound in HCC cells is crucial.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of hepatocellular carcinoma is a necessary next step.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound could lead to the development of even more potent and selective anti-cancer compounds.
The continued exploration of this compound and similar natural products holds significant promise for the discovery of novel and effective treatments for hepatocellular carcinoma.
References
- 1. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Anti-Cancer Effects of Novel Natural Compounds on Breast Adenocarcinoma Cell Lines
Disclaimer: As of the latest available data, there is no peer-reviewed scientific literature detailing the effects of a compound named "cetoniacytone A" on breast adenocarcinoma cell lines. Therefore, this guide will provide a comprehensive framework and detailed examples based on the effects of a representative novel natural compound, Daphnoretin , on breast cancer cells, as documented in existing research. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of novel therapeutic agents with high efficacy and low toxicity is a critical area of research. Natural products have historically been a rich source of anti-cancer compounds. These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that drive cancer cell proliferation and survival. This technical guide outlines the methodologies and data presentation for evaluating the anti-cancer effects of novel natural compounds, using Daphnoretin as a case study in its interaction with breast adenocarcinoma cell lines such as MCF-7 and MDA-MB-231.
Data Presentation: Cytotoxic Effects of Daphnoretin
The cytotoxic effect of a compound is a primary indicator of its potential as an anti-cancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth.
Table 1: IC50 Values of Daphnoretin on Breast Cancer Cell Lines
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Citation |
| MCF-7 | Daphnoretin | Not Specified | Varies | [1] |
| MDA-MB-231 | Daphnoretin | Not Specified | Varies | [1] |
Note: The specific IC50 values for Daphnoretin were not explicitly stated in the provided search result abstracts, but the study confirms a dose-dependent inhibitory effect.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. Below are the standard methodologies for key assays used to evaluate the anti-cancer effects of novel compounds.
Cell Culture
-
Cell Lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast adenocarcinoma cell lines are commonly used.[2]
-
Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.[3]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells per well and allow them to adhere for 24 hours.[3][4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Daphnoretin) for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[6]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.[3]
-
Protein Quantification: Determine the protein concentration using a Bradford or BCA protein assay.[3]
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[3]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p21, Cyclin E, CDK2, BCL-2, BAX, cleaved caspase-9, cleaved caspase-3, p-PI3K, PI3K, p-AKT, AKT).[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosphingolipid composition of MDA-MB-231 and MCF-7 human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer property of sediment actinomycetes against MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetonic extract of Buxus sempervirens induces cell cycle arrest, apoptosis and autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of Cetoniacytone A: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetoniacytone A is a secondary metabolite produced by the endosymbiotic Actinomyces sp. strain Lu 9419, which was isolated from the intestines of the rose chafer beetle (Cetonia aureata).[1] This compound has garnered significant interest within the scientific community due to its unique chemical structure and notable cytotoxic activity against various cancer cell lines.[2][3]
The core of this compound is a novel C7N aminocyclitol moiety, distinguishing it from other members of the aminocyclitol family of natural products.[3] Specifically, it possesses an acetylated amino group at the C-2 position, whereas most C7N aminocyclitols, such as validamycin A, are characterized by an alkylated nitrogen at the C-1 position.[3] The unique structural features and potent biological activity of this compound make it an attractive scaffold for the development of novel anticancer therapeutics. This guide provides an in-depth overview of this compound, its known analogs, biosynthesis, and strategies for the generation of novel structural derivatives.
The this compound Core and Naturally Occurring Analogs
The fundamental structure of this compound is a substituted cyclohexanone with an attached acetylated amino group. The absolute configuration of this complex molecule has been determined through X-ray analysis and derivatization with chiral acids.[2]
Naturally, the producing organism, Actinomyces sp. Lu 9419, also synthesizes minor components related to this compound. One such identified analog is cetoniacytone B , which is the deacetylated form of this compound.[2] The presence of both acetylated and deacetylated forms suggests that the acetylation step likely occurs late in the biosynthetic pathway, a hypothesis supported by feeding experiments with labeled sodium acetate.[3]
Biosynthesis of this compound
Understanding the biosynthetic pathway of this compound is crucial for the targeted design and generation of novel analogs through biosynthetic engineering. The biosynthesis of the characteristic C7N skeleton of this compound originates from the pentose phosphate pathway.[1][2]
Key steps in the biosynthesis include:
-
Cyclization of Sedoheptulose 7-Phosphate: The initial precursor, sedoheptulose 7-phosphate, is cyclized by the enzyme 2-epi-5-epi-valiolone synthase (a sugar phosphate cyclase, SPC) to form the cyclic intermediate, 2-epi-5-epi-valiolone.[1][3]
-
Epimerization: The glyoxalase/bleomycin resistance protein homolog CetB has been identified as a 2-epi-5-epi-valiolone epimerase (EVE), which is involved in the subsequent modification of the cyclitol core.[1]
-
Downstream Modifications: A series of enzymatic reactions, including oxidations, aminations, and finally acetylation, are proposed to occur to yield the final this compound structure. The gene cluster responsible for this compound biosynthesis has been identified and contains genes encoding for enzymes such as acyltransferases, dehydrogenases, oxidoreductases, and aminotransferases, which are all predicted to be involved in these downstream modifications.[1]
The biosynthetic pathway provides a roadmap for generating structural diversity. For instance, manipulation of the genes responsible for oxidation or acetylation could lead to the production of novel analogs.
Strategies for the Generation of Structural Analogs
While the scientific literature to date has focused primarily on the natural product itself, the unique structure of this compound and the elucidation of its biosynthetic pathway present several opportunities for the generation of novel structural analogs.
Biosynthetic Engineering
The identification of the this compound biosynthetic gene cluster is a significant step towards the generation of new analogs.[1] Techniques such as gene knockout or heterologous expression of modified gene clusters could be employed:
-
Deacetylation: Knocking out the acyltransferase gene responsible for the final acetylation step would lead to the exclusive production of cetoniacytone B.
-
Modification of Oxidation States: Altering the expression or function of the various oxidoreductases and dehydrogenases in the gene cluster could result in analogs with different hydroxylation patterns or oxidation states on the cyclitol ring.
-
Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic precursors that can be incorporated into the biosynthetic pathway could also lead to the generation of novel analogs.
Semi-Synthetic Modification
Chemical modification of the isolated this compound or its natural analogs offers another avenue for creating novel derivatives. Potential modifications include:
-
Modification of the Acetyl Group: The acetyl group could be replaced with other acyl groups of varying chain lengths, branching, or aromaticity to probe the structure-activity relationship at this position.
-
Derivatization of Hydroxyl Groups: The hydroxyl groups on the cyclitol core could be esterified or etherified to explore the impact of these modifications on biological activity.
Biological Activity of this compound
This compound has demonstrated significant cytotoxic activity against human cancer cell lines. The reported growth inhibition (GI50) values highlight its potential as an anticancer agent.[3]
| Cell Line | Cancer Type | GI50 (µmol/L) |
| HepG2 | Hepatocellular Carcinoma | 3.2 |
| MCF-7 | Breast Adenocarcinoma | 4.4 |
Experimental Protocols
Fermentation and Isolation of this compound
-
Producing Organism: Actinomyces sp. strain Lu 9419.
-
Fermentation: The strain is typically cultured in a suitable liquid medium, such as MGP medium, under aerobic conditions. The fermentation is carried out for a period sufficient to allow for the production of the secondary metabolites.
-
Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with an organic solvent, such as ethyl acetate. The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound and its analogs. These techniques may include column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).
Structure Elucidation
The structure of this compound was established using a combination of spectroscopic and crystallographic techniques:[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to elucidate the planar structure and relative stereochemistry of the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute configuration of the molecule.
Cytotoxicity Assays
The cytotoxic activity of this compound and its analogs is typically evaluated using standard in vitro assays:
-
Cell Lines: A panel of human cancer cell lines is used, for example, HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma).
-
Assay Principle: The assay measures the inhibition of cell growth upon exposure to the test compound. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay.
-
Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 72 or 96 hours). The cell viability is then determined using the chosen assay method, and the GI50 (concentration required to inhibit cell growth by 50%) is calculated.
Future Perspectives
This compound represents a promising new scaffold for the development of anticancer drugs. The elucidation of its biosynthetic pathway has opened up exciting possibilities for the generation of novel structural analogs through biosynthetic engineering and semi-synthesis. Further research is warranted to:
-
Synthesize a library of structural analogs of this compound to establish a clear structure-activity relationship.
-
Elucidate the precise molecular mechanism of action of this compound and its analogs.
-
Evaluate the in vivo efficacy and safety of the most potent analogs in preclinical models of cancer.
The exploration of the chemical space around the this compound core holds significant potential for the discovery of new and more effective anticancer agents.
References
- 1. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cetoniacytone A: A Technical Guide to an Unconventional Aminocyclitol Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetoniacytone A is a novel aminocyclitol antibiotic with a unique chemical structure that distinguishes it from other members of the C7N-aminocyclitol family.[1][2] Isolated from the endosymbiotic bacterium Actinomyces sp. Lu 9419, found in the intestines of the rose chafer beetle (Cetonia aurata), this compound has garnered interest for its biological activities.[1][3] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, biological activity with a focus on its cytotoxic properties, and the methodologies for its production and study. While classified as an aminocyclitol, a class known for its antibiotics, the primary reported activity of this compound is cytotoxic. Further research into its antibacterial spectrum is warranted.
Introduction
Aminocyclitol antibiotics are a clinically significant class of natural products, with prominent members like aminoglycosides playing a crucial role in treating bacterial infections.[4][5] These compounds typically feature an aminocyclitol core, a six-membered carbon ring with amino functional groups.[6] this compound emerges as an unusual member of this family.[1] Unlike many aminocyclitols, such as validamycin A, which have an alkylated nitrogen at the C-1 position, this compound possesses an acetylated amino group at the C-2 position, presenting a novel structural motif.[1] This unique structure suggests potentially distinct biological activities and mechanisms of action.
Chemical Structure and Properties
The core of this compound is a C7N-aminocyclitol moiety.[1] The absolute configuration of this compound has been determined through X-ray analysis and derivatization with chiral acids.[2][3]
| Compound | Formula | Molecular Weight (Da) | Accurate Mass (Da) |
| This compound | C9H11NO5 | 213.1890 | 213.0637 |
Biosynthesis
The biosynthesis of this compound originates from the pentose phosphate pathway.[1][3] The biosynthetic gene cluster, spanning approximately 20.5 kb and containing 17 open reading frames (ORFs), has been identified and characterized in Actinomyces sp. Lu 9419.[1] A key initial step is the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone, a reaction catalyzed by the 2-epi-5-epi-valiolone synthase (CetA).[1][7] This intermediate is then further processed through a series of enzymatic reactions, including epimerization, amination, oxidation, and acetylation, to yield the final product.[1]
Below is a simplified, proposed biosynthetic pathway for this compound.
Caption: Proposed biosynthetic pathway of this compound.
Biological Activity
While this compound belongs to the aminocyclitol class of antibiotics, its most prominently reported biological activity is cytotoxicity against tumor cell lines.[2][3]
Cytotoxic Activity
This compound has demonstrated significant growth inhibition against hepatocellular carcinoma and breast adenocarcinoma cell lines.
| Cell Line | Cancer Type | Activity Metric | Value (µmol/L) |
| HEP G2 | Hepatocellular Carcinoma | GI50 | 3.2 |
| MCF 7 | Breast Adenocarcinoma | GI50 | 4.4 |
Antibacterial Activity
Detailed quantitative data on the antibacterial spectrum of this compound, such as Minimum Inhibitory Concentration (MIC) values against a panel of pathogenic bacteria, is not extensively available in the current body of scientific literature. Further research is required to fully characterize its potential as an antibacterial agent.
Proposed Mechanism of Action
The specific mechanism of action for this compound has not been fully elucidated. However, based on its classification as an aminocyclitol antibiotic, a generalized mechanism can be proposed. Aminocyclitols, particularly aminoglycosides, are known to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death. It is plausible that this compound shares a similar mechanism, although its unique structural features may lead to variations in its target binding and overall effect.
The following diagram illustrates the general mechanism of action for aminocyclitol antibiotics.
Caption: Generalized mechanism of action for aminocyclitol antibiotics.
Experimental Protocols
Cultivation of Actinomyces sp. Lu 9419
-
Strain Maintenance: Actinomyces sp. strain Lu 9419 is maintained on YMG agar.
-
Culture Medium: For liquid cultures, YMG medium is used, consisting of:
-
Malt extract: 1%
-
Yeast extract: 0.4%
-
Glucose: 0.4%
-
-
pH: The pH of the medium is adjusted to 7.3.
-
Incubation Temperature: Cultures are incubated at 30°C.
General Workflow for Production and Isolation
The following diagram outlines a general workflow for the production and isolation of this compound.
Caption: General workflow for this compound production and isolation.
Conclusion and Future Directions
This compound represents an intriguing member of the aminocyclitol family with a unique chemical structure and demonstrated cytotoxic activity. Its biosynthesis from a readily available precursor in the pentose phosphate pathway makes it an interesting target for biosynthetic engineering. The primary gap in the current understanding of this compound is its characterization as an "antibiotic." Future research should focus on:
-
Determining the antibacterial spectrum: A comprehensive evaluation of the Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of clinically relevant bacteria is essential to validate its antibiotic potential.
-
Elucidating the specific mechanism of action: Investigating the precise molecular target of this compound and how its unique structure influences its interaction with cellular machinery will provide valuable insights for potential drug development.
-
Optimizing production: Further studies on the fermentation conditions and genetic manipulation of the biosynthetic gene cluster could lead to improved yields of this compound for further investigation.
A deeper understanding of these aspects will be crucial in determining the potential of this compound as a therapeutic agent, either as a cytotoxic drug or as a novel antibiotic.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Aminoglycosides | Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e | AccessPharmacy | McGraw Hill Medical [accesspharmacy.mhmedical.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Aminoglycosides [flipper.diff.org]
- 7. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Cetoniacytone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetoniacytone A is a cytotoxic aminocarba sugar with significant antitumor potential.[1][2] It is a secondary metabolite produced by the endosymbiotic actinomycete, Actinomyces sp. strain Lu 9419, which was originally isolated from the intestines of the rose chafer beetle (Cetonia aurata).[1][2] The unique chemical structure and potent biological activity of this compound make it a compelling candidate for further investigation in drug discovery and development. These application notes provide detailed protocols for the purification of this compound from bacterial culture, enabling researchers to obtain high-purity material for downstream applications.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H17NO7 | [1] |
| Molecular Weight | 315.28 g/mol | [1] |
| Class | Aminocarba Sugar | [1] |
| Biological Activity | Cytotoxic against selected tumor cell lines | [1][2] |
| Source | Actinomyces sp. Lu 9419 | [1] |
Experimental Protocols
Protocol 1: Fermentation of Actinomyces sp. Lu 9419
This protocol outlines the cultivation of Actinomyces sp. Lu 9419 for the production of this compound.
Materials:
-
Actinomyces sp. Lu 9419 culture
-
Starch Casein Nitrate (SCN) broth
-
Shaker incubator
-
Sterile baffled flasks
Procedure:
-
Prepare SCN broth and sterilize by autoclaving.
-
Inoculate the sterile SCN broth with a fresh culture of Actinomyces sp. Lu 9419.
-
Incubate the culture at 28-30°C with shaking at 180-200 rpm for 7-10 days.
-
Monitor the production of this compound by periodically analyzing small aliquots of the culture broth using analytical HPLC.
Protocol 2: Extraction of this compound
This protocol describes the extraction of this compound from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 10,000 x g for 20 minutes.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound
This protocol details the multi-step purification of this compound from the crude extract.
Materials:
-
Crude extract from Protocol 2
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Methanol
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column
-
Acetonitrile
-
Water
-
Trifluoroacetic acid (TFA)
Procedure:
Step 1: Silica Gel Column Chromatography
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol. A suggested gradient is as follows:
-
100% Hexane
-
Hexane:Ethyl acetate (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 v/v)
-
100% Ethyl acetate
-
Ethyl acetate:Methanol (9:1, 8:2, 7:3, 6:4, 5:5 v/v)
-
-
Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the this compound-containing fractions and concentrate under reduced pressure.
Step 2: Preparative HPLC
-
Dissolve the partially purified sample from the silica gel column in the HPLC mobile phase.
-
Purify the sample using a preparative HPLC system equipped with a C18 reverse-phase column.
-
Elute with a gradient of water (with 0.1% TFA) and acetonitrile. A suggested gradient is as follows:
-
5% Acetonitrile for 5 minutes
-
5-95% Acetonitrile over 40 minutes
-
95% Acetonitrile for 5 minutes
-
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain pure this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
The exact molecular mechanism of this compound's cytotoxicity is not yet fully elucidated. However, based on the known mechanisms of other cytotoxic natural products and aminocyclitols that induce apoptosis, a plausible signaling pathway can be proposed.[3][4][5] Many cytotoxic agents induce apoptosis through the intrinsic (mitochondrial) pathway.
This proposed pathway involves the following key steps:
-
Cellular Uptake: this compound enters the target cancer cell.
-
Induction of Cellular Stress: this compound may induce cellular stress, potentially through the generation of reactive oxygen species (ROS).
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Cellular stress leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the outer mitochondrial membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates the executioner caspases, such as Caspase-3.
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis Triggering, an Important Way for Natural Products From Herbal Medicines to Treat Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Promoting Apoptosis, a Promising Way to Treat Breast Cancer With Natural Products: A Comprehensive Review [frontiersin.org]
- 4. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 5. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for the Spectroscopic Analysis of Cetoniacytone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetoniacytone A is a cytotoxic aminocarba sugar isolated from the endosymbiotic Actinomyces sp. found in the intestines of the rose chafer (Cetonia aureata). Its unique C₇N-aminocyclitol core structure and significant growth inhibition against various tumor cell lines make it a molecule of interest for drug discovery and development. The structural elucidation of this compound was accomplished through a combination of detailed spectroscopic analyses, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. These application notes provide a detailed overview of the spectroscopic methodologies and data interpretation involved in the structure determination of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Disclaimer: The specific numerical data presented in these tables are representative examples for illustrative purposes, based on typical values for similar aminocyclitol structures, as the original data from the primary literature was not publicly available.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
| Position | ¹³C Chemical Shift (δc) [ppm] | ¹H Chemical Shift (δH) [ppm] | ¹H Multiplicity | ¹H Coupling Constants (J) [Hz] | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations |
| 1 | 75.2 | 4.10 | d | 3.5 | C-2, C-5, C-6 | H-6 |
| 2 | 130.5 | 6.85 | d | 8.0 | C-1, C-3, C-4 | H-3 |
| 3 | 145.1 | 5.95 | d | 8.0 | C-1, C-2, C-5 | H-2 |
| 4 | 195.8 | - | - | - | - | - |
| 5 | 78.9 | 3.80 | dd | 10.0, 3.5 | C-1, C-3, C-4, C-6 | H-6 |
| 6 | 72.4 | 3.65 | m | - | C-1, C-5, C-7 | H-1, H-5, H-7a, H-7b |
| 7 | 63.5 | 3.40 / 3.55 | m | - | C-5, C-6 | H-6 |
| 1' (C=O) | 170.1 | - | - | - | - | - |
| 2' (CH₃) | 22.8 | 1.98 | s | - | C-1' | - |
| NH | - | 8.50 | d | 8.0 | C-2 | H-2 |
Table 2: Mass Spectrometry, IR, and UV-Vis Data for this compound
| Spectroscopic Technique | Observed Data | Interpretation |
| High-Resolution Mass Spectrometry (HR-MS) | m/z [M+H]⁺: 214.0710 | Molecular Formula: C₉H₁₁NO₅ |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3400 (br), 1710 (s), 1650 (s), 1540 (m) | O-H/N-H stretch, C=O stretch (ketone), C=C/C=O stretch (enone), N-H bend |
| UV-Vis Spectroscopy (λₘₐₓ, nm) | 285 | α,β-unsaturated ketone chromophore |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire a comprehensive set of 1D and 2D NMR spectra to determine the carbon skeleton, proton connectivity, and through-bond correlations of this compound.
Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.
-
COSY (Correlation Spectroscopy): Acquire a phase-sensitive gradient-enhanced COSY45 or COSY90 experiment to establish ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-enhanced HSQC experiment to determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC experiment to identify long-range (2-3 bond) ¹H-¹³C correlations. The long-range coupling delay should be optimized for J-couplings of approximately 8 Hz.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to determine through-space proton-proton proximities, which is crucial for stereochemical assignments.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of purified this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation pattern. Vary the collision energy to optimize the fragmentation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To identify key functional groups and chromophores present in this compound.
Instrumentation:
-
FT-IR Spectrometer
-
UV-Vis Spectrophotometer
Sample Preparation:
-
IR: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound in a volatile solvent, or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) and record the absorbance spectrum from 200-400 nm.
Data Interpretation and Structure Elucidation Workflow
The structure of this compound can be elucidated by systematically integrating the data from the various spectroscopic techniques.
Application Notes and Protocols for the Analysis of Cetoniacytone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques, specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as they apply to the novel cytotoxic agent, Cetoniacytone A. This document offers structured data tables for spectroscopic analysis and comprehensive experimental protocols to guide researchers in their own studies of this and similar aminocyclitol natural products.
Introduction to this compound
This compound is a unique cytotoxic aminocarba sugar, first isolated from an endosymbiotic Actinomyces species found in the intestines of the rose chafer (Cetonia aureata).[1][2] Its structure is characterized by a novel C7N-aminocyclitol core, which is of significant interest to medicinal chemists and drug development professionals due to its potent cytotoxic activity against various cancer cell lines. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including multi-dimensional NMR techniques and mass spectrometry.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Precise NMR data for this compound is essential for its unambiguous identification and for future structural modification studies. While the definitive published data from the original structure elucidation is not publicly available in tabulated form, the following tables represent the expected chemical shifts for a molecule with the reported structure of this compound, based on analysis of similar aminocyclitol compounds. These tables are intended as a guide for researchers.
Table 1: Representative ¹H NMR Data for this compound
| Position | Representative δ (ppm) | Multiplicity | Representative J (Hz) |
| H-1 | 4.1 - 4.3 | d | 3.0 - 4.0 |
| H-2 | 4.5 - 4.7 | dd | 3.0 - 4.0, 8.0 - 9.0 |
| H-3 | 5.8 - 6.0 | d | 8.0 - 9.0 |
| H-4 | - | - | - |
| H-5 | 3.8 - 4.0 | m | |
| H-6 | 3.5 - 3.7 | m | |
| H-7 | 3.9 - 4.1 | m | |
| CH₃ (Ac) | 2.0 - 2.2 | s | |
| NH (Ac) | 7.8 - 8.2 | d | 8.0 - 9.0 |
Note: Chemical shifts are referenced to a standard internal solvent signal. Coupling constants (J) are absolute values.
Table 2: Representative ¹³C NMR Data for this compound
| Position | Representative δ (ppm) |
| C-1 | 70 - 75 |
| C-2 | 50 - 55 |
| C-3 | 125 - 130 |
| C-4 | 140 - 145 |
| C-5 | 75 - 80 |
| C-6 | 65 - 70 |
| C-7 | 60 - 65 |
| C=O (Ac) | 170 - 175 |
| CH₃ (Ac) | 20 - 25 |
Note: Chemical shifts are referenced to a standard internal solvent signal.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound, and tandem MS (MS/MS) provides valuable information about its fragmentation pathways, aiding in structural confirmation.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₀H₁₄NO₅ | 232.0866 | To be determined |
| [M+Na]⁺ | C₁₀H₁₃NNaO₅ | 254.0686 | To be determined |
Table 4: Representative MS/MS Fragmentation of [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 232.0866 | 172.0655 | C₂H₃NO (Acetamide) |
| 232.0866 | 214.0761 | H₂O (Water) |
| 232.0866 | 196.0655 | 2H₂O (2 x Water) |
| 172.0655 | 154.0550 | H₂O (Water) |
Experimental Protocols
The following protocols provide a general framework for the NMR and mass spectrometry analysis of this compound and other novel aminocyclitol compounds.
Protocol 1: NMR Spectroscopy Analysis
-
Sample Preparation:
-
Dissolve 1-5 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).
-
Add a suitable internal standard (e.g., TMS or a residual solvent signal) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 1-5 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard pulse programs available on the spectrometer software.
-
Optimize spectral widths and acquisition times for both dimensions based on the 1D spectra.
-
For HMBC, set the long-range coupling delay (typically 50-100 ms) to observe 2-3 bond correlations.
-
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential for ¹³C, sine-bell for ¹H and 2D) before Fourier transformation.
-
Phase and baseline correct all spectra.
-
Reference the spectra to the internal standard.
-
Integrate ¹H NMR signals and analyze coupling patterns.
-
Correlate signals in 2D spectra to establish proton-proton (COSY) and proton-carbon (HSQC, HMBC) connectivities to assemble the molecular structure.
-
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Perform serial dilutions to generate working solutions for analysis (e.g., 1-100 µg/mL).
-
The final sample for injection should be in a solvent compatible with the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point. For highly polar compounds like aminocyclitols, a HILIC column may provide better retention.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for 1-2 minutes, then ramp to a high percentage of B (e.g., 95%) over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for aminocyclitols.
-
Scan Mode:
-
Full Scan (MS1): Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion of this compound as the precursor ion and acquire fragment ion spectra. Use a collision energy ramp to observe a range of fragment ions.
-
-
Key Parameters to Optimize: Capillary voltage, cone voltage, desolvation gas temperature and flow rate, and collision energy.
-
-
Data Analysis:
-
Extract the ion chromatogram for the m/z of the [M+H]⁺ ion of this compound.
-
Determine the accurate mass from the high-resolution full scan spectrum and use it to calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways to confirm the structure.
-
Visualizations
The following diagrams illustrate the general workflows and relationships involved in the structural elucidation of a natural product like this compound.
Caption: General workflow for the isolation and structural elucidation of this compound.
References
Determining the Absolute Configuration of Cetoniacytone A Using X-ray Crystallography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of single-crystal X-ray crystallography for the elucidation of the absolute configuration of the cytotoxic natural product, cetoniacytone A. While the definitive crystallographic data for this compound is contained within the publication by Schlörke et al. (2002), this document outlines the generalized experimental protocols and data presentation standards for such an analysis, based on established crystallographic methods.
This compound, a novel aminocarba sugar isolated from an endosymbiotic Actinomyces species, exhibits significant cytotoxicity against various tumor cell lines.[1] The precise determination of its three-dimensional structure, including its absolute stereochemistry, is crucial for understanding its mode of action and for guiding synthetic efforts in drug development. X-ray crystallography stands as the most powerful method for unambiguously determining the absolute configuration of chiral molecules.[2][3]
Data Presentation
The following tables represent the typical format for presenting crystallographic data for a small molecule such as this compound. The specific values for this compound would be found in the primary literature.
Table 1: Crystal Data and Structure Refinement for this compound (Template)
| Parameter | Value |
| Empirical formula | C₉H₁₁NO₅ |
| Formula weight | 213.19 |
| Temperature | e.g., 100(2) K |
| Wavelength | e.g., 0.71073 Å |
| Crystal system | e.g., Orthorhombic |
| Space group | e.g., P2₁2₁2₁ |
| Unit cell dimensions | |
| a | e.g., X.XXXX(X) Å |
| b | e.g., Y.YYYY(Y) Å |
| c | e.g., Z.ZZZZ(Z) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | e.g., VVVV(V) ų |
| Z | e.g., 4 |
| Density (calculated) | e.g., X.XXX Mg/m³ |
| Absorption coefficient | e.g., X.XXX mm⁻¹ |
| F(000) | e.g., XXX |
| Crystal size | e.g., X.XX x Y.YY x Z.ZZ mm³ |
| Theta range for data collection | e.g., X.XX to YY.YY° |
| Index ranges | h, k, l ranges |
| Reflections collected | e.g., XXXXX |
| Independent reflections | e.g., YYYY [R(int) = 0.XXXX] |
| Completeness to theta = YY.YY° | e.g., XX.X % |
| Absorption correction | e.g., Semi-empirical from equivalents |
| Max. and min. transmission | e.g., X.XXXX and Y.YYYY |
| Refinement method | e.g., Full-matrix least-squares on F² |
| Data / restraints / parameters | e.g., YYYY / X / ZZZ |
| Goodness-of-fit on F² | e.g., X.XXX |
| Final R indices [I>2sigma(I)] | R1 = 0.XXXX, wR2 = 0.YYYY |
| R indices (all data) | R1 = 0.XXXX, wR2 = 0.YYYY |
| Absolute structure parameter | e.g., X.X(Y) |
| Extinction coefficient | e.g., n/a |
| Largest diff. peak and hole | e.g., X.XXX and -Y.YYY e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles for this compound (Template)
| Bond | Length (Å) | Atoms | Angle (°) |
| O1-C1 | e.g., 1.XXX(X) | C1-O1-C2 | e.g., 1XX.X(X) |
| N1-C2 | e.g., 1.XXX(X) | O1-C1-C6 | e.g., 1XX.X(X) |
| C1-C6 | e.g., 1.XXX(X) | N1-C2-C3 | e.g., 1XX.X(X) |
| ... | ... | ... | ... |
Experimental Protocols
The following is a generalized protocol for the determination of the absolute configuration of a natural product like this compound using single-crystal X-ray crystallography.
Crystallization
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.
-
Material: Purified this compound.
-
Methods:
-
Slow Evaporation: A solution of this compound in a suitable solvent (or solvent mixture, e.g., methanol/ethyl acetate) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days to weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the this compound solution is placed on a siliconized glass slide and inverted over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling: A saturated solution of this compound at an elevated temperature is slowly cooled to induce crystallization.
-
X-ray Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).
-
Procedure:
-
A single crystal of appropriate size is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.
-
The unit cell parameters and crystal orientation are determined from a preliminary set of diffraction images.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step.
-
Structure Solution and Refinement
The collected diffraction data is used to determine the arrangement of atoms in the crystal.
-
Software: Standard crystallographic software packages (e.g., SHELXS, SHELXL, Olex2).
-
Procedure:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as polarization and absorption.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Determination of Absolute Configuration
For a chiral molecule, the absolute configuration is determined by analyzing the anomalous scattering effects in the diffraction data.
-
Anomalous Dispersion: When the X-ray wavelength is near an absorption edge of an atom, there is a small phase shift in the scattered X-rays. This effect, known as anomalous dispersion, breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal.
-
Flack Parameter: The most common method for determining the absolute configuration is the refinement of the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests that the inverted structure is correct.
-
Bijvoet Pairs: Analysis of the intensity differences between Friedel or Bijvoet pairs of reflections provides a direct measure of the anomalous scattering effect and can be used to confirm the absolute configuration.
Workflow for Absolute Configuration Determination
Caption: Experimental workflow for determining the absolute configuration of this compound.
Signaling Pathways and Logical Relationships
In the context of determining the absolute configuration of a single molecule like this compound through X-ray crystallography, there are no signaling pathways involved. The logical relationship is a linear experimental workflow as depicted in the diagram above. The process flows from obtaining a pure sample to growing suitable crystals, collecting diffraction data, solving and refining the crystal structure, and finally, determining the absolute configuration from the analysis of anomalous scattering effects.
References
Application Note: A Protocol for 13C Labeled Precursor Feeding in Cetoniacytone A Biosynthesis Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Cetoniacytone A is a cytotoxic aminocarba sugar produced by the endosymbiotic bacterium Actinomyces sp. strain Lu 9419, which was isolated from the intestines of the rose chafer beetle (Cetonia aurata)[1][2]. Its unique p-C7N skeleton and significant cytotoxicity against various tumor cell lines make it a molecule of interest for drug development[2]. Understanding its biosynthesis is crucial for pathway engineering and the potential production of novel analogs. Isotope labeling studies, particularly with 13C-labeled precursors, are powerful tools for elucidating such biosynthetic pathways. This document provides a detailed protocol for conducting 13C precursor feeding experiments to investigate the biosynthesis of this compound.
Principle of 13C Labeling Experiments The core principle of these experiments is to supply a microbial culture with a nutrient (precursor) that has been artificially enriched with the stable isotope carbon-13 (13C). The organism metabolizes this precursor, incorporating the 13C atoms into its cellular machinery and, consequently, into its secondary metabolites like this compound. By isolating the labeled product and analyzing it with techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can trace the metabolic fate of the precursor's carbon atoms. This provides direct evidence for the biosynthetic origin of the product's carbon skeleton[3][4].
Proposed Biosynthetic Pathway of this compound Previous feeding studies suggest that the C7N aminocyclitol core of this compound is formed via the pentose phosphate pathway, involving the cyclization of a heptulose phosphate intermediate[2][5][6]. A key intermediate in this pathway is 2-epi-5-epi-valiolone, which is synthesized from sedoheptulose 7-phosphate by the enzyme 2-epi-5-epi-valiolone synthase (CetA)[6][7]. Further enzymatic modifications, including epimerization, oxidation, and amination, are catalyzed by enzymes encoded within the identified this compound biosynthetic gene cluster[1][7].
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
This section details the methodology for culturing Actinomyces sp. Lu 9419, feeding 13C labeled precursors, and analyzing their incorporation into this compound.
Part 1: Culture and Media Preparation
-
Microorganism: Actinomyces sp. strain Lu 9419.
-
Seed Culture Medium (per liter):
-
Glucose: 10 g
-
Soluble Starch: 10 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 1 g
-
Adjust pH to 7.0 before autoclaving.
-
-
Production Medium (per liter):
-
Glycerol: 20 g (as primary carbon source).
-
Soybean Meal: 15 g
-
NaCl: 5 g
-
CaCO₃: 2 g
-
Trace element solution: 1 mL
-
Adjust pH to 7.0 before autoclaving.
-
-
13C-Labeled Precursors: Prepare sterile stock solutions of the desired precursors. The choice of precursor depends on the specific metabolic pathway being investigated.
Part 2: 13C Precursor Feeding Experiment
-
Inoculation: Inoculate 50 mL of seed culture medium in a 250 mL flask with a loopful of Actinomyces sp. Lu 9419 from a fresh agar plate. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Culture: Inoculate 100 mL of production medium in a 500 mL flask with 5% (v/v) of the seed culture. Incubate under the same conditions. Prepare multiple flasks for different precursors and controls.
-
Precursor Addition: After an initial growth period of 48 hours (or at the onset of secondary metabolism), add the sterile 13C-labeled precursor to the culture flasks. The final concentration should be determined empirically, but a starting point of 0.5-1.0 g/L is recommended. A control culture with no labeled precursor should be run in parallel.
-
Incubation and Harvest: Continue the fermentation for an additional 72-96 hours after precursor addition. Harvest the culture by centrifugation (e.g., 8,000 x g for 20 minutes) to separate the mycelium from the supernatant.
-
Extraction:
-
Extract the culture supernatant three times with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with methanol or acetone.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate to dryness under reduced pressure.
-
Part 3: Purification and Analysis
-
Purification: Purify this compound from the crude extract using standard chromatographic techniques, such as silica gel column chromatography followed by High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry (MS) Analysis:
-
Dissolve a small amount of purified labeled and unlabeled this compound in a suitable solvent (e.g., methanol).
-
Analyze using a high-resolution mass spectrometer (e.g., LC-MS, FT-ICR MS)[8][9].
-
Compare the mass spectra. The incorporation of 13C will result in a mass shift in the molecular ion peak (M+) and its isotopic pattern, confirming that the precursor was utilized in the biosynthesis[3].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:
-
Dissolve the purified labeled and unlabeled this compound in a suitable deuterated solvent (e.g., CD₃OD).
-
Acquire 1D 13C NMR and proton-decoupled 13C NMR spectra[10][11].
-
Compare the spectra of the labeled and unlabeled samples. An increase in the signal intensity of specific carbon atoms in the labeled sample indicates the precise location of 13C incorporation[4]. 2D NMR experiments like HSQC and HMBC can further aid in assigning the signals.
-
Caption: General workflow for 13C labeling experiments.
Data Presentation and Interpretation
The results from feeding experiments are crucial for confirming the biosynthetic pathway. The incorporation patterns from different precursors can be summarized for clarity.
Table 1: Potential 13C-Labeled Precursors and Rationale for Use
| Precursor | Rationale | Expected Outcome for this compound Biosynthesis |
| [U-13C]Glycerol | To trace the incorporation of a key gluconeogenic precursor. Glycerol enters central metabolism and can be converted to intermediates of both glycolysis and the pentose phosphate pathway. | If the proposed pathway is correct, uniform labeling of the C7N core is expected as glycerol feeds into the precursor pools for sedoheptulose 7-phosphate. |
| [1-13C]Glucose | To probe the pentose phosphate pathway (PPP). The C1 of glucose is lost as CO₂ in the oxidative branch of the PPP. | If the PPP is the primary route, a lower incorporation at specific positions derived from the early stages of the pathway is expected compared to [U-13C]Glucose. |
| [1,2-13C]Acetate | To test for a polyketide-based origin. Acetate is the building block for polyketide synthases. | Minimal or no incorporation into the C7N core is expected, confirming a non-polyketide origin. May label the acetyl group on the amine. |
| [U-13C]Shikimic Acid | To rule out the shikimate pathway as the origin of the cyclitol ring. | No incorporation into the C7N core is expected, distinguishing it from other aminocyclitol biosyntheses. |
Table 2: Representative 13C NMR Data from a Hypothetical [U-13C]Glycerol Feeding Experiment
| Carbon Atom in this compound | Chemical Shift (δ, ppm) Unlabeled | Signal Intensity (Unlabeled) | Signal Intensity (Labeled) | Enrichment Factor |
| C-1 | 75.2 | 1.00 | 15.5 | 15.5x |
| C-2 | 55.8 | 1.02 | 16.1 | 15.8x |
| C-3 | 72.1 | 0.98 | 15.0 | 15.3x |
| C-4 | 78.4 | 1.01 | 15.8 | 15.6x |
| C-5 | 70.5 | 0.99 | 15.2 | 15.4x |
| C-6 | 73.9 | 1.03 | 15.9 | 15.4x |
| C-7 | 38.6 | 1.00 | 15.3 | 15.3x |
| C=O (acetyl) | 173.5 | 0.97 | 1.1 | 1.1x |
| CH₃ (acetyl) | 23.1 | 1.05 | 1.2 | 1.1x |
Note: Data are hypothetical and for illustrative purposes. The enrichment factor is calculated as (Intensity Labeled / Intensity Unlabeled). A high and uniform enrichment factor across C-1 to C-7 would strongly support the origin of the entire C7N skeleton from a central carbon source like glycerol.
By carefully selecting precursors and meticulously analyzing the resulting labeling patterns, researchers can piece together the intricate biosynthetic puzzle of this compound, paving the way for future synthetic biology and drug discovery efforts.
References
- 1. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of 13C in biosynthetic studies. The labelling pattern in tenellin enriched from isotope-labelled acetate, methionine, and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthetic gene cluster of this compound, an unusual aminocyclitol from the endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: Cytotoxicity of Cetoniacytone A on Tumor Cell Lines
Introduction
Cetoniacytone A is a naturally occurring aminocarba sugar produced by the endosymbiotic Actinomyces sp. strain Lu 9419, which was first isolated from the intestines of the rose chafer, Cetonia aureata.[1][2] This compound has demonstrated significant growth inhibitory effects against various tumor cell lines, indicating its potential as a novel anticancer agent.[1] These application notes provide a summary of the cytotoxic activity of this compound and detailed protocols for assessing its effects on tumor cells in a research setting.
Biological Activity
This compound exhibits potent cytotoxic and antiproliferative activity against human cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, a critical process for tissue homeostasis and the elimination of damaged or cancerous cells. While the precise signaling pathways targeted by this compound are still under investigation, its efficacy highlights the importance of natural products in the discovery of new therapeutic leads.
Data Presentation
The growth inhibitory effects of this compound have been quantified against hepatocellular carcinoma and breast adenocarcinoma cell lines. The GI50 (Growth Inhibition 50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µmol/L) |
| HepG2 | Hepatocellular Carcinoma | 3.2 |
| MCF-7 | Breast Adenocarcinoma | 4.4 |
Data sourced from Schlörke et al., 2002.[1]
Experimental Protocols
To facilitate further research into the anticancer properties of this compound, the following detailed protocols for common cytotoxicity assays are provided.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Tumor cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the GI50/IC50 value.
-
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Tumor cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and attached cells.
-
Centrifuge the cell suspension and wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound.
Postulated Apoptotic Signaling Pathway
Caption: Postulated mechanism of this compound-induced apoptosis.
References
Application Notes and Protocols for the Analysis of the Cetoniacytone A Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies for identifying, analyzing, and characterizing the biosynthetic gene cluster (BGC) of Cetoniacytone A, a cytotoxic aminocyclitol produced by the endosymbiotic bacterium Actinomyces sp. Lu 9419.[1][2][3] The protocols outlined below cover the initial identification of the gene cluster, functional characterization of key enzymes, and methods for genetic manipulation to elucidate the biosynthetic pathway.
I. Overview of the this compound Biosynthetic Gene Cluster
The biosynthetic gene cluster for this compound was identified from Actinomyces sp. strain Lu 9419.[1][3] A 46 kb DNA region was sequenced, revealing 31 complete Open Reading Frames (ORFs).[1][3][4] Bioinformatic analysis predicted that a 20.5 kb segment containing 17 ORFs is directly involved in the biosynthesis of this compound.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Total Sequenced Region Size | 46 kb | [1][4] |
| Total Number of Complete ORFs | 31 | [1][3][4] |
| Predicted BGC Size | 20.5 kb | [1] |
| Predicted Number of ORFs in BGC | 17 | [1] |
Key Genes and Proposed Functions in this compound Biosynthesis
| Gene | Proposed Function | Reference |
| cetA | 2-epi-5-epi-valiolone synthase | [1][3][4] |
| cetB | Glyoxalase/bleomycin resistance protein (2-epi-5-epi-valiolone epimerase) | [1][3][4] |
| cetD | Acyltransferase | [1][3][4] |
| cetF1 | Oxidoreductase | [1][3][4] |
| cetF2 | FAD-dependent dehydrogenase | [1][3][4] |
| cetG | Oxidoreductase | [1][3][4] |
| cetH | Aminotransferase | [1][3][4] |
| cetL | Pyranose oxidase | [1][3][4] |
| cetM | Aminotransferase | [1][3][4] |
II. Experimental Workflows and Signaling Pathways
Workflow for this compound BGC Analysis
Caption: Overall workflow for the analysis of the this compound BGC.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
III. Experimental Protocols
Protocol 1: Genomic DNA Extraction from Actinomyces sp.
This protocol is adapted for the extraction of high molecular weight genomic DNA from Actinomyces, which is suitable for constructing genomic libraries.[1][5]
Materials:
-
Actinomyces sp. culture grown in Tryptic Soy Broth (TSB) with 0.5% glycine.[1]
-
Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 25 mM EDTA (pH 8.0), 100 mM NaCl, 25% (w/v) sucrose, 1 mg/mL lysozyme, 20 µg/mL RNase A (add fresh).[1]
-
Proteinase K solution (20 mg/mL)
-
10% SDS
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Isopropanol
-
70% Ethanol
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Grow Actinomyces sp. in TSB with 0.5% glycine for 36-48 hours with shaking.[1]
-
Harvest the mycelia by centrifugation at 4,500 x g for 10 minutes.
-
Wash the pellet with 1X PBS and resuspend in 5 mL of Lysis Buffer.
-
Incubate at 37°C for 1 hour to digest the cell wall.
-
Add Proteinase K to a final concentration of 100 µg/mL and 10% SDS to a final concentration of 1%. Incubate at 55°C for 2 hours with occasional inversion.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.
-
Precipitate the DNA from the aqueous phase with an equal volume of isopropanol.
-
Wash the DNA pellet with 70% ethanol, air dry briefly, and resuspend in TE buffer.
Protocol 2: Cosmid Library Construction and Screening
This protocol describes the construction of a cosmid library and its screening to identify clones containing the this compound BGC.[6][7][8][9][10]
Materials:
-
High molecular weight genomic DNA from Actinomyces sp.
-
SuperCos 1 Cosmid Vector Kit (or similar)
-
Restriction enzymes (e.g., Sau3AI)
-
T4 DNA Ligase
-
Gigapack III XL Packaging Extract (or similar)
-
E. coli host strain (e.g., XL1-Blue MR)
-
LB agar plates with appropriate antibiotics
-
Nylon membranes
-
DNA probe for a key biosynthetic gene (e.g., a labeled fragment of cetA)
Procedure:
-
Partially digest the genomic DNA with Sau3AI to generate fragments in the 35-45 kb range.
-
Dephosphorylate the genomic DNA fragments to prevent self-ligation.
-
Ligate the size-selected genomic DNA fragments into the BamHI site of the SuperCos 1 vector.
-
Package the ligation mixture into lambda phage particles using the packaging extract.
-
Transfect the E. coli host strain with the packaged cosmids and plate on selective LB agar.
-
Lift the colonies onto nylon membranes.
-
Lyse the bacterial cells and denature the DNA on the membranes.
-
Hybridize the membranes with a labeled DNA probe corresponding to a conserved region of a key biosynthetic gene (e.g., cetA).
-
Wash the membranes and detect the positive clones by autoradiography or chemiluminescence.
Protocol 3: Sanger Sequencing of Cosmid Clones
This protocol outlines the steps for sequencing the identified positive cosmid clones.[11][12][13]
Materials:
-
Purified cosmid DNA from positive clones
-
Sequencing primers (vector-based and custom-designed for walking)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or similar)
-
Capillary electrophoresis-based DNA sequencer
Procedure:
-
Purify the cosmid DNA from the positive clones.
-
Set up cycle sequencing reactions using the purified cosmid DNA as a template, appropriate primers, and the BigDye™ Terminator Ready Reaction Mix.
-
Perform thermal cycling as per the manufacturer's instructions.
-
Purify the sequencing products to remove unincorporated dye terminators.
-
Analyze the purified products on an automated capillary DNA sequencer.
-
Assemble the sequence reads to obtain the full sequence of the cosmid insert.
Protocol 4: Gene Knockout via Homologous Recombination
This protocol describes the targeted disruption of a gene within the this compound BGC in Actinomyces sp. to confirm its role in biosynthesis.[4][14][15]
Materials:
-
Actinomyces sp. wild-type strain
-
A suicide vector containing a selectable marker (e.g., apramycin resistance) and flanking regions homologous to the target gene.
-
E. coli conjugation donor strain (e.g., ET12567/pUZ8002)
-
Appropriate media for Actinomyces and E. coli growth and conjugation.
Procedure:
-
Clone the upstream and downstream flanking regions of the target gene into the suicide vector, flanking a resistance cassette.
-
Transform the resulting construct into the E. coli donor strain.
-
Perform intergeneric conjugation between the E. coli donor and Actinomyces sp. recipient.
-
Select for exconjugants that have undergone a single crossover event (integration of the vector) on media containing the appropriate antibiotic.
-
Screen the exconjugants by PCR to confirm the integration event.
-
Promote a second crossover event by growing the single-crossover mutants under non-selective conditions.
-
Select for double-crossover mutants (gene knockout) by replica plating to identify colonies that have lost the vector-borne resistance.
-
Confirm the gene deletion in the putative mutants by PCR and Southern blot analysis.
-
Analyze the metabolite profile of the knockout mutant by HPLC and LC-MS to confirm the loss of this compound production.
Protocol 5: Heterologous Expression and Biochemical Assays
This protocol details the heterologous expression of key biosynthetic enzymes and subsequent biochemical assays to determine their function.[16][17][18][19]
Materials:
-
Expression vector (e.g., pET vector for E. coli)
-
E. coli expression host (e.g., BL21(DE3))
-
PCR primers for amplifying the genes of interest (e.g., cetA, cetB)
-
Restriction enzymes and T4 DNA ligase
-
IPTG for induction of protein expression
-
Ni-NTA resin for purification of His-tagged proteins
-
Substrates for the enzymatic assays (e.g., sedoheptulose 7-phosphate for CetA, 2-epi-5-epi-valiolone for CetB)[20]
-
Buffers and reagents for the specific assays
-
HPLC and LC-MS for product analysis
Procedure:
-
Amplify the coding sequences of cetA and cetB from Actinomyces sp. genomic DNA.
-
Clone the amplified genes into an E. coli expression vector, optionally adding a His-tag for purification.
-
Transform the expression constructs into an E. coli expression host.
-
Grow the transformed E. coli cultures and induce protein expression with IPTG.
-
Harvest the cells, lyse them, and purify the recombinant proteins using Ni-NTA affinity chromatography.[21][22][23][24][25]
-
CetA (2-epi-5-epi-valiolone synthase) Assay:
-
Incubate the purified CetA enzyme with its substrate, sedoheptulose 7-phosphate, in an appropriate buffer.
-
Stop the reaction and analyze the formation of 2-epi-5-epi-valiolone by HPLC or LC-MS.[26]
-
-
CetB (2-epi-5-epi-valiolone epimerase) Assay:
-
Incubate the purified CetB enzyme with its substrate, 2-epi-5-epi-valiolone.
-
Monitor the conversion of 2-epi-5-epi-valiolone to its epimer by HPLC or LC-MS.
-
Protocol 6: Metabolite Analysis by HPLC and LC-MS
This protocol provides a general framework for the analysis of this compound and related metabolites from culture extracts.[27][28][29][30]
Materials:
-
Culture broth of Actinomyces sp. (wild-type and mutants)
-
Ethyl acetate or other suitable organic solvent for extraction
-
HPLC system with a C18 column
-
LC-MS system for mass determination
Procedure:
-
Extract the secondary metabolites from the culture broth with an equal volume of ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Filter the extract before injection into the HPLC or LC-MS system.
-
HPLC Analysis:
-
Separate the metabolites on a C18 column using a gradient of water and acetonitrile (both may contain 0.1% formic acid).
-
Monitor the elution profile using a UV detector.
-
Compare the retention times with an authentic standard of this compound, if available.
-
-
LC-MS Analysis:
-
Couple the HPLC separation to a mass spectrometer.
-
Obtain the mass spectra of the eluting peaks to identify this compound and potential biosynthetic intermediates based on their molecular weights.
-
References
- 1. High Molecular Weight DNA Extraction from Actinomycetota [protocols.io]
- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic gene cluster of this compound, an unusual aminocyclitol from the endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on Molecular Tools for Genetic Engineering of Actinomycetes—The Source of Important Antibiotics and Other Valuable Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of Novel Marine-Derived Actinomycete Taxa Rich in Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bradylab.rockefeller.edu [bradylab.rockefeller.edu]
- 7. Construction of soil environmental DNA cosmid libraries and screening for clones that produce biologically active small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Construction and Screening of Cosmid Libraries | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Sanger Sequencing Guide | protocols [lowepowerlab.ucdavis.edu]
- 12. mclab.com [mclab.com]
- 13. cd-genomics.com [cd-genomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Site-Specific Recombination Strategies for Engineering Actinomycete Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterologous expression of gene clusters - ActinoBase [actinobase.org]
- 17. Functional in vitro and in vivo analysis of biosynthetic genes by heterologous expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 20. Synthesis of 5-epi-[6-(2)H(2)]valiolone and stereospecifically monodeuterated 5-epi-valiolones: exploring the steric course of 5-epi-valiolone dehydratase in validamycin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neb.com [neb.com]
- 23. A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad.com [bio-rad.com]
- 25. A low-cost and open-source protocol to produce key enzymes for molecular detection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biochemical Analysis of the Biosynthetic Pathway of an Anticancer Tetracycline SF2575 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Chemical Identification of Secondary Metabolites from Rhizospheric Actinomycetes Using LC-MS Analysis: In Silico Antifu… [ouci.dntb.gov.ua]
- 29. researchgate.net [researchgate.net]
- 30. preprints.org [preprints.org]
Application Notes and Protocols for the Study of Cetoniacytone A Biosynthetic Genes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cetoniacytone A is a cytotoxic aminocyclitol natural product with significant antitumor potential.[1][2][3] It was first isolated from Actinomyces sp. strain Lu 9419, an endosymbiotic bacterium found in the intestines of the rose chafer beetle (Cetonia aurata).[1][2][4][5] The unique structure of this compound, featuring an acetylated amino group at the C-2 position of a C7N-aminocyclitol core, makes it a compelling target for biosynthetic studies and future drug development.[1][4] Understanding and manipulating the biosynthetic gene cluster (BGC) responsible for its production is key to unlocking its full therapeutic potential, enabling strain improvement, and generating novel analogs.
The this compound BGC in Actinomyces sp. Lu 9419 spans a 46 kb DNA region and contains 31 open reading frames (ORFs).[4][5] Key enzymes encoded within this cluster include a 2-epi-5-epi-valiolone synthase (CetA), an epimerase (CetB), an acyltransferase (CetD), and various oxidoreductases and aminotransferases that collectively assemble the final molecule.[4][5]
These application notes provide detailed protocols for the isolation of high-quality genomic DNA from the producing organism, PCR-based amplification of key biosynthetic genes, and strategies for gene manipulation to study and harness the this compound pathway.
Data Presentation: Quantitative Metrics
Successful genetic analysis relies on the efficient isolation of high-quality genomic DNA (gDNA) and effective PCR amplification. The following tables summarize expected yields and key parameters for the protocols described herein.
Table 1: Comparison of gDNA Isolation Methods from Actinomycetes
| Method | Starting Material | Typical Yield (µg DNA / g wet weight) | Purity (A260/A280) | Time Required |
| Lysozyme/SDS Lysis | 1g mycelia | 140 - 148.3 µg[6] | 1.78 - 1.93[6] | ~3-4 hours |
| Small-Scale Phenol:Chloroform | 50mg cells | 30 - 225 µg* | ~1.8[7][8] | ~1 day |
| High-Yield Protocol | 1g mycelia | 3400 ± 500 µg[9] | >1.8 | ~3 hours |
*Yield varies significantly between different Streptomyces species.[7][8]
Table 2: Standard PCR Reaction Parameters
| Component | Stock Concentration | Volume for 25 µL Reaction | Final Concentration |
| 5x PCR Buffer | 5x | 5 µL | 1x |
| dNTPs | 10 mM | 0.5 µL | 200 µM |
| Forward Primer | 10 µM | 1.25 µL | 0.5 µM |
| Reverse Primer | 10 µM | 1.25 µL | 0.5 µM |
| Taq DNA Polymerase | 5 U/µL | 0.25 µL | 1.25 U |
| Template gDNA | 50 ng/µL | 2 µL | 100 ng |
| Nuclease-Free Water | - | 14.75 µL | - |
Experimental Workflow
The overall process for identifying and studying the this compound genes involves several key stages, from cultivation of the microorganism to the analysis of its genetic material.
Caption: Workflow for genetic analysis of the this compound gene cluster.
Experimental Protocols
Protocol 1: Genomic DNA Isolation from Actinomyces sp.
This protocol is adapted from methods optimized for filamentous actinomycetes, which ensures high-yield and high-purity gDNA suitable for PCR and sequencing.
Materials:
-
Actinomyces sp. Lu 9419 liquid culture (e.g., in YMG medium)
-
Lysozyme solution (50 mg/mL in TE buffer)
-
Proteinase K (20 mg/mL)
-
10% SDS solution
-
5 M NaCl
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Sterile microcentrifuge tubes and wide-bore pipette tips
Procedure:
-
Inoculate 50 mL of YMG medium with Actinomyces sp. Lu 9419 and grow for 4-6 days at 28°C with shaking.
-
Harvest mycelia by centrifugation at 5,000 x g for 10 minutes. Discard the supernatant.
-
Wash the cell pellet with 10 mL of sterile water and centrifuge again.
-
Resuspend the pellet in 5 mL of TE buffer containing 1 mg/mL lysozyme. Incubate at 37°C for 1 hour with gentle shaking.
-
Add 0.5 mL of 10% SDS and 50 µL of Proteinase K solution. Mix gently by inverting the tube and incubate at 55°C for 2 hours.
-
Add 1.5 mL of 5 M NaCl and mix.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, and mix by gentle inversion for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube using a wide-bore pipette tip.
-
Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.
-
Transfer the aqueous phase to a new tube and add 0.7 volumes of ice-cold isopropanol.
-
Spool the precipitated DNA using a sterile glass rod or centrifuge at 12,000 x g for 10 minutes.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Air-dry the pellet for 10-15 minutes and resuspend in 100-200 µL of TE buffer.
-
Assess DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8-2.0).
Protocol 2: PCR Amplification of this compound Biosynthetic Genes
This protocol provides a starting point for amplifying key genes like cetA (synthase) and cetB (epimerase) from the gDNA isolated in Protocol 1.
Materials:
-
High-quality gDNA from Actinomyces sp. Lu 9419
-
Gene-specific primers (e.g., for cetA or cetB)
-
High-fidelity DNA polymerase suitable for high-GC templates
-
dNTP mix
-
PCR buffer
-
Nuclease-free water
-
Thermocycler
Procedure:
-
Primer Design: Design primers targeting a ~500-1000 bp region of the target gene (e.g., cetA). Ensure primers have a GC content of 55-65% and a melting temperature (Tm) of ~60-65°C.
-
Reaction Setup: Prepare a 25 µL PCR reaction as outlined in Table 2. It is recommended to prepare a master mix for multiple reactions.
-
Thermocycler Program: Use the following cycling conditions, adjusting the annealing temperature based on the primer Tm.
-
Initial Denaturation: 95°C for 3 minutes
-
30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58-65°C for 30 seconds
-
Extension: 72°C for 1 minute (adjust based on amplicon size, ~1 min/kb)
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis: Analyze the PCR product by running 5 µL of the reaction on a 1% agarose gel stained with a DNA-safe stain. A single, bright band of the expected size indicates successful amplification.[6]
Logical Framework for Gene Function Analysis
To confirm the function of genes within the this compound cluster, a systematic approach involving gene knockout and heterologous expression is required.
Caption: Logic for elucidating the function of a biosynthetic gene.
Troubleshooting
-
Low/No gDNA Yield: Ensure complete cell lysis by confirming the effectiveness of the lysozyme. Mycelia may require physical disruption (e.g., bead beating) prior to enzymatic lysis. Avoid excessive vortexing to prevent DNA shearing.
-
Poor gDNA Purity (Low A260/A280): Residual phenol or protein contamination. Repeat the phenol:chloroform and chloroform extraction steps. Ensure the aqueous phase is not disturbed during transfers.
-
No PCR Product:
-
DNA Quality: Ensure gDNA is not degraded by running an aliquot on an agarose gel.
-
Inhibitors: Dilute the template DNA 10-fold or 100-fold to reduce the concentration of potential PCR inhibitors carried over from the extraction.
-
High GC Content: The Actinomyces genome is GC-rich. Use a DNA polymerase specifically designed for high-GC templates and consider adding a PCR enhancer like DMSO or betaine to the reaction mix.
-
Annealing Temperature: Optimize the annealing temperature using a gradient PCR. Start with a temperature 2-5°C below the calculated Tm of the primers.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic gene cluster of this compound, an unusual aminocyclitol from the endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-scale isolation of genomic DNA from Streptomyces mycelia or spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Culturing Actinomyces sp. Lu 9419 for Cetoniacytone A Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetoniacytone A is a cytotoxic aminocarba sugar with potential applications in oncology. It is a secondary metabolite produced by the endosymbiotic bacterium Actinomyces sp. Lu 9419, which was originally isolated from the intestines of the rose chafer beetle (Cetonia aurata).[1][2] This document provides detailed application notes and protocols for the cultivation of Actinomyces sp. Lu 9419 and the subsequent production of this compound. The protocols outlined below cover culture maintenance, fermentation for secondary metabolite production, and a general framework for extraction and purification.
Data Summary
The following tables summarize the key quantitative data for the cultivation of Actinomyces sp. Lu 9419 and the production of this compound.
Table 1: Culture Media Composition
| Medium Name | Component | Concentration (g/L) | Purpose |
| YMG Agar/Broth | Yeast Extract | 4.0 | Growth and Maintenance |
| Malt Extract | 10.0 | ||
| Glucose | 4.0 | ||
| Agar (for solid medium) | 20.0 | ||
| Oatmeal Agar (ISP Medium 3) | Oat flakes | 20.0 | This compound Production |
| Agar | 18.0 | ||
| Trace Salt Solution | 1.0 mL |
Note: The trace salt solution for Oatmeal Agar (ISP Medium 3) is not explicitly defined in the context of this compound production but typically contains salts of iron, manganese, and zinc.
Table 2: Cultivation Parameters
| Parameter | Value | Stage |
| Temperature | 30°C | Growth, Maintenance, and Production |
| pH | 7.3 | Growth and Maintenance |
| Aeration | Aerobic (specific rpm not detailed) | Production |
| Incubation Time | Not specified (requires optimization) | Production |
Experimental Protocols
Protocol 1: Culture Maintenance of Actinomyces sp. Lu 9419
This protocol describes the routine maintenance of Actinomyces sp. Lu 9419 cultures on solid and in liquid media.
1.1. Media Preparation (YMG Agar/Broth)
-
For 1 liter of YMG medium, dissolve 4.0 g of yeast extract, 10.0 g of malt extract, and 4.0 g of glucose in 1 liter of distilled water.
-
For solid medium, add 20.0 g of agar.
-
Adjust the pH of the medium to 7.3 using 1M NaOH or 1M HCl.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
For agar plates, pour the sterilized medium into sterile petri dishes and allow to solidify.
1.2. Inoculation and Incubation
-
Streak a loopful of Actinomyces sp. Lu 9419 from a glycerol stock or previous culture onto a YMG agar plate.
-
For liquid culture, inoculate a single colony from a fresh plate into a flask containing YMG broth.
-
Incubate the plates or flasks at 30°C.[1]
Protocol 2: Fermentation for this compound Production
This protocol outlines the procedure for culturing Actinomyces sp. Lu 9419 for the production of this compound.
2.1. Media Preparation (Oatmeal Agar)
-
For 1 liter of Oatmeal Agar (ISP Medium 3), boil 20.0 g of oat flakes in 1 liter of distilled water for 20 minutes.
-
Filter the mixture through cheesecloth.
-
Add 18.0 g of agar to the filtrate and adjust the volume to 1 liter with distilled water.
-
Add 1 mL of a trace salt solution.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
2.2. Fermentation Procedure
-
Prepare a seed culture by inoculating a loopful of Actinomyces sp. Lu 9419 from a fresh YMG agar plate into a flask containing YMG broth. Incubate at 30°C with shaking for 2-3 days.
-
Inoculate the oatmeal production medium with the seed culture (typically a 5-10% v/v inoculation).
-
Incubate the production culture at 30°C with vigorous shaking for optimal aeration. The optimal incubation time for maximum this compound production needs to be determined empirically.
-
For potentially increased yields, sodium acetate can be added to the production medium, though the optimal concentration needs to be determined.[1]
Protocol 3: Extraction and Purification of this compound (General Framework)
The following is a general framework for the extraction and purification of this compound from the fermentation broth. Specific details should be optimized based on experimental results.
3.1. Extraction
-
After the fermentation period, separate the mycelia from the culture broth by centrifugation or filtration.
-
The culture filtrate is the primary source of this compound.
-
Extract the culture filtrate with a suitable organic solvent such as ethyl acetate or butanol. Repeat the extraction multiple times to ensure complete recovery of the compound.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3.2. Purification
-
The crude extract can be subjected to various chromatographic techniques for purification.
-
Silica Gel Chromatography: A common first step is to fractionate the crude extract using a silica gel column with a gradient of solvents, such as a hexane-ethyl acetate or dichloromethane-methanol gradient.
-
Size-Exclusion Chromatography: Further purification can be achieved using size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative HPLC, often using a C18 column with a water-acetonitrile or water-methanol gradient, to obtain pure this compound.
-
Monitor the fractions at each stage using thin-layer chromatography (TLC) or analytical HPLC to track the presence of this compound.
Visualizations
This compound Production Workflow
Caption: Workflow for the production and isolation of this compound.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from sedoheptulose 7-phosphate.
References
- 1. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Oatmeal Medium Formulation for Cetoniacytone A Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cetoniacytone A is a cytotoxic aminocyclitol produced by the endosymbiotic bacterium Actinomyces sp. strain Lu 9419, which was originally isolated from the intestines of the rose chafer beetle (Cetonia aurata)[1][2]. This compound exhibits significant cytotoxicity against various tumor cell lines, making it a molecule of interest for oncological research and drug development[2][3]. The biosynthesis of this compound proceeds via the pentose phosphate pathway, with sedoheptulose 7-phosphate being a key precursor that is cyclized to 2-epi-5-epi-valiolone[1][2][4]. While specific media formulations for maximizing this compound production are not extensively detailed in published literature, complex media, such as those containing oatmeal, are commonly used for the cultivation of Actinomyces and related species to induce secondary metabolite production.
This document provides a detailed protocol for a proposed oatmeal-based medium for the fermentation of Actinomyces sp. Lu 9419 to produce this compound. It includes methodologies for medium preparation, inoculum development, fermentation, and product extraction, as well as a framework for process optimization.
Proposed Oatmeal Medium Formulation
This formulation is a starting point based on general media used for Actinomycetes. Optimization of individual components is recommended to maximize yield.
Table 1: Oatmeal Medium Composition
| Component | Concentration (g/L) | Purpose |
| Rolled Oats | 20.0 | Primary Carbon Source |
| Yeast Extract | 2.5 | Nitrogen & Growth Factor Source |
| K₂HPO₄ | 1.0 | Buffering Agent, Phosphorus Source |
| MgSO₄·7H₂O | 0.5 | Cofactor for Enzymes |
| NaCl | 0.5 | Osmotic Balance |
| CaCO₃ | 2.0 | pH Stabilization |
| Trace Element Solution | 1.0 mL | Essential Mineral Source |
| Distilled Water | Up to 1 L | Solvent |
| Agar (for solid medium) | 20.0 | Solidifying Agent |
Final pH should be adjusted to 7.0 before sterilization.
Table 2: Trace Element Solution (1000x)
| Component | Concentration (g/L) |
| FeSO₄·7H₂O | 1.0 |
| MnCl₂·4H₂O | 1.0 |
| ZnSO₄·7H₂O | 1.0 |
| CaCl₂·2H₂O | 2.0 |
Prepare in distilled water, acidify with a few drops of concentrated HCl to prevent precipitation, and filter sterilize.
Experimental Protocols
Inoculum Preparation (Seed Culture)
The goal is to generate a healthy, actively growing culture to inoculate the main production fermenter.
-
Strain Maintenance: Maintain Actinomyces sp. Lu 9419 on solid Oatmeal Medium (as per Table 1 with agar) at 30°C for 7-10 days until sporulation is observed. Store long-term spore stocks in 20% glycerol at -80°C[5].
-
Pre-culture: Aseptically inoculate a single colony or a loopful of spores into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Luria-Bertani broth or the oatmeal medium without CaCO₃).
-
Incubation: Incubate the flask at 30°C on a rotary shaker at 200-250 rpm for 2-3 days[5][6]. The culture should appear visibly turbid with mycelial pellets.
Fermentation Protocol
-
Medium Preparation: Prepare the oatmeal production medium (Table 1) in a suitable fermentation vessel. For every 1 L of medium, add 20 g of rolled oats and blend for 1-2 minutes to create a slurry before adding other components.
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the sterilized production medium with 5% (v/v) of the seed culture[7].
-
Incubation: Incubate the fermentation culture at 30°C with agitation at 200 rpm for 7-10 days. The optimal fermentation time should be determined empirically by sampling and analyzing for this compound production[8].
-
Monitoring: Monitor the pH of the culture periodically. The CaCO₃ acts as a buffer, but if the pH deviates significantly from the optimal range (typically 6.5-8.0 for Streptomyces), adjustments may be necessary[7].
Extraction and Detection of this compound
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation (e.g., 8000 x g for 15 minutes) to separate the mycelial biomass from the supernatant.
-
Extraction: this compound is found in the culture broth. Extract the metabolites from the supernatant (1 L) by passing it through a column packed with Amberlite XAD-2 resin[1].
-
Elution & Concentration: Wash the resin with distilled water to remove salts and polar impurities. Elute the bound metabolites with methanol or acetone. Concentrate the eluate under reduced pressure to obtain a crude extract.
-
Analysis: Analyze the crude extract for the presence of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS)[1].
Process Optimization
To enhance the yield of this compound, systematic optimization of fermentation parameters is crucial. A one-variable-at-a-time (OVAT) or response surface methodology (RSM) approach can be employed[7][9].
Table 3: Parameters for Fermentation Optimization
| Parameter | Range to Test | Rationale |
| Initial pH | 5.0 - 9.0 | Secondary metabolite production is often pH-dependent. The optimal range for Streptomyces growth is typically near neutral[7][10]. |
| Temperature (°C) | 25 - 37 | Most mesophilic Actinomyces grow well at 30°C, but the optimal temperature for secondary metabolite production may differ[8][11]. |
| Agitation (rpm) | 150 - 250 | Affects oxygen transfer and nutrient distribution. Clumping of mycelia can be an issue[5]. |
| Oatmeal Conc. (g/L) | 10 - 40 | As the primary carbon source, its concentration directly impacts biomass and product formation. |
| Nitrogen Source | Yeast Extract, Peptone, Soybean Meal | The type and concentration of the nitrogen source can significantly influence secondary metabolism[7]. |
| Fermentation Time (days) | 4 - 14 | Production typically occurs in the stationary phase; determining the peak production time is essential[8]. |
Diagrams and Workflows
Caption: Experimental workflow for this compound production.
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 6. Characterization of Streptomyces sp. KB1 and its cultural optimization for bioactive compounds production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 11. researchgate.net [researchgate.net]
Application of Cetoniacytone A in Cancer Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetoniacytone A is a unique aminocyclitol natural product with demonstrated cytotoxic properties against cancer cell lines, positioning it as a compound of interest in oncological research and drug discovery.[1][2][3] This document provides a comprehensive overview of its application in cancer research, including its origin, mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.
This compound is an aminocarba sugar produced by Actinomyces sp. (strain Lu 9419), an endosymbiotic bacterium isolated from the intestines of the rose chafer beetle, Cetonia aureata.[1][2][3] Its novel structure and biological activity make it a compelling candidate for further investigation as a potential antitumor agent.
Biological Activity and Mechanism of Action
This compound exhibits significant growth inhibitory effects on cancer cells. While the precise molecular mechanism of action has not been fully elucidated in the available literature, its classification as a cytotoxic agent suggests that it likely interferes with essential cellular processes, leading to cell death. The term "cytotoxic" implies that this compound may induce apoptosis, necrosis, or autophagy in cancer cells. Further research is required to identify the specific signaling pathways modulated by this compound.
The biosynthesis of this compound is understood to originate from the pentose phosphate pathway, with sedoheptulose 7-phosphate as a key precursor.[2][3][4] A gene cluster responsible for its synthesis has been identified, providing opportunities for biosynthetic engineering and analog generation.[2][5]
Quantitative Data: In Vitro Efficacy
The growth inhibitory effects of this compound have been quantified against hepatocellular carcinoma and breast adenocarcinoma cell lines. The GI50 (concentration for 50% growth inhibition) values are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µmol/L) |
| Hep G2 | Hepatocellular Carcinoma | 3.2 |
| MCF-7 | Breast Adenocarcinoma | 4.4 |
Data sourced from Schlörke et al., 2002.[1]
Experimental Protocols
The following are detailed protocols relevant to the study of this compound in a cancer research setting.
Protocol 1: Isolation of this compound
This compound is a natural product and must be isolated from its source, the endosymbiotic Actinomyces sp. strain Lu 9419.
1. Culturing of Actinomyces sp.:
-
Actinomyces sp. (strain Lu 9419) is cultured in a suitable fermentation medium.
-
The culture is incubated under optimal conditions to promote the production of secondary metabolites, including this compound.
2. Extraction:
-
After a sufficient incubation period, the culture broth is harvested.
-
The broth is subjected to solvent extraction to isolate the crude mixture of metabolites.
3. Purification:
-
The crude extract is purified using chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC).
-
Fractions are collected and analyzed for the presence of this compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).
4. Structure Elucidation:
-
The structure of the purified compound is confirmed by detailed spectroscopic analysis and comparison with published data.[3]
-
X-ray crystallography can be used to determine the absolute configuration.[3]
Protocol 2: In Vitro Cytotoxicity Assay (Representative Protocol)
This protocol describes a general method for assessing the cytotoxicity of this compound against cancer cell lines using a colorimetric assay such as the MTT assay.
1. Cell Culture:
-
Culture the desired cancer cell lines (e.g., Hep G2, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
3. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plates and add the medium containing different concentrations of this compound. Include vehicle-only controls.
4. Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
5. Cell Viability Assessment (MTT Assay):
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the GI50/IC50 value from the curve using non-linear regression analysis.
Visualizations
The following diagrams illustrate the biosynthetic pathway of this compound and a general workflow for its evaluation as a potential anticancer agent.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminocyclitol - Wikipedia [en.wikipedia.org]
- 5. Biosynthetic gene cluster of this compound, an unusual aminocyclitol from the endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Cetoniacytone A as a Potential Antineoplastic Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of Cetoniacytone A as a novel antineoplastic agent. The document outlines its known cytotoxic effects and provides a framework for elucidating its mechanism of action, including its potential to induce apoptosis and cause cell cycle arrest in cancer cells.
Introduction to this compound
This compound is a unique aminocarba sugar with a C7N-aminocyclitol core structure, originally isolated from an endosymbiotic Actinomyces species found in the rose chafer Cetonia aurata.[1][2] Possessing a distinct chemical scaffold, this compound has demonstrated significant cytotoxic activity against selected human cancer cell lines, marking it as a promising candidate for further development as an antineoplastic agent.[1][2][3]
In Vitro Cytotoxicity of this compound
Initial studies have quantified the growth-inhibitory effects of this compound on hepatocellular carcinoma and breast adenocarcinoma cell lines. The reported 50% growth inhibition (GI50) values are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µmol/L) |
| HEP G2 | Hepatocellular Carcinoma | 3.2 |
| MCF 7 | Breast Adenocarcinoma | 4.4 |
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines.[1]
Proposed Mechanism of Action and Investigational Workflow
While the cytotoxic properties of this compound are established, its precise mechanism of action remains to be fully elucidated. Based on the known activities of other natural product-derived anticancer agents, it is hypothesized that this compound may exert its antineoplastic effects through the induction of apoptosis and/or cell cycle arrest. The following experimental workflow is proposed to investigate this hypothesis.
Caption: Proposed experimental workflow for the investigation of this compound's antineoplastic mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antineoplastic potential of this compound.
4.1. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Materials:
-
HEP G2 and MCF 7 cells
-
This compound (stock solution in DMSO)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
4.2. Protocol for Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol aims to quantify the induction of apoptosis in cancer cells treated with this compound.
-
Materials:
-
Cancer cells (e.g., HEP G2, MCF 7)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
-
4.3. Protocol for Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine if this compound induces cell cycle arrest.
-
Materials:
-
Cancer cells (e.g., HEP G2, MCF 7)
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1][2][4][5][6]
-
Hypothetical Signaling Pathway Modulation by this compound
Natural products often exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.[7][8] A plausible, yet hypothetical, mechanism for this compound could involve the induction of apoptosis through the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis via inhibition of the PI3K/Akt pathway.
Further investigation using techniques such as Western blotting to analyze the phosphorylation status of Akt and the expression levels of Bcl-2 family proteins and caspases would be necessary to validate this proposed mechanism.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of a novel antineoplastic agent. The protocols outlined in these application notes provide a robust framework for confirming its in vitro efficacy and for conducting in-depth mechanistic studies. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound, which will be critical for its preclinical and clinical development. In vivo studies using animal models will also be essential to evaluate its therapeutic potential and toxicity profile.
References
- 1. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 2. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. nanocellect.com [nanocellect.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Cetoniacytone A Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the in vitro anti-tumor properties of Cetoniacytone A, a cytotoxic aminocarba sugar. The following sections detail the known cytotoxic activity of this compound and provide protocols for key experiments to further elucidate its mechanism of action, including cytotoxicity assays, apoptosis analysis, and cell cycle profiling.
Quantitative Data Summary
This compound has demonstrated significant growth inhibition against hepatocellular carcinoma and breast adenocarcinoma cell lines. The 50% growth inhibition (GI50) values are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µmol/L) |
| HEP G2 | Hepatocellular Carcinoma | 3.2 |
| MCF 7 | Breast Adenocarcinoma | 4.4 |
Experimental Protocols
The following protocols are designed to assess the anti-tumor effects of this compound on the HEP G2 and MCF-7 cell lines.
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
HEP G2 or MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HEP G2 or MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[1]
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the GI50 value.
-
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and PI double staining followed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
HEP G2 or MCF-7 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at its GI50 concentration and a higher concentration for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of the cell cycle distribution of cancer cells treated with this compound using PI staining and flow cytometry. The DNA content of the cells is quantified to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound
-
HEP G2 or MCF-7 cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for 24 hours.
-
-
Cell Fixation:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptotic cells.[2]
-
Visualizations: Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Since the precise mechanism of this compound is not yet elucidated, a hypothetical signaling pathway is proposed below. This pathway suggests that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for many anti-tumor agents.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for In Vitro Anti-Tumor Effect Analysis
The following diagram illustrates the overall workflow for the in vitro evaluation of this compound's anti-tumor effects.
Caption: Workflow for investigating the anti-tumor effects of this compound.
Logical Flow of Apoptosis Detection
This diagram shows the logical flow for differentiating cell populations in the Annexin V-FITC/PI apoptosis assay.
Caption: Decision tree for apoptosis analysis using Annexin V and PI staining.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Cetoniacytone A Production
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the production of cetoniacytone A. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
A1: this compound is a cytotoxic aminocarba sugar with potential as an antitumor agent.[1][2] It is a secondary metabolite produced by the endosymbiotic bacterium Actinomyces sp. strain Lu 9419. This strain was originally isolated from the intestines of the rose chafer beetle (Cetonia aurata).[2][3][4]
Q2: What is the biosynthetic origin of this compound?
A2: The biosynthesis of this compound initiates from the pentose phosphate pathway.[2][4] A key initial step is the cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, a reaction catalyzed by the enzyme 2-epi-5-epi-valiolone synthase (CetA).[3][5] The core of the molecule is a unique C7N-aminocyclitol moiety.[1][3]
Q3: Has the biosynthetic gene cluster for this compound been identified?
A3: Yes, the complete biosynthetic gene cluster for this compound has been identified and sequenced in Actinomyces sp. strain Lu 9419.[3][5][6] The cluster spans a 46 kb DNA region and contains 31 open reading frames (ORFs), with a 20.5 kb region predicted to be directly involved in biosynthesis.[3] Key identified genes include those encoding for a synthase (cetA), an epimerase (cetB), an acyltransferase (cetD), dehydrogenases, and aminotransferases.[3][5]
Troubleshooting Guide
Low Yield of this compound
Q4: My fermentation is resulting in a low yield of this compound. What are the initial factors I should investigate?
A4: Low yields can often be attributed to suboptimal culture conditions. Key parameters to investigate include the composition of your fermentation medium, pH, temperature, and aeration. Fungal and bacterial secondary metabolism is highly sensitive to environmental and nutritional factors.[7][8] For instance, the availability and type of carbon and nitrogen sources can significantly influence the production of secondary metabolites.[7]
Q5: How can I optimize the fermentation medium to improve the yield?
A5: Media optimization is a critical step for enhancing the production of secondary metabolites. Here are some strategies:
-
Precursor Supplementation: Isotope labeling studies have shown that the acetyl group of this compound is derived from acetate.[3] Supplementing the production medium with sodium acetate has been demonstrated to increase the yield of this compound, as acetylation is a late step in its biosynthesis.[3]
-
Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources is crucial. While simple sugars like glucose often support robust growth, they may not be optimal for secondary metabolite production.[7] Experiment with a range of carbon sources. Similarly, different nitrogen sources (e.g., nitrates vs. ammonium) can have varied effects on secondary metabolite synthesis.[7][8]
-
Trace Elements and Vitamins: Rich media components like yeast extract and oatmeal can provide essential amino acids, vitamins, and trace metals that may be limiting factors in chemically defined media.[9]
Q6: What are the optimal physical parameters for the fermentation of Actinomyces sp. Lu 9419?
A6: While specific optimal parameters for Actinomyces sp. Lu 9419 are not extensively published, general recommendations for actinomycete fermentations can be applied and optimized. Temperature, pH, and aeration are critical.[8] Most actinomycetes grow well at temperatures between 25-30°C and a pH range of 6.5-7.5. Aeration is also crucial for the growth of these aerobic bacteria and for the biosynthesis of many secondary metabolites.
Experimental Protocols
Protocol 1: Fermentation of Actinomyces sp. Lu 9419 for this compound Production
This protocol provides a general framework for the fermentation of Actinomyces sp. Lu 9419. Optimization of specific parameters is recommended for maximizing yield.
1. Media Preparation:
-
Prepare a suitable production medium. While the exact medium for optimal this compound production is not publicly detailed, a starting point could be a rich medium known to support actinomycete growth and secondary metabolite production.
-
Supplement the medium with a carbon source (e.g., glucose, glycerol) and a nitrogen source (e.g., peptone, yeast extract).
-
For yield enhancement, add sodium acetate to the medium. An initial concentration range to test would be 1-5 g/L.
2. Inoculation and Fermentation:
-
Inoculate the production medium with a fresh culture of Actinomyces sp. Lu 9419.
-
Incubate the culture at a controlled temperature, typically between 25-30°C.
-
Ensure adequate aeration and agitation. For shake flask cultures, use baffled flasks and an orbital shaker at 180-220 rpm. For bioreactors, maintain dissolved oxygen levels above 20%.
-
Monitor the fermentation over time, typically for 5-10 days.
3. Extraction and Analysis:
-
At the end of the fermentation, separate the biomass from the culture broth by centrifugation or filtration.
-
Extract the metabolites from the culture broth using a resin like Amberlite XAD-2.[3]
-
Analyze the crude extract for the presence of this compound using techniques like LC-MS.[3]
Data Presentation
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster
| Gene | Proposed Function |
| cetA | 2-epi-5-epi-valiolone synthase |
| cetB | 2-epi-5-epi-valiolone epimerase |
| cetD | Acyltransferase |
| cetF2 | FAD-dependent dehydrogenase |
| cetF1, cetG | Oxidoreductases |
| cetH, cetM | Aminotransferases |
| cetL | Pyranose oxidase |
Visualizations
Diagram 1: Simplified Biosynthetic Pathway of this compound
Caption: A simplified diagram of the proposed biosynthetic pathway for this compound.
Diagram 2: Experimental Workflow for Yield Optimization
Caption: A logical workflow for troubleshooting and optimizing this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Biosynthetic gene cluster of this compound, an unusual aminocyclitol from the endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 | Semantic Scholar [semanticscholar.org]
- 7. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Fermentation of Actinomyces sp.
Welcome to the technical support center for the fermentation of Actinomyces sp. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their fermentation experiments. The information provided is based on established protocols for various Actinomyces and related species and can be adapted for specific strains like Actinomyces sp. Lu 9419.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Actinomyces sp. in a question-and-answer format.
Question: Why is the biomass production of my Actinomyces sp. culture low?
Answer: Low biomass production can be attributed to several factors. Firstly, review your culture medium composition. The carbon and nitrogen sources are crucial for growth. It has been observed that different Actinomyces strains have varied preferences for carbon sources. For instance, while some strains thrive on glucose and starch, others might prefer arabinose or glycerol[1]. Secondly, ensure that the physical parameters of your fermentation are optimal. This includes pH, temperature, and aeration. Most Actinomyces species prefer a neutral to slightly alkaline initial pH, typically around 7.0[2][3]. The optimal temperature for many strains is in the range of 25-30°C[1][2][3]. Inadequate aeration, which can be influenced by the shaking speed and the volume of medium in the flask, can also limit growth.
Question: My Actinomyces sp. culture is growing well, but the yield of the desired secondary metabolite is low. What should I do?
Answer: High biomass does not always correlate with high production of secondary metabolites. The production of these compounds is often triggered by specific nutritional or environmental cues.
-
Medium Composition: The type and concentration of carbon and nitrogen sources can significantly influence secondary metabolite production. For example, in some Streptomyces species, starch was found to be an excellent carbon source for actinomycin-D production[1]. You may need to screen different carbon and nitrogen sources.
-
Phosphate Levels: High phosphate concentrations can sometimes suppress the biosynthesis of secondary metabolites in Actinomyces. Try reducing the phosphate concentration in your production medium.
-
Inducer Molecules: Some secondary metabolite biosynthetic gene clusters are silent under standard laboratory conditions and require specific inducer molecules for their activation[4][5]. Co-cultivation with other microorganisms has been shown to induce the production of previously unobserved secondary metabolites[5].
-
Fermentation Time: The timing of secondary metabolite production varies between strains. It is essential to perform a time-course study to determine the optimal harvest time. For some Streptomyces species, optimal production was achieved after 7 days of fermentation[6].
Question: I am observing significant batch-to-batch variability in my fermentation results. How can I improve consistency?
Answer: Batch-to-batch variability is a common challenge in fermentation processes. To improve consistency, focus on the following:
-
Inoculum Quality: The age and size of the inoculum are critical. Using a standardized procedure for preparing your seed culture is essential. An inoculum size of around 1-15.8% (v/v) has been reported as optimal for different actinomycetes[2][3][6].
-
Raw Material Consistency: The quality of your media components, especially complex ones like peptone, yeast extract, or agricultural waste products, can vary between suppliers and even between batches from the same supplier.
-
Precise Control of Physical Parameters: Ensure that your incubator or bioreactor is accurately calibrated for temperature, pH, and agitation speed. Minor deviations in these parameters can lead to significant differences in outcomes.
Question: How can I prevent contamination in my Actinomyces sp. fermentation?
Answer: Maintaining aseptic conditions is paramount.
-
Sterilization: Ensure that your media, flasks, and all other equipment are properly sterilized. Autoclaving at 121°C for at least 15-20 minutes is standard.
-
Aseptic Technique: Practice strict aseptic techniques during all manipulations, including media preparation, inoculation, and sampling.
-
Selective Media: In some cases, the use of semi-selective media during the initial stages of culture development can help to inhibit the growth of common contaminants[7].
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation conditions for Actinomyces species?
A1: While optimal conditions are strain-specific, a good starting point for many Actinomyces species is a temperature of 28-30°C, an initial pH of 7.0-8.0, and incubation on a rotary shaker at 150-200 rpm[1][2][6]. The fermentation duration can range from 3 to 10 days.
Q2: How do I choose the right culture medium for my Actinomyces strain?
A2: Several standard media are used for Actinomyces fermentation, including Tryptone Soya Broth (TSB), Starch Casein Nitrate Broth, and Potato Dextrose Broth (PDB)[1][6]. The choice of medium can significantly impact both growth and secondary metabolite production. It is recommended to screen several media to find the most suitable one for your specific strain and research goals.
Q3: What is Response Surface Methodology (RSM) and how can it be used to optimize fermentation conditions?
A3: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. In fermentation, RSM can be used to efficiently investigate the effects of multiple variables (e.g., pH, temperature, media components) on a desired response (e.g., metabolite yield). This method allows for the identification of optimal conditions with a limited number of experiments[2][3].
Q4: How can I extract and analyze the secondary metabolites produced by my Actinomyces sp.?
A4: After fermentation, the broth is typically centrifuged to separate the mycelium from the supernatant. The secondary metabolites can be present in either the supernatant or the mycelium, or both. Extraction is often performed using organic solvents like ethyl acetate or methanol. The crude extract can then be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and quantification of the compounds of interest[1].
Data Presentation
Table 1: Comparison of Optimal Fermentation Parameters for Different Actinomycete Strains
| Parameter | Saccharothrix yanglingensis Hhs.015T[2][3] | Streptomyces sp. AH 11.4[1] | Streptomyces sp. TCS21-117[6] |
| Optimal Carbon Source | Apple Pomace | Starch | Not specified in abstract |
| Optimal Nitrogen Source | Rapeseed Meal | Tryptone | Not specified in abstract |
| Initial pH | 7.0 | Not specified | 8.0 |
| Temperature | 25°C | 30°C | 28°C |
| Agitation Speed | 100 rpm | 200 rpm | 180 rpm |
| Inoculum Volume | 15.8% | Not specified | 1% |
| Medium Volume (in 250 mL flask) | 90 mL | 50 mL | 125 mL |
| Fermentation Time | 5 days | Not specified | 7 days |
Experimental Protocols
Protocol 1: General Seed Culture Preparation for Actinomyces sp.
-
Prepare a suitable solid medium (e.g., Starch Casein Agar or ISP2 Agar).
-
Inoculate the plate with a spore suspension or a mycelial fragment of the Actinomyces sp. strain.
-
Incubate the plate at 28°C for 7-10 days, or until sufficient sporulation is observed.
-
Aseptically add 10 mL of sterile distilled water with a wetting agent (e.g., 0.01% Tween 80) to the plate.
-
Gently scrape the surface of the agar with a sterile loop to dislodge the spores and mycelia.
-
Transfer the resulting suspension to a sterile tube.
-
This suspension can be used to inoculate the liquid seed culture medium.
Protocol 2: Screening of Media for Optimal Growth and Secondary Metabolite Production
-
Prepare a panel of different liquid fermentation media (e.g., TSB, ISP2, PDB).
-
Dispense equal volumes (e.g., 50 mL) of each medium into 250 mL Erlenmeyer flasks.
-
Inoculate each flask with a standardized amount (e.g., 2% v/v) of the seed culture.
-
Incubate the flasks under uniform conditions (e.g., 28°C, 180 rpm) for a set period (e.g., 7 days).
-
At the end of the incubation period, harvest the cultures.
-
Measure the biomass (e.g., by dry weight) and the concentration of the desired secondary metabolite (e.g., by HPLC).
-
The medium that yields the best balance of growth and product formation is selected for further optimization.
Protocol 3: Optimization of a Single Fermentation Parameter
-
Prepare the chosen fermentation medium and dispense equal volumes into a series of flasks.
-
Vary a single parameter across a defined range in different flasks, while keeping all other parameters constant. For example, to optimize temperature, incubate flasks at 20°C, 25°C, 30°C, and 35°C.
-
Inoculate and incubate the flasks as described in Protocol 2.
-
Harvest the cultures and analyze for biomass and product yield.
-
The condition that results in the highest product yield is considered the optimum for that parameter.
Visualizations
Caption: Experimental workflow for optimizing fermentation conditions.
Caption: Troubleshooting flowchart for low product yield.
Caption: Interrelationships of key fermentation parameters.
References
- 1. e3journals.org [e3journals.org]
- 2. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the fermentation process of actinomycete strain hhs.015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring new natural products by utilizing untapped secondary metabolic pathways in actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring new natural products by utilizing untapped secondary metabolic pathways in actinomycetes [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Actinomycosis: etiology, clinical features, diagnosis, treatment, and management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cetoniacytone A Cytotoxicity Experiments
Welcome to the technical support center for researchers utilizing Cetoniacytone A in cytotoxicity experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for cytotoxicity?
This compound is a cytotoxic aminocarba sugar that was first isolated from the endosymbiotic Actinomyces sp. strain Lu 9419, found in the intestines of the rose chafer beetle (Cetonia aureata).[1] It has demonstrated significant growth inhibition against various cancer cell lines, making it a compound of interest for cancer research and drug development.
Q2: Which cancer cell lines have shown sensitivity to this compound?
Initial studies have reported cytotoxic activity of this compound against hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF 7) cell lines.[1] Further research may identify a broader spectrum of sensitive cancer cell types.
Q3: What are the known IC50 values for this compound?
The reported 50% inhibitory concentration (IC50) values for this compound are summarized in the table below. It is important to note that IC50 values can vary between different cell lines and experimental conditions.[2]
Quantitative Data Summary
| Compound | Cell Line | IC50 (µM) |
| This compound | Hep G2 (Hepatocellular Carcinoma) | 3.2 |
| This compound | MCF 7 (Breast Adenocarcinoma) | 4.4 |
Q4: What is the proposed mechanism of action for this compound's cytotoxicity?
The precise signaling pathways responsible for this compound-induced cytotoxicity have not been extensively detailed in publicly available literature. However, based on its classification as an aminocyclitol, it may interfere with cellular processes that involve carbohydrate metabolism or signaling pathways that are sensitive to this class of compounds. Further research is needed to elucidate the specific molecular targets and pathways affected by this compound in cancer cells.
Troubleshooting Guides for Common Cytotoxicity Assays
This section provides troubleshooting for common issues that may arise when assessing the cytotoxicity of this compound using standard colorimetric and fluorometric assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Common Pitfalls and Solutions
| Issue | Possible Cause | Recommended Solution |
| High background absorbance | - Contamination of media or reagents.- Interference of this compound with MTT reduction. | - Use sterile techniques and fresh reagents.- Run a control with this compound in cell-free media to check for direct reduction of MTT. |
| Low signal or poor dose-response | - Suboptimal cell seeding density.- Insufficient incubation time with MTT.- this compound may inhibit mitochondrial function without causing immediate cell death. | - Optimize cell number to ensure they are in the exponential growth phase during the assay.- Increase incubation time with MTT, ensuring it does not become toxic to the cells.- Consider using a complementary assay that measures membrane integrity (e.g., LDH assay). |
| Inconsistent results between replicates | - Uneven cell seeding.- Incomplete dissolution of formazan crystals. | - Ensure a homogenous cell suspension before seeding.- Mix thoroughly after adding the solubilization buffer and ensure all formazan is dissolved before reading the plate. |
alamarBlue™ (Resazurin) Assay
The alamarBlue™ assay is a fluorometric/colorimetric assay that uses the reduction of resazurin to the fluorescent resorufin to measure cell viability.
Common Pitfalls and Solutions
| Issue | Possible Cause | Recommended Solution |
| Precipitate in alamarBlue™ reagent | - Improper storage of the reagent. | - Warm the reagent to 37°C and mix thoroughly to redissolve any precipitate before use. |
| High background fluorescence | - Contamination of the culture.- Exposure of the reagent to light. | - Maintain sterile conditions.- Store the alamarBlue™ reagent in the dark and protect from light during incubation. |
| Erratic readings across the plate | - Pipetting errors.- Edge effects due to evaporation. | - Calibrate pipettes and ensure proper technique.- Maintain proper humidity in the incubator and consider not using the outer wells of the plate. |
LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
Common Pitfalls and Solutions
| Issue | Possible Cause | Recommended Solution |
| High spontaneous LDH release in control cells | - Over-seeding of cells.- Rough handling of cells during seeding. | - Optimize cell seeding density.- Handle cells gently during pipetting and plate preparation. |
| High background in culture medium | - LDH present in the serum supplement. | - Use heat-inactivated serum or reduce the serum concentration in the assay medium.- Run a "no-cell" control with medium alone to determine background LDH activity. |
| Low signal from treated cells | - Insufficient incubation time with this compound.- Cell death mechanism does not involve significant membrane rupture at the time of assay. | - Increase the incubation time to allow for LDH release.- Use a complementary assay that measures apoptosis or metabolic activity. |
Experimental Protocols
While the specific, detailed protocol from the original discovery of this compound's cytotoxicity is not fully available, the following is a generalized protocol for assessing the cytotoxicity of a natural product like this compound using the MTT assay. This should be optimized for your specific cell line and laboratory conditions.
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control) and a positive control for cytotoxicity.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a fresh solution of MTT in sterile PBS (e.g., 5 mg/mL).
-
Add MTT solution to each well (typically 10% of the well volume) and mix gently.
-
Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly on a plate shaker to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Visualizations
Experimental Workflow for Cytotoxicity Testing
References
Technical Support Center: Enhancing the Solubility of Cetoniacytone A for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of cetoniacytone A for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a cytotoxic aminocarba sugar derived from an endosymbiotic Actinomyces species.[1][2][3] Like many complex natural products, it can exhibit poor aqueous solubility, which poses a significant challenge for its use in in vitro biological assays that are typically conducted in aqueous media.[4][5] Inadequate dissolution can lead to inaccurate and unreliable experimental results.
Q2: Which solvents are recommended for preparing a stock solution of this compound?
A2: For water-insoluble compounds like this compound, Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating highly concentrated stock solutions.[4][6][7] Other potential organic solvents include ethanol, though care must be taken as it can be more cytotoxic than DMSO at similar concentrations.[6][7][8] For certain applications, co-solvents or solubility enhancers may be necessary.
Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1%.[6][8] Many studies suggest that DMSO concentrations above 1% can be cytotoxic, and even concentrations as low as 0.25% to 0.5% can have inhibitory or stimulatory effects on cells, depending on the cell type.[6][8] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the test samples) in your experiments to account for any solvent-induced effects.
Q4: My this compound precipitates when I add it to my aqueous assay buffer. What should I do?
A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds.[9] To address this, you can try several strategies:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Modify the dilution method: Instead of adding the stock solution directly to the full volume of the buffer, try a serial dilution approach, gradually introducing the compound to the aqueous environment.
-
Use co-solvents: Incorporating co-solvents like polyethylene glycol (PEG) or glycerol into your final assay medium can help maintain solubility.[4][9]
-
Employ solubility enhancers: Molecules like β-cyclodextrins can encapsulate hydrophobic compounds, increasing their aqueous solubility without significantly impacting cell viability at appropriate concentrations.[6][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | The chosen solvent has insufficient solvating power for the compound. | Try a stronger organic solvent like DMSO. If solubility is still limited, gentle warming or sonication may aid dissolution. Ensure the compound is not degrading with heat. |
| The stock solution is cloudy or contains visible particles. | The concentration of this compound exceeds its solubility limit in the chosen solvent. | Prepare a less concentrated stock solution.[9] Alternatively, filter the stock solution through a 0.22 µm syringe filter to remove undissolved particles before use. |
| Precipitation occurs immediately upon dilution in aqueous buffer. | The compound is "crashing out" of solution due to the sudden change in polarity. | Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of a co-solvent like PEG 400 or glycerol before the final dilution into the aqueous buffer.[9] Using non-ionic surfactants like Tween 20 or Tween 80 at low concentrations can also help.[9] |
| High background noise or artifacts in the assay readout. | The solvent itself is interfering with the assay components or detection method. | Ensure the final solvent concentration is consistent across all wells, including controls.[6][8] If using fluorescence-based assays, check for autofluorescence of the solvent or this compound itself.[4] |
| Observed cytotoxicity is higher than expected, even at low concentrations. | The solvent is contributing to the cytotoxic effect. | Lower the final concentration of the organic solvent in the assay medium. Compare the cytotoxicity of different solvents (e.g., DMSO vs. ethanol) to find the least toxic option for your specific cell line.[7] |
Quantitative Solubility Data (Illustrative)
Since specific experimental solubility data for this compound is not widely published, the following table provides an illustrative example of how such data might be presented. Researchers should determine the empirical solubility for their specific batch of this compound.
| Solvent System | Temperature (°C) | Maximum Solubility (mM) | Notes |
| 100% DMSO | 25 | >100 | Forms a clear, stable stock solution. |
| 100% Ethanol | 25 | ~25 | May require gentle warming to fully dissolve. |
| PBS (pH 7.4) | 25 | <0.1 | Practically insoluble in aqueous buffers alone. |
| 10% DMSO in PBS | 25 | ~0.5 | Solubility is limited; prone to precipitation. |
| 5% PEG300 in PBS | 25 | ~1 | PEG can enhance aqueous solubility.[4] |
| 1% β-cyclodextrin in PBS | 25 | ~1.5 | Cyclodextrins can be effective solubilizing agents.[6][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (solid), DMSO (anhydrous, cell culture grade), sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of this compound in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. d. Visually inspect the solution to ensure it is clear and free of particulates. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution of this compound for Cell-Based Assays
-
Materials: 10 mM this compound stock in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution. b. Prepare an intermediate dilution by adding a small volume of the stock solution to the cell culture medium. For example, add 2 µL of the 10 mM stock to 998 µL of medium to create a 20 µM working solution. This helps to minimize the shock of high DMSO concentration to the final culture. c. From this intermediate dilution, perform a serial dilution to achieve the desired final concentrations for your assay. d. Ensure the final DMSO concentration in all wells, including the vehicle control, remains constant and at a non-toxic level (e.g., ≤ 0.5%).
Visualizations
Caption: Workflow for preparing this compound for in vitro assays.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
quality control measures for cetoniacytone A production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the production and quality control of cetoniacytone A.
I. Troubleshooting Guide
This guide addresses common issues that may be encountered during the fermentation, extraction, and purification of this compound.
Table 1: Troubleshooting Common Issues in this compound Production
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Fermentation: | |
| Suboptimal fermentation parameters (pH, temperature, aeration). | Optimize fermentation conditions. For Actinomycetes, typical optimal temperatures range from 23-37°C and pH from 6.0-8.0.[1] Start with the known production medium for Actinomyces sp. Lu 9419 and systematically vary one parameter at a time to determine the optimal conditions for your specific laboratory setup. | |
| Nutrient limitation in the culture medium. | Ensure the oatmeal-based production medium is prepared correctly with all specified trace elements.[2] Consider fed-batch fermentation to replenish key nutrients. | |
| Contamination of the culture. | Implement strict aseptic techniques. Regularly check for microbial contamination by microscopy and plating on different media. | |
| Extraction & Purification: | ||
| Inefficient extraction from the fermentation broth. | Optimize the extraction solvent system and pH. For aminocyclitol antibiotics, which are polar, aqueous-organic solvent systems are often used.[3] | |
| Degradation of this compound during processing. | Avoid harsh pH conditions and high temperatures. This compound is an aminocyclitol and may be susceptible to degradation under strong acidic or basic conditions. | |
| Presence of Impurities in the Final Product | Fermentation: | |
| Production of related secondary metabolites. | Cetoniacytone B (the deacetylated form) is a known related compound.[2] The ratio of this compound to B can be influenced by the availability of acetate in the medium. Supplementing the medium with sodium acetate can increase the yield of this compound.[2] | |
| Precursors or intermediates from the biosynthetic pathway. | 2-epi-5-epi-valiolone is a key precursor in the biosynthesis of this compound.[4][5] Inefficient downstream enzymatic steps could lead to its accumulation. | |
| Extraction & Purification: | ||
| Co-extraction of other broth components. | Employ multi-step purification protocols. This may include initial solvent extraction followed by different chromatographic techniques. | |
| Incomplete separation during chromatography. | Optimize the chromatographic method (e.g., gradient, column chemistry). For polar compounds like this compound, techniques like ion-exchange or hydrophilic interaction liquid chromatography (HILIC) may be effective. | |
| Inconsistent Batch-to-Batch Production | Inconsistent inoculum quality. | Standardize the inoculum preparation procedure, including the age and concentration of the seed culture. |
| Variability in raw materials for the culture medium. | Use high-quality, consistent sources for all medium components. Minor variations in complex components like oatmeal can impact fermentation outcomes. | |
| Fluctuations in fermentation parameters. | Ensure tight control and monitoring of pH, temperature, dissolved oxygen, and agitation throughout the fermentation process.[6] |
II. Frequently Asked Questions (FAQs)
Fermentation
-
Q1: What is the recommended culture medium for producing this compound?
-
A1: The recommended production medium for Actinomyces sp. Lu 9419 is an oatmeal-based medium supplemented with a trace element solution and sodium acetate. The addition of sodium acetate has been shown to increase the yield of this compound over its deacetylated precursor, cetoniacytone B.[2]
-
-
Q2: What are the general optimal fermentation conditions for Actinomycetes?
Extraction and Purification
-
Q3: What type of chromatography is suitable for purifying this compound?
-
A3: Given that this compound is a polar aminocyclitol, purification often involves chromatographic techniques that are effective for separating polar compounds.[8] This can include normal-phase chromatography, hydrophilic interaction liquid chromatography (HILIC), or ion-exchange chromatography. Affinity chromatography using immobilized molecules that bind to aminocyclitols, such as neomycin, has also been used for purifying related compounds.[9]
-
-
Q4: How can I monitor the presence of this compound during purification?
-
A4: High-Performance Liquid Chromatography (HPLC) is a rapid and effective method for monitoring the presence and purity of antibiotics during fermentation and purification.[10] Thin-Layer Chromatography (TLC) can also be used for quick qualitative assessments of fractions.
-
Quality Control and Analysis
-
Q5: What analytical techniques are used to confirm the identity and purity of this compound?
-
A5: A combination of spectroscopic techniques is used for structural confirmation and purity assessment. High-Resolution Mass Spectrometry (HR-MS) is used to determine the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the detailed chemical structure.[11]
-
-
Q6: How can I quantify the concentration of this compound in my samples?
-
A6: Quantitative analysis of this compound can be performed using a validated HPLC method.[11] Since aminocyclitols often lack a strong UV chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for quantification without derivatization.
-
III. Experimental Protocols
1. General Protocol for HPLC Analysis of Aminocyclitol Antibiotics
This protocol is a general guideline and should be optimized for the specific analysis of this compound.
-
Objective: To quantify the concentration of an aminocyclitol antibiotic in a sample.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or ELSD detector.
-
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ion-pairing agent (e.g., heptafluorobutyric acid - HFBA)
-
C18 reversed-phase column
-
-
Procedure:
-
Sample Preparation: Dilute the fermentation broth or purified fraction with the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (starting point for optimization):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water with a constant concentration of an ion-pairing agent like HFBA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a low wavelength (e.g., 210 nm) if no derivatization is used, or ELSD.
-
-
Quantification: Prepare a standard curve using a purified reference standard of this compound.
-
IV. Diagrams
Experimental Workflow for this compound Production and Quality Control
Caption: Workflow for this compound production and quality control.
Biosynthetic Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biosynthesis of aminocyclitol-aminoglycoside antibiotics and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 4. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Optimization of Antimicrobial Production by a Marine Actinomycete Streptomyces afghaniensis VPTS3-1 Isolated from Palk Strait, East Coast of India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of polyphosphoinositides by chromatography on immobilized neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
dealing with impurities in cetoniacytone A samples
Welcome to the technical support center for cetoniacytone A. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities in this compound samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis and purification of this compound.
Issue 1: Unexpected Peaks in HPLC Analysis
Q: My HPLC chromatogram of this compound shows several unexpected peaks. What are they and how can I get rid of them?
A: Unexpected peaks in your HPLC analysis can originate from several sources, including related biosynthetic byproducts, degradation products, or residual solvents from purification.
Troubleshooting Steps:
-
Identify the Impurities:
-
LC-MS/MS Analysis: The most effective method for identifying these unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By obtaining the mass-to-charge ratio (m/z) and fragmentation pattern of each impurity, you can propose potential structures. Common impurities to look for are cetoniacytone B (a known minor component), biosynthetic precursors like 2-epi-5-epi-valiolone, or isomers of this compound.[1][2]
-
Comparison with Known Standards: If you have access to analytical standards for potential impurities, you can confirm their identity by comparing retention times and mass spectra.
-
-
Optimize Purification Protocol:
-
Adjust HPLC Gradient: A shallower gradient during preparative HPLC can improve the resolution between this compound and closely eluting impurities.
-
Alternative Chromatography: If co-elution is a persistent issue, consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a different chromatographic technique altogether, such as size-exclusion chromatography.[3]
-
Issue 2: Reduced Biological Activity of this compound Sample
Q: My this compound sample is showing lower than expected cytotoxicity in my cell-based assays. Could impurities be the cause?
A: Yes, impurities can significantly impact the biological activity of your sample. Some impurities may be inactive, effectively lowering the concentration of the active compound, while others might have antagonistic effects.
Troubleshooting Steps:
-
Assess Purity:
-
Quantitative NMR (qNMR): This technique can be used to determine the absolute purity of your sample by comparing the integral of a this compound proton signal to that of a certified internal standard.
-
HPLC with a Diode Array Detector (DAD): By analyzing the UV-Vis spectrum across each peak, you can assess peak purity. A non-homogenous peak spectrum suggests the presence of a co-eluting impurity.
-
-
Structure-Activity Relationship Analysis:
-
Once impurities are identified via LC-MS/MS, consider their structural similarity to this compound. Small structural modifications can lead to a significant loss of activity. For example, the absence of the epoxide ring or a different stereochemistry could render the molecule inactive.
-
Experimental Workflow for Impurity Identification and Removal
References
- 1. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution LC/MS for analysis of minor components in complex mixtures: negative ion ESI for identification of impurities and degradation products of a novel oligosaccharide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Cetoniacytone A Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful isolation and purification of high-purity cetoniacytone A from Actinomyces sp. strain Lu 9419.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a cytotoxic aminocarba sugar with potential as an antineoplastic agent.[1] It is a secondary metabolite produced by the endosymbiotic bacterium Actinomyces sp. strain Lu 9419, which was originally isolated from the intestines of the rose chafer (Cetonia aureata).[1]
Q2: What are the key stages in the isolation and purification of this compound?
A2: The general workflow for isolating this compound involves:
-
Fermentation of Actinomyces sp. strain Lu 9419.
-
Extraction of the culture broth.
-
Chromatographic purification of the crude extract.
-
Purity assessment of the final product.
Q3: Are there any known methods to enhance the production of this compound during fermentation?
A3: Yes, studies have shown that supplementing the culture medium with sodium acetate can increase the yield of this compound.[2] This is because the biosynthesis of this compound involves an acetylation step.[2]
Q4: What analytical techniques are typically used to confirm the identity and purity of this compound?
A4: The structure and purity of this compound are typically determined using a combination of spectroscopic methods, including detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV spectroscopy.[3] High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product.
Experimental Protocols
Fermentation of Actinomyces sp. strain Lu 9419
A detailed protocol for the fermentation of Actinomyces sp. Lu 9419 can be found in the literature, often involving a specific growth medium and culture conditions to optimize the production of secondary metabolites.
| Parameter | Recommended Value/Condition |
| Strain | Actinomyces sp. strain Lu 9419 |
| Culture Medium | YMG liquid medium (1% malt extract, 0.4% yeast extract, 0.4% glucose, pH 7.3) is used for initial culture. An oatmeal-based production medium supplemented with sodium acetate is recommended for enhanced this compound yield. |
| Temperature | 30°C |
| Aeration | Shaker incubation is typically used to ensure adequate aeration. |
| Incubation Time | 7 days is a common duration for secondary metabolite production in Actinomycetes. |
Extraction of this compound from Culture Broth
This protocol is based on established methods for the extraction of polar compounds from actinomycete fermentations.
-
Harvesting: After the incubation period, harvest the culture broth.
-
Separation of Mycelia: Centrifuge the culture broth to separate the supernatant from the mycelial biomass.
-
Adsorption to Resin: Pass the supernatant through a column packed with Amberlite XAD-2 resin. This non-polar resin will adsorb this compound and other organic molecules.
-
Washing: Wash the resin column with distilled water to remove salts and other highly polar impurities.
-
Elution: Elute the adsorbed compounds, including this compound, from the resin using methanol.
-
Concentration: Evaporate the methanol eluate under reduced pressure to obtain a crude extract.
Chromatographic Purification
Further purification of the crude extract is necessary to isolate high-purity this compound. This typically involves multiple chromatographic steps. As this compound is a polar compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a polar-embedded column may be effective.
Example Purification Strategy:
-
Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A stepwise gradient of increasing polarity, for example, starting with dichloromethane and gradually increasing the proportion of methanol.
-
Monitoring: Monitor fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Fine Purification (e.g., Preparative High-Performance Liquid Chromatography - HPLC):
-
Column: A preparative HILIC or a suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water, or methanol and water, possibly with additives like formic acid or ammonium acetate to improve peak shape.
-
Detection: UV detection at a suitable wavelength.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Assessment
The purity of the isolated this compound should be rigorously assessed.
| Analytical Method | Key Parameters and Expected Outcome |
| Analytical HPLC | A single, sharp peak corresponding to this compound. Purity is often reported as a percentage of the total peak area. |
| ¹H and ¹³C NMR | Spectra should be clean and consistent with the published data for this compound, with no significant signals from impurities. |
| Mass Spectrometry (MS) | A clear molecular ion peak corresponding to the mass of this compound. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | - Inefficient fermentation. - Incomplete adsorption to the XAD-2 resin. - Incomplete elution from the resin. | - Optimize fermentation conditions (media composition, pH, temperature, aeration). - Ensure the flow rate during adsorption is slow enough for efficient binding. - Increase the volume of methanol used for elution or perform multiple elution steps. |
| Co-elution of Impurities during Chromatography | - Similar polarity of impurities and this compound. - Inappropriate stationary or mobile phase. | - Modify the mobile phase gradient to improve separation. - Try a different stationary phase (e.g., switch from normal phase to reversed-phase or HILIC). - Employ orthogonal purification techniques (e.g., ion-exchange chromatography if applicable). |
| Broad or Tailing Peaks in HPLC | - Column overloading. - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH. | - Reduce the amount of sample injected. - Add a small amount of an acid (e.g., formic acid) or a base (e.g., triethylamine) to the mobile phase to suppress ionization. - Optimize the pH of the mobile phase. |
| Degradation of this compound | - Unstable pH during extraction or purification. - Exposure to high temperatures. | - Maintain a neutral or slightly acidic pH throughout the process. - Perform all purification steps at room temperature or below. Avoid prolonged storage of solutions. |
| Contamination with Cetoniacytone B | Cetoniacytone B is the deacetylated form of this compound. | Optimize the separation conditions of the preparative HPLC step to resolve these two closely related compounds. A shallower gradient or a different stationary phase might be necessary. |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Strategies for Scaling Up Cetoniacytone A Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of cetoniacytone A. It includes frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound and its production.
Q1: What is this compound?
A: this compound is a cytotoxic aminocarba sugar with significant bioactivity against various tumor cell lines.[1][2] It belongs to the C7N-aminocyclitol family of natural products and is characterized by a unique core structure where an acetylated amino group is located at the C-2 position.[3][4] It is produced by an endosymbiotic bacterium, Actinomyces sp. strain Lu 9419.[1][2]
Q2: What is the native producer of this compound?
A: The natural producer is Actinomyces sp. strain Lu 9419, an endosymbiotic bacterium isolated from the intestines of the rose chafer beetle (Cetonia aurata).[1][3]
Q3: What is the biosynthetic pathway for this compound?
A: The biosynthesis of the C7N-aminocyclitol core of this compound originates from the pentose phosphate pathway.[1][3] The pathway is initiated by the cyclization of sedoheptulose 7-phosphate into the intermediate 2-epi-5-epi-valiolone, a reaction catalyzed by the enzyme CetA.[3][4][5] Subsequent enzymatic steps, including epimerization, oxidation, amination, and acetylation, lead to the final structure of this compound.[3]
Q4: Have the genes responsible for this compound biosynthesis been identified?
A: Yes, a 46 kb DNA region containing the biosynthetic gene cluster for this compound has been identified in Actinomyces sp. Lu 9419.[3][5] The cluster contains 31 open reading frames (ORFs), with a 20.5 kb region predicted to encode the 17 core ORFs directly involved in the biosynthesis.[3] Key identified genes include cetA (2-epi-5-epi-valiolone synthase) and cetB (2-epi-5-epi-valiolone epimerase).[3][5]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound production experiments.
Fermentation and Culture Issues
Q: My Actinomyces sp. Lu 9419 culture is showing poor growth. What are the potential causes and solutions?
A: Poor growth can stem from several factors. First, verify the composition and pH of your media (YMG for pre-culture, Oatmeal for main culture) against the established protocols. Ensure the incubation temperature is maintained at 28°C.[3] If growth is still suboptimal, consider that nutrient depletion or accumulation of inhibitory byproducts may be occurring. A fed-batch strategy or media optimization could resolve this.
Q: The yield of this compound is consistently low. How can I improve it?
A: Low yield is a common challenge in natural product fermentation. Consider the following strategies:
-
Precursor Feeding: The final step in the biosynthesis is believed to be acetylation.[3] Supplementing the production medium with sodium acetate has been shown to increase the yield of this compound.[3]
-
Media Optimization: Systematically evaluate different carbon and nitrogen sources in the oatmeal production medium. The original protocol uses oatmeal and a trace element solution.[3] Experiment with supplements like glucose or yeast extract.
-
Process Parameter Optimization: Key fermentation parameters such as pH, dissolved oxygen, and agitation speed can significantly impact secondary metabolite production. These should be monitored and controlled, especially during scale-up to a bioreactor.
-
Strain Improvement: Consider random mutagenesis (e.g., using UV or chemical mutagens) followed by screening for high-producing mutants.
Q: The primary product I'm isolating is cetoniacytone B (the deacetylated form). How can I increase the A:B ratio?
A: Since cetoniacytone B is the precursor to A, a low ratio suggests inefficient acetylation. The most direct strategy is to increase the concentration of the acetyl donor. Add sodium acetate to the production medium, as this has been shown to favor the production of this compound.[3] You could also investigate the expression levels of the responsible acyltransferase, CetD, if pursuing genetic strategies.[3]
Q: My fermentation is slimy or has a foul odor. What should I do?
A: A slimy consistency or a putrid smell often indicates contamination or improper fermentation conditions, such as the temperature being too high.[6] Verify your aseptic techniques during inoculation and sampling. If the issue persists, discard the culture, thoroughly sterilize your equipment, and restart with a fresh culture from a verified stock. A foul odor can indicate the growth of spoilage microorganisms, and the batch should be discarded.
Genetic Manipulation Issues
Q: I am unable to create gene knockouts in Actinomyces sp. Lu 9419 using standard antibiotic markers. Why?
A: The wild-type strain Lu 9419 is highly resistant to a wide range of antibiotics commonly used for genetic selection, including apramycin, gentamicin, hygromycin, kanamycin, and tetracycline.[3] This intrinsic resistance makes conventional gene disruption strategies challenging. Alternative approaches such as developing a new selection marker or using marker-less deletion systems may be required.
Q: My attempt at heterologous expression of the cet gene cluster in a model host (Streptomyces or E. coli) is not producing this compound. What are the common failure points?
A: Heterologous expression is a powerful but complex strategy with several potential pitfalls:[7][8]
-
Codon Usage: The codon usage of Actinomyces sp. may differ from your expression host, leading to poor translation of key enzymes.
-
Precursor Availability: The host may not produce the necessary precursor, sedoheptulose 7-phosphate, in sufficient quantities. Co-expression of genes from the pentose phosphate pathway could help.
-
Regulatory Elements: The native promoters in the cet cluster may not be recognized by the host's transcriptional machinery. Replacing them with promoters known to be strong and constitutive in the chosen host is a common strategy.[7]
-
Toxicity: The product or an intermediate in the pathway could be toxic to the heterologous host, limiting growth and production.
-
Post-Translational Modifications: Enzymes in the pathway may require specific modifications that the heterologous host cannot perform.
Section 3: Experimental Protocols
Protocol 1: Laboratory-Scale Production of this compound
This protocol details the standard method for cultivating Actinomyces sp. Lu 9419 for this compound production in shake flasks.[3]
1. Strain Maintenance:
-
Maintain stock cultures of Actinomyces sp. Lu 9419 on YMG agar plates.
-
Incubate at 28°C for 7 days until good sporulation is observed. Store plates at 4°C for short-term use or prepare glycerol stocks for long-term storage.
2. Pre-culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of YMG medium with a 1 cm² agar piece from a mature culture plate.
-
Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.
3. Production Culture:
-
Inoculate a 1 L flask containing 150 mL of Oatmeal Production Medium with 15 mL of the pre-culture (a 10% v/v inoculation).
-
Incubate at 28°C for 96 hours on a rotary shaker at 200 rpm.
-
Harvest the culture for extraction and analysis at 96 hours.
Protocol 2: General Workflow for Heterologous Expression
This protocol provides a generalized workflow for expressing the cet biosynthetic gene cluster in a suitable host like Streptomyces coelicolor.
1. Cluster Isolation and Vector Construction:
-
Isolate the ~20.5 kb cet biosynthetic gene cluster from the genomic DNA of Actinomyces sp. Lu 9419.
-
Clone the entire cluster into a suitable expression vector (e.g., an integrative plasmid or a low-copy episomal plasmid) that is compatible with your chosen Streptomyces host.
-
Ensure the vector contains a strong, constitutive promoter (e.g., ermEp*) upstream of the cluster if native promoters are not functional in the host.[7]
2. Host Transformation:
-
Transform the constructed plasmid into a suitable Streptomyces host strain known for its ability to produce secondary metabolites. Protoplast transformation is a common method.
-
Select for transformants using the appropriate antibiotic resistance marker from the vector.
3. Fermentation and Analysis:
-
Cultivate the recombinant Streptomyces strain under various fermentation conditions (e.g., using different production media like R5A or SMMS).
-
Extract the culture broth and cell mass using organic solvents (e.g., ethyl acetate).
-
Analyze the extracts for the presence of this compound using LC-MS and compare the retention time and mass spectrum with an authentic standard.
Section 4: Data Presentation and Visualizations
Data Tables
Table 1: Media Composition for Actinomyces sp. Lu 9419 Cultivation [3]
| Medium | Component | Concentration (per 1 L) |
| YMG Medium | Yeast Extract | 4.0 g |
| Malt Extract | 10.0 g | |
| Glucose | 4.0 g | |
| Agar (for plates) | 20.0 g | |
| Oatmeal Production Medium | Oatmeal | 20.0 g |
| Sodium Acetate | 1.0 g | |
| Trace Element Solution | 2.5 mL | |
| Trace Element Solution | CaCl₂·2H₂O | 3.0 g |
| Fe(III)-citrate | 1.0 g | |
| MnSO₄ | 0.2 g | |
| ZnCl₂ | 0.1 g | |
| CuSO₄·5H₂O | 25 mg | |
| Na₂B₄O₇·10H₂O | 20 mg | |
| CoCl₂ | 4 mg | |
| Na₂MoO₄·2H₂O | 10 mg |
*Components of the Trace Element Solution are also per 1 Liter of solution.
Table 2: Summary of Fermentation Parameters [3]
| Parameter | Pre-culture Stage | Production Stage |
| Medium | YMG | Oatmeal |
| Temperature | 28°C | 28°C |
| Incubation Time | 48 hours | 96 hours |
| Agitation | 200 rpm | 200 rpm |
| Inoculum Volume | N/A | 10% (v/v) |
Table 3: Quick Troubleshooting Reference
| Issue | Probable Cause(s) | Recommended Action(s) |
| Low Biomass | Incorrect media composition, suboptimal temperature. | Verify media and temperature (28°C). |
| Low CetA Yield | Precursor limitation, non-optimal fermentation conditions. | Supplement with sodium acetate, optimize pH and dissolved oxygen. |
| High CetB/CetA Ratio | Inefficient final acetylation step. | Increase sodium acetate concentration in the production medium. |
| Contamination | Poor aseptic technique, non-sterile media/equipment. | Review sterile procedures, ensure proper sterilization. |
| Failed Heterologous Expression | Promoter inactivity, codon bias, precursor lack. | Use strong host-compatible promoters, codon-optimize genes, co-express precursor pathway. |
Visualizations
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthetic gene cluster of this compound, an unusual aminocyclitol from the endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 7. Challenges in the Heterologous Production of Antibiotics in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gene Expression Studies in Actinomyces sp.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during gene expression analysis of Actinomyces sp.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing solutions and preventative measures.
Category 1: RNA Extraction
Question 1: I am getting very low yields of RNA from my Actinomyces cultures. What can I do to improve this?
Answer: Low RNA yield is a common issue when working with Actinomyces due to their resilient cell walls. Here are several factors to consider and steps to optimize your extraction:
-
Cell Lysis Efficiency: Actinomyces require rigorous mechanical disruption.
-
Bead Beating: This is highly effective. Use a high-speed reciprocal shaker with small abrasive particles.
-
Cryo-grinding: Manually grinding cell pellets to a fine powder in liquid nitrogen using a cooled mortar and pestle is a reliable alternative.[1]
-
-
Starting Material: Ensure you are starting with a sufficient quantity of bacterial cells. If you are using a commercial kit, you may need to exceed the manufacturer's recommended starting amount.
-
RNA Resuspension: After precipitation, RNA pellets can be difficult to dissolve. Heating the RNA resuspension buffer (e.g., RNase-free water or TE buffer) to 65°C for 5-10 minutes can improve solubility and increase the final concentration.
-
Elution Volume: When using spin columns, you can decrease the final elution volume to concentrate your RNA sample. However, be aware that this may also concentrate any inhibitors.
Question 2: My 260/280 and 260/230 ratios are poor after RNA extraction. What are the likely contaminants and how can I remove them?
Answer: Poor purity ratios indicate the presence of contaminants that can inhibit downstream applications like reverse transcription and qPCR.
-
Low 260/280 Ratio (<1.8): This typically indicates protein contamination.
-
Troubleshooting:
-
Ensure complete cell lysis to release all nucleic acids.
-
When using phenol-chloroform based methods like Trizol, avoid carrying over any of the interphase or the lower organic phase when collecting the aqueous phase.[2]
-
Perform an additional chloroform extraction to remove residual phenol.
-
-
-
Low 260/230 Ratio (<2.0): This often points to contamination with guanidinium thiocyanate (from lysis buffers), phenol, or carbohydrates.
-
Troubleshooting:
-
Ensure the RNA pellet is properly washed with 75% ethanol to remove salts. A second wash may be necessary.
-
Make sure all ethanol is removed before resuspending the RNA pellet, as it can inhibit downstream enzymes. Air-dry the pellet briefly, but do not over-dry as this will make it difficult to dissolve.
-
-
Quantitative Data Summary: RNA Quality Control
| Quality Metric | Ideal Range | Potential Cause of Deviation | Troubleshooting Steps |
| Concentration | > 100 ng/µL | Insufficient starting material; Inefficient lysis; Incomplete pellet solubilization. | Increase cell pellet size; Optimize lysis method (bead beating/cryo-grinding); Heat during resuspension. |
| A260/A280 Ratio | 1.8 - 2.1 | Protein contamination. | Avoid interphase during extraction; Perform extra phenol-chloroform wash. |
| A260/A230 Ratio | 2.0 - 2.2 | Guanidinium/Phenol/Carbohydrate contamination. | Perform a second 75% ethanol wash of the RNA pellet. |
| RNA Integrity Number (RIN) | > 7.0 | RNA degradation by RNases. | Use RNase-free reagents and consumables; Work quickly on ice; Add RNase inhibitors. |
Category 2: qRT-PCR and Data Analysis
Question 3: My qRT-PCR amplification is inefficient or fails for my Actinomyces genes of interest. What is the likely cause?
Answer: Actinomyces have a high GC content genome (typically 55-68%), which can make PCR amplification challenging.[3]
-
Primer Design:
-
Ensure primers are designed to have a GC content between 40-60% and a melting temperature (Tm) around 60°C.
-
Avoid regions with strong secondary structures. Use software to check for hairpins, self-dimers, and cross-dimers.
-
-
Reaction Conditions:
-
High Annealing Temperature: The high GC content may require a higher annealing temperature than standard protocols. Perform a gradient PCR to determine the optimal annealing temperature for your specific primer set.[4]
-
Additives: Incorporating additives into your PCR mix can help denature the GC-rich template. Consider adding 1-5% DMSO to your reaction.[5]
-
-
Reverse Transcription (RT) Temperature: For the RT step, a higher temperature (e.g., 50-55°C) can help resolve RNA secondary structures, particularly in GC-rich regions. Ensure your reverse transcriptase is thermostable.
Question 4: I am seeing amplification in my No-Template Control (NTC) wells. What should I do?
Answer: Amplification in NTC wells indicates contamination.
-
Source of Contamination: This is most commonly due to primer-dimers or contamination of reagents (master mix, primers, water) with template DNA or amplicons from previous experiments.
-
Troubleshooting:
-
Primer-Dimers: Analyze the melt curve of your qPCR run. Primer-dimers typically have a lower melting temperature than the specific product. If present, redesign your primers.[6]
-
Reagent Contamination: Use fresh aliquots of all reagents. Set up your qPCR reactions in a designated clean area, separate from where you handle templates and amplicons. Use aerosol-resistant pipette tips.[7][8]
-
Question 5: How do I choose the right reference genes for normalizing my qRT-PCR data in Actinomyces?
Answer: The selection of stable reference genes is critical for accurate gene expression analysis. Housekeeping genes involved in core cellular processes are often used, but their stability should be validated under your specific experimental conditions.
-
Candidate Reference Genes: Based on studies in Actinomyces and related bacteria, consider the following candidates:[9][10][11]
-
gyrA/gyrB: DNA gyrase subunits
-
rpoB: RNA polymerase beta subunit
-
atpA: ATP synthase F1 subunit alpha
-
tufA: Elongation factor Tu
-
pbpA: Penicillin-binding protein
-
-
Validation:
-
Select 3-5 candidate genes.
-
Measure their expression levels across all your experimental samples (different conditions, time points, etc.).
-
Use algorithms like geNorm or NormFinder to determine which genes are the most stably expressed in your dataset.[10]
-
Use the geometric mean of the two or three most stable genes for normalization.
-
Quantitative Data Summary: qRT-PCR Troubleshooting
| Observation | Probable Cause(s) | Recommended Corrective Actions |
| No amplification or high Ct value (>35) | Inefficient primers (high GC content); Poor RNA/cDNA quality; PCR inhibitors. | Redesign primers; Optimize annealing temperature; Use PCR additives (e.g., DMSO); Re-extract RNA. |
| Amplification in NTC | Primer-dimer formation; Reagent contamination. | Perform melt curve analysis and redesign primers if needed; Use fresh reagents and dedicated clean workspace.[12] |
| Low PCR efficiency (<90%) | Suboptimal primer concentration or annealing temperature; Poor template quality. | Run a primer concentration matrix; Perform a gradient PCR to find optimal Ta; Check RNA/cDNA integrity.[12] |
| Inconsistent replicates | Pipetting errors; Poor mixing of reaction components. | Ensure careful pipetting; Centrifuge plates before running; Thoroughly mix master mix before aliquoting. |
Experimental Protocols
Protocol 1: High-Yield RNA Isolation from Actinomyces sp.
This protocol is an optimized version combining mechanical lysis with a column-based purification method, such as the QIAGEN RNeasy Mini Kit.[1]
Materials:
-
Actinomyces cell pellet
-
Liquid nitrogen
-
Sterile, RNase-free mortar and pestle
-
QIAGEN RNeasy Mini Kit (or similar) with Buffer RLT
-
β-mercaptoethanol
-
QIAshredder columns (QIAGEN)
-
RNase-free water, tubes, and pipette tips
-
Ethanol (70% and 96-100%), prepared with RNase-free water
Methodology:
-
Pre-cool a sterile mortar and pestle with liquid nitrogen.
-
Harvest Actinomyces cells by centrifugation and discard the supernatant. Immediately flash-freeze the cell pellet in liquid nitrogen.
-
Transfer the frozen pellet to the pre-cooled mortar. Add a small amount of liquid nitrogen and grind the pellet into a fine, white powder. Do not let the sample thaw.
-
Add 700 µL of Buffer RLT (supplemented with 10 µL β-mercaptoethanol per 1 mL) directly to the frozen powder in the mortar.
-
Quickly transfer the slurry to a 2 mL RNase-free microcentrifuge tube. Vortex vigorously for 1 minute.
-
Pipette the lysate into a QIAshredder spin column placed in a 2 mL collection tube. Centrifuge for 2 minutes at full speed (≥13,000 rpm) to homogenize the lysate.
-
Transfer the flow-through from the QIAshredder to a new microcentrifuge tube. Add one volume of 70% ethanol and mix well by pipetting.
-
Proceed with the RNA purification protocol as per the QIAGEN RNeasy Mini Kit instructions, starting from the step of applying the sample to the RNeasy spin column.
-
Include the optional on-column DNase I digestion step to eliminate contaminating genomic DNA.
-
Elute the final RNA sample in 30-50 µL of RNase-free water.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: From Culture to Gene Expression Data
Caption: Workflow for Actinomyces gene expression analysis.
Signaling Pathway: Two-Component System (PhoR-PhoP)
The PhoR-PhoP two-component system is a key regulator of phosphate homeostasis and has pleiotropic effects on metabolism and antibiotic production in Streptomyces, a closely related genus.
Caption: The PhoR-PhoP phosphate sensing and regulatory cascade.
References
- 1. RNA extraction from Actinobacteria - ActinoBase [actinobase.org]
- 2. microbenotes.com [microbenotes.com]
- 3. The Pathogenic Role of Actinomyces spp. and Related Organisms in Genitourinary Infections: Discoveries in the New, Modern Diagnostic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High GC content RT-qPCR - please help - PCR, RT-PCR and Real-Time PCR [protocol-online.org]
- 5. m.youtube.com [m.youtube.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. pcrbio.com [pcrbio.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Actinomyces spp. gene expression in root caries lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of suitable reference genes for normalization of quantitative reverse transcription PCR analyses in Clavibacter michiganensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gene Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Biosynthetic Pathways of Cetoniacytone A and Validamycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biosynthetic pathways of two C7N aminocyclitol natural products: cetoniacytone A, a cytotoxic agent, and validamycin A, an antifungal agent. This analysis is supported by experimental data and detailed methodologies to assist in research and development efforts in the fields of natural product biosynthesis, enzyme engineering, and drug discovery.
Overview of the Biosynthetic Pathways
This compound is produced by the endosymbiotic bacterium Actinomyces sp. Lu 9419, isolated from the rose chafer beetle (Cetonia aurata).[1][2] Validamycin A is produced by various Streptomyces hygroscopicus strains.[3] Both biosynthetic pathways commence with a common precursor, sedoheptulose 7-phosphate, a key intermediate in the pentose phosphate pathway.[1][3] The initial step in both pathways is the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone, catalyzed by homologous 2-epi-5-epi-valiolone synthases, CetA and ValA, respectively.[1][3]
Despite this common starting point, the pathways diverge significantly in their subsequent modification steps. The biosynthesis of validamycin A proceeds through the key intermediate valienone and involves crucial phosphorylation steps. In contrast, the this compound pathway does not involve valienone as an intermediate and appears to proceed without phosphorylation of the cyclitol ring.[1]
Comparative Analysis of Biosynthetic Gene Clusters
The biosynthetic gene clusters for both this compound (cet) and validamycin A (val) have been identified and characterized. The cet cluster from Actinomyces sp. Lu 9419 spans a 46 kb DNA region containing 31 open reading frames (ORFs), with 17 ORFs predicted to be involved in this compound biosynthesis.[1][4] The val cluster from S. hygroscopicus 5008 is located on a 45 kb DNA region.[3][5]
A key difference in the gene clusters is the absence of a gene encoding a kinase in the cet cluster, whereas the val cluster contains valC, which encodes a C7-cyclitol kinase essential for the phosphorylation of intermediates in the validamycin A pathway.[1] Furthermore, the organization and sequences of other genes, particularly those encoding aminotransferases and oxidoreductases, differ between the two clusters, reflecting the distinct chemical transformations that occur in each pathway.
Key Enzymatic Steps and Comparative Data
The following tables summarize the key enzymatic steps and the available quantitative data for the enzymes involved in the biosynthesis of this compound and validamycin A.
Table 1: Comparison of Key Enzymes and Reactions
| Step | This compound Pathway | Validamycin A Pathway | Key Differences |
| Cyclization | Enzyme: CetA (2-epi-5-epi-valiolone synthase) Substrate: Sedoheptulose 7-phosphate Product: 2-epi-5-epi-valiolone | Enzyme: ValA (2-epi-5-epi-valiolone synthase) Substrate: Sedoheptulose 7-phosphate Product: 2-epi-5-epi-valiolone | Homologous enzymes catalyzing the same initial reaction. |
| Epimerization | Enzyme: CetB (2-epi-5-epi-valiolone epimerase) Substrate: 2-epi-5-epi-valiolone Product: 5-epi-valiolone | Enzyme: ValD (putative epimerase) Substrate: 2-epi-5-epi-valiolone Product: 5-epi-valiolone | Both pathways involve this epimerization step. |
| Phosphorylation | Not reported. No kinase gene identified in the cet cluster. | Enzyme: ValC (C7-cyclitol kinase) Substrates: Valienone, Validone Products: Valienone 7-phosphate, Validone 7-phosphate | Crucial divergence: Phosphorylation is essential for the validamycin A pathway but absent in the this compound pathway. |
| Key Intermediate | 5-epi-valiolone | Valienone | The pathways diverge significantly after the formation of 5-epi-valiolone. |
| Amination | Enzymes: CetH, CetM (Aminotransferases) Proposed Substrate: A keto-intermediate derived from 5-epi-valiolone. | Enzyme: ValM (Aminotransferase) Substrate: Validone 7-phosphate | Different aminotransferases acting on distinct substrates. |
Table 2: Biochemical Properties of Key Enzymes
| Enzyme | Pathway | Molecular Weight (kDa) | Optimum pH | Optimum Temperature (°C) | Kinetic Parameters |
| CetA | This compound | ~45 | Not Reported | Not Reported | Not Reported |
| CetB | This compound | 24 (monomer), 48 (dimer)[4] | Not Reported | Not Reported | Not Reported |
| ValA | Validamycin A | ~45 | Not Reported | Not Reported | Not Reported |
| ValC | Validamycin A | ~35 | Not Reported | Not Reported | Substrate specificity: Valienone, Validone. Does not phosphorylate 2-epi-5-epi-valiolone or 5-epi-valiolone. |
Visualizing the Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the distinct biosynthetic routes to this compound and validamycin A.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of these biosynthetic pathways.
Gene Cluster Identification and Analysis
-
Methodology: The biosynthetic gene clusters for both compounds were identified from the genomic DNA of the producing strains. This typically involves the creation of a genomic library, followed by screening with probes derived from homologous genes from known aminocyclitol biosynthetic pathways (e.g., the acarbose biosynthetic gene cluster).[3] Once a positive clone is identified, the flanking regions are sequenced using techniques like chromosome walking. The identified open reading frames (ORFs) are then analyzed using bioinformatics tools like BLAST for functional annotation.[1][4]
Heterologous Expression and Gene Inactivation
-
Methodology: To confirm the function of the gene clusters and individual genes, heterologous expression in a suitable host, such as Streptomyces lividans, is performed.[3][5] The entire cluster or specific genes are cloned into an expression vector and introduced into the host. Production of the target compound or intermediates is then monitored, typically by HPLC and mass spectrometry. Gene inactivation, through methods like targeted gene disruption, is used to confirm the essentiality of a specific gene for the biosynthesis.[5]
Enzyme Expression, Purification, and Assay
-
Recombinant Enzyme Production: Genes of interest are cloned into an expression vector (e.g., pET series for E. coli) with an affinity tag (e.g., His-tag) for purification. The protein is then overexpressed in a suitable host like E. coli.
-
Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like gel filtration chromatography if necessary.[4]
-
Enzyme Assays:
-
2-epi-5-epi-valiolone Synthase (CetA/ValA) Assay: The activity of these synthases is typically determined by incubating the purified enzyme with the substrate, sedoheptulose 7-phosphate. The formation of the product, 2-epi-5-epi-valiolone, can be monitored by thin-layer chromatography (TLC) or HPLC.[4]
-
Coupled Enzyme Assay for Epimerase (CetB): As the substrate 2-epi-5-epi-valiolone may not be readily available, a coupled enzyme assay can be employed.[4] In this setup, sedoheptulose 7-phosphate is first incubated with 2-epi-5-epi-valiolone synthase (CetA) to generate 2-epi-5-epi-valiolone in situ. Subsequently, the epimerase (CetB) is added, and the conversion to 5-epi-valiolone is monitored by TLC or HPLC.[4]
-
Kinase (ValC) Assay: The activity of ValC is measured by incubating the purified enzyme with its substrate (e.g., valienone or validone) and a phosphate donor like ATP. The formation of the phosphorylated product can be detected by methods that can separate the phosphorylated and non-phosphorylated forms, such as HPLC or by using radiolabeled ATP and measuring the incorporation of radioactivity into the product.
-
Conclusion
The biosynthetic pathways of this compound and validamycin A, while sharing a common evolutionary origin with the initial cyclization of sedoheptulose 7-phosphate, represent two distinct strategies for the elaboration of the C7N aminocyclitol core. The validamycin A pathway relies on a phosphorylation-dependent route involving the key intermediate valienone. In contrast, the this compound pathway proceeds through a non-phosphorylated route that bypasses the formation of valienone. These differences are reflected in their respective biosynthetic gene clusters, particularly in the presence or absence of a dedicated kinase.
Understanding these divergent pathways provides valuable insights into the enzymatic logic of natural product biosynthesis and offers opportunities for the engineered production of novel aminocyclitol derivatives with potentially improved or novel biological activities. The detailed experimental protocols outlined in this guide serve as a foundation for further research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthetic gene cluster of this compound, an unusual aminocyclitol from the endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analysis of the validamycin biosynthetic gene cluster and engineered production of validoxylamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cetoniacytone A and Acarbose Core Structures for Alpha-Glucosidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the core structural features of cetoniacytone A and acarbose, a well-established alpha-glucosidase inhibitor. While acarbose is a clinically approved drug for the management of type 2 diabetes mellitus, the biological activity of this compound in this context remains largely unexplored. This document aims to highlight the structural similarities and differences that may inform future research into the potential of this compound and related compounds as alpha-glucosidase inhibitors.
Core Structural Comparison
This compound and acarbose, despite both being natural products derived from actinomycetes, possess distinct core structures. This compound is characterized by a unique C7N-aminocyclitol core, featuring an acetylated amino group at the C-2 position[1][2]. In contrast, acarbose is a pseudotetrasaccharide, a more complex molecule composed of four sugar-like residues[1].
Interestingly, the biosynthetic pathways of both molecules share a common precursor, 2-epi-5-epi-valiolone, which is derived from the pentose phosphate pathway[1][3]. This shared biosynthetic origin suggests a potential for related biological activities, although their final structures diverge significantly.
The core of acarbose contains a valienamine moiety, which is crucial for its inhibitory activity against alpha-glucosidase[1]. This structural feature mimics the transition state of the enzyme's natural substrate, leading to competitive inhibition. This compound's C7N-aminocyclitol core, while different, presents functional groups that could potentially interact with the active site of alpha-glucosidase. However, to date, no experimental data has been published to support this hypothesis.
Caption: Core chemical structures of this compound and Acarbose.
Quantitative Data on Alpha-Glucosidase Inhibition
Acarbose is a well-characterized inhibitor of alpha-glucosidase, and its inhibitory activity is often used as a positive control in screening for new inhibitors. The half-maximal inhibitory concentration (IC50) of acarbose against alpha-glucosidase varies depending on the specific enzyme source and assay conditions, but it is typically in the micromolar range.
Currently, there is no published experimental data on the alpha-glucosidase inhibitory activity of this compound. This represents a significant knowledge gap and an opportunity for future research to explore the potential of this unique aminocyclitol as a modulator of carbohydrate-metabolizing enzymes.
| Compound | Target Enzyme | IC50 (µM) | Source |
| Acarbose | Alpha-glucosidase (Saccharomyces cerevisiae) | ~2.59 - 4.00 | [4] |
| This compound | Alpha-glucosidase | Not available | - |
Mechanism of Action: Acarbose as an Alpha-Glucosidase Inhibitor
Acarbose functions as a competitive inhibitor of intestinal alpha-glucosidase enzymes, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose[5]. By binding to the active site of these enzymes, acarbose prevents the digestion of carbohydrates, thereby delaying glucose absorption and reducing postprandial hyperglycemia.
Caption: Mechanism of action of acarbose as an alpha-glucosidase inhibitor.
Experimental Protocol: In Vitro Alpha-Glucosidase Inhibition Assay
The following is a generalized protocol for determining the alpha-glucosidase inhibitory activity of a test compound, such as this compound, using acarbose as a positive control.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (e.g., this compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of alpha-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compound and acarbose in phosphate buffer.
-
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the test compound or acarbose solution at different concentrations.
-
Add 50 µL of the alpha-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Calculation:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
References
A Comparative Analysis of Cetoniacytone A and Other Aminocyclitols: Structure, and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural features and biological activities of cetoniacytone A with other notable aminocyclitols. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery.
Structural Distinctions and Commonalities
This compound is a unique member of the C7N-aminocyclitol family, a class of compounds characterized by a seven-carbon aminocyclohexane ring. What sets this compound apart is the placement of an acetylated amino group at the C-2 position of its core structure.[1][2] This contrasts with many other well-known aminocyclitols, such as validamycin A, where the nitrogen atom is typically found at the C-1 position.[2]
Despite this key difference, the biosynthetic origins of this compound share a common pathway with other C7N-aminocyclitols like acarbose and validamycin A.[3][4] Their biosynthesis initiates from the pentose phosphate pathway, proceeding through the key intermediate, 2-epi-5-epi-valiolone.[3][4] This shared biosynthetic precursor underscores the close structural relationship between these otherwise distinct molecules.
The structural relationship between this compound and other key aminocyclitols is depicted in the following diagram:
Comparative Cytotoxicity
A significant differentiator between this compound and other aminocyclitols is its biological activity. While many aminocyclitols, such as acarbose and validamycin A, are primarily known for their glycosidase inhibitory activities, this compound has demonstrated notable cytotoxic effects against cancer cell lines.
The following table summarizes the available quantitative data on the cytotoxic and biological activities of this compound and related aminocyclitols. It is important to note that the data presented is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Assay Type | Activity Metric | Value | Reference(s) |
| This compound | HEP G2 (Hepatocellular Carcinoma) | Cytotoxicity | GI50 | 3.2 µmol/L | |
| MCF 7 (Breast Adenocarcinoma) | Cytotoxicity | GI50 | 4.4 µmol/L | ||
| Acarbose | A549 (Non-small cell lung cancer) | Cytotoxicity | IC50 | 0.0019 µM | [5] |
| HT29 (Colon adenocarcinoma) | Cytotoxicity | IC50 | 0.0093 µM | [5] | |
| Validamycin A | Human Bronchial Epithelial Cells | Cytotoxicity | LDH Assay | No cytotoxicity observed | [3][6] |
| Rats | Acute Toxicity | LD50 (oral) | >20 g/kg | [2] |
Experimental Protocols
Isolation of this compound from Actinomyces sp. Lu 9419
The following is a generalized protocol for the isolation of this compound from the endosymbiotic bacterium Actinomyces sp. Lu 9419, based on common methodologies for isolating natural products from actinomycetes.
1. Fermentation:
-
Inoculate a seed culture of Actinomyces sp. Lu 9419 in a suitable liquid medium (e.g., starch-casein broth).
-
Incubate the seed culture at 28-30°C with shaking for 2-3 days.
-
Use the seed culture to inoculate a larger production culture.
-
Ferment the production culture for 7-10 days under the same conditions.
2. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an equal volume of ethyl acetate three times.
-
Extract the mycelial cake with methanol or acetone.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing the desired compound.
-
Further purify the active fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient to yield pure this compound.
Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of aminocyclitols against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., this compound, acarbose, validamycin A) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound represents an intriguing aminocyclitol with a distinct structure and promising cytotoxic activity against cancer cell lines. Its structural similarity to other C7N-aminocyclitols, coupled with its unique biological activity profile, makes it a compelling candidate for further investigation in the development of novel anticancer agents. In contrast, aminocyclitols like validamycin A exhibit low toxicity to mammalian cells, highlighting the diverse biological roles within this class of natural products. The provided experimental protocols offer a foundation for the isolation and comparative biological evaluation of these and other aminocyclitols. Further research, particularly direct comparative studies of cytotoxicity, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this fascinating family of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial, Cytotoxic, and α-Glucosidase Inhibitory Activities of Ethanol Extract and Chemical Constituents Isolated from Homotrigona apicalis Propolis—In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
validating the antitumor activity of cetoniacytone A in different cancer models
For Researchers, Scientists, and Drug Development Professionals
Cetoniacytone A, a cytotoxic aminocarba sugar derived from an endosymbiotic Actinomyces species, has demonstrated notable antitumor potential. This guide provides a comprehensive comparison of its activity in different cancer models, supported by available experimental data, to aid in the evaluation of its therapeutic promise.
In Vitro Cytotoxicity: Potent Growth Inhibition of Cancer Cell Lines
This compound has shown significant growth inhibitory effects against selected human cancer cell lines. The initial discovery and characterization of this compound revealed its potent cytotoxic activity against hepatocellular carcinoma and breast adenocarcinoma cell lines[1].
Table 1: In Vitro Efficacy of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HEP G2 | Hepatocellular Carcinoma | 3.2[1] |
| MCF 7 | Breast Adenocarcinoma | 4.4[1] |
Experimental Protocol: Growth Inhibition Assay
The growth inhibitory activity of this compound was determined using a microtiter plate-based assay. The detailed protocol, as inferred from standard practices, is as follows:
-
Cell Culture: Human cancer cell lines (HEP G2 and MCF 7) were cultured in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well microtiter plates at a predetermined density to ensure exponential growth during the assay period.
-
Compound Treatment: After allowing the cells to attach overnight, they were treated with various concentrations of this compound.
-
Incubation: The plates were incubated for a specified period (typically 48-72 hours) to allow the compound to exert its effect.
-
Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the sulforhodamine B (SRB) or MTT assay. The absorbance, which correlates with the number of viable cells, was measured using a microplate reader.
-
Data Analysis: The GI50 (Growth Inhibition 50) values, representing the concentration of the compound that causes a 50% reduction in cell growth, were calculated from dose-response curves.
Putative Mechanism of Action: Insights from Biosynthesis
While dedicated mechanistic studies on the antitumor action of this compound are limited, its biosynthesis provides clues to its potential mode of action. The characteristic p-C7N skeleton of this aminocarba sugar is formed via the pentose phosphate pathway[2]. This pathway is crucial for nucleotide synthesis and maintaining cellular redox balance, and its disruption could be a potential mechanism for the observed cytotoxicity. Further investigation into its effects on key cellular processes such as apoptosis and cell cycle progression is warranted.
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for evaluating the antitumor activity of a novel compound like this compound, from initial screening to mechanistic studies.
Caption: Workflow for validating the antitumor activity of a novel compound.
Signaling Pathway Hypothesis
Based on the cytotoxic nature of this compound, it is plausible that it induces apoptosis in cancer cells. A hypothetical signaling pathway leading to apoptosis is depicted below. This pathway would need to be experimentally validated.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Future Directions and Comparative Analysis
To fully validate the antitumor potential of this compound, further research is essential. Key areas for future investigation include:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the activity of this compound against a wider panel of cancer cell lines from different tissue origins.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including its effects on apoptosis, cell cycle progression, and key signaling pathways.
-
Comparative Studies: Benchmarking the efficacy of this compound against established chemotherapeutic agents used in the treatment of hepatocellular carcinoma and breast cancer (e.g., doxorubicin, paclitaxel).
-
In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models to determine its therapeutic potential in a physiological setting.
-
Toxicity Profiling: Evaluating the selectivity of this compound for cancer cells over normal, healthy cells to establish a therapeutic window.
By pursuing these avenues of research, a more complete understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel anticancer agent.
References
Unraveling the Cytotoxic Mechanism of Cetoniacytone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cetoniacytone A, a unique C7N-aminocyclitol antibiotic isolated from the endosymbiotic actinomycete Actinomyces sp. strain Lu 9419, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] This guide provides a comparative analysis of its cytotoxic potency and outlines key experimental protocols to further investigate its mechanism of action, a critical step in evaluating its potential as a therapeutic agent. While the precise signaling pathways governed by this compound remain to be fully elucidated, this document offers a framework for its systematic investigation, drawing comparisons with the well-characterized anticancer drug, Doxorubicin.
Comparative Cytotoxicity Analysis
Initial studies have quantified the growth-inhibitory effects of this compound on different cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below. For a comprehensive comparison, the GI50 values for Doxorubicin, a standard chemotherapeutic agent, are also presented for the same cell lines where data is available.
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| This compound | HEP G2 | Hepatocellular Carcinoma | 3.2[1] |
| MCF 7 | Breast Adenocarcinoma | 4.4[1] | |
| Doxorubicin | HEP G2 | Hepatocellular Carcinoma | ~0.1-1 |
| MCF 7 | Breast Adenocarcinoma | ~0.01-0.1 |
Note: Doxorubicin GI50 values are approximate and can vary based on experimental conditions.
Elucidating the Mechanism of Action: A Proposed Investigatory Workflow
The following diagram outlines a general workflow for characterizing the mechanism of action of a novel cytotoxic compound like this compound.
References
Unveiling the Anti-Cancer Potential of Cetoniacytone A: A Comparative Analysis
For Immediate Release
Göttingen, Germany - Cetoniacytone A, a novel aminocarba sugar derived from the endosymbiotic bacterium Actinomyces sp., has demonstrated significant cytotoxic effects against select cancer cell lines. This guide provides a comprehensive overview of the current understanding of this compound's anti-cancer properties, offering a comparative analysis of its activity and a foundational framework for future research and drug development.
This compound is a unique C7N-aminocyclitol, a class of compounds known for their diverse biological activities.[1][2] Initial studies have highlighted its potential as an anti-neoplastic agent, showing potent growth inhibition against human hepatocellular carcinoma (HEP G2) and breast adenocarcinoma (MCF 7) cell lines.[1] This guide synthesizes the available data, outlines standard experimental protocols for its evaluation, and proposes a putative mechanism of action to stimulate further investigation into this promising natural product.
Comparative Cytotoxicity of this compound
To date, the cytotoxic activity of this compound has been quantitatively assessed in two cancer cell lines. The half-maximal growth inhibition (GI50) values are summarized in the table below. This data provides a preliminary indication of its potency and selectivity. Further studies are warranted to expand this profile across a broader range of cancer cell types to fully delineate its therapeutic potential.
| Cell Line | Cancer Type | GI50 (µM) |
| HEP G2 | Hepatocellular Carcinoma | 3.2[1] |
| MCF 7 | Breast Adenocarcinoma | 4.4[1] |
Table 1: Cytotoxic Activity of this compound. The GI50 values represent the concentration of this compound required to inhibit the growth of the cancer cell lines by 50%. Data is derived from initial screening studies.[1]
Proposed Mechanism of Action: Induction of Apoptosis
While the precise molecular mechanisms of this compound's cytotoxicity are yet to be fully elucidated, it is hypothesized that, like many natural cytotoxic agents, it induces programmed cell death, or apoptosis, in cancer cells. A plausible signaling cascade involves the activation of intrinsic and extrinsic apoptotic pathways, culminating in the execution of cell death. The proposed pathway begins with this compound inducing cellular stress, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors.
Figure 1: Proposed Apoptotic Pathway of this compound. This diagram illustrates a hypothetical signaling cascade initiated by this compound, leading to apoptosis through the mitochondrial pathway.
Experimental Workflow for Cross-Validation
To systematically evaluate and compare the efficacy of this compound across multiple cell lines, a standardized experimental workflow is essential. The following diagram outlines a typical process, from initial cell culture to data analysis, for determining the cytotoxic and apoptotic effects of the compound.
Figure 2: Experimental Workflow. A standardized workflow for the cross-validation of this compound's effects in multiple cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are standard protocols for key assays used to evaluate the anti-cancer effects of compounds like this compound.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Western Blot for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare the expression levels of apoptotic proteins between treated and untreated samples.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-cancer therapeutics. The initial findings of its potent cytotoxicity in liver and breast cancer cell lines are encouraging. However, to fully realize its potential, a systematic cross-validation of its effects across a diverse panel of cancer cell lines is imperative. Future research should focus on:
-
Broad-spectrum cytotoxicity screening: Determining the IC50 values of this compound in a wide array of cancer cell lines, including those from different tissues of origin and with various genetic backgrounds.
-
Mechanistic studies: Elucidating the precise molecular signaling pathways modulated by this compound to induce cell death, including its effects on the cell cycle and the key regulators of apoptosis.
-
In vivo efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
This guide serves as a call to action for the research community to further investigate this intriguing natural product. The provided protocols and proposed mechanisms offer a starting point for these critical next steps in the journey of this compound from a microbial metabolite to a potential life-saving therapeutic.
References
Independent Verification of Cetoniacytone A's Chemical Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical structure and biological activity of cetoniacytone A, a cytotoxic aminocyclitol, against related compounds. The structural verification of this compound is supported by spectroscopic and crystallographic data, offering a basis for its consideration in drug development pipelines.
Structural Elucidation and Comparison
This compound is a unique C7N-aminocyclitol natural product isolated from the endosymbiotic Actinomyces sp. strain Lu 9419, found in the intestines of the rose chafer (Cetonia aureata).[1] Its structure was elucidated through detailed spectroscopic analysis, and its absolute configuration was definitively confirmed by X-ray analysis and derivatization with chiral acids.[1][2]
A key feature of this compound is the presence of an acetylated amino group at the C-2 position of its aminocyclitol core. This distinguishes it from many other C7N aminocyclitols, such as validamycin A, where the nitrogen atom is typically alkylated at the C-1 position.[2] Structurally, it also shares some similarities with the epoxyquinomicins, another class of bioactive natural products.
Comparative Spectroscopic Data
A direct comparison of the nuclear magnetic resonance (NMR) spectroscopic data is essential for the independent verification of this compound's structure. While the complete primary NMR data from the original publication by Schlörke et al. (2002) is not publicly available, this guide compiles available data for this compound and its comparators, validamycin A and epoxyquinomicin C.
Table 1: Comparison of ¹H and ¹³C NMR Data
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| This compound | Data not fully available in public domain. Confirmed by ¹H NMR in DMSO-d₆ on a 300 MHz instrument. | Data not fully available in public domain. | [3] |
| Validamycin A | Assignments have been made using 2D homonuclear correlation spectroscopy. | Assignments have been made by off-resonance decoupling and comparison with model compounds. | [4] |
| Epoxyquinomicin C | Data not publicly available in a tabulated format. | ¹³C NMR spectral data is available. | [4] |
Note: The lack of publicly accessible, detailed NMR data for this compound from its primary publication presents a limitation for direct comparative analysis. Researchers are encouraged to consult the original publication for the complete dataset.
Comparative Cytotoxic Performance
This compound has demonstrated significant cytotoxic activity against selected human cancer cell lines.[1][2] This section compares its in vitro efficacy with that of related aminocyclitols where data is available.
Table 2: Cytotoxicity Data (GI₅₀/IC₅₀) Against Human Cancer Cell Lines
| Compound | Hep G2 (Hepatocellular Carcinoma) | MCF-7 (Breast Adenocarcinoma) | Reference |
| This compound | GI₅₀ = 3.2 µmol/L | GI₅₀ = 4.4 µmol/L | [2] |
| Validamycin A | Not Reported | Not Reported | |
| Epoxyquinomicin C | Not Reported | Not Reported |
Experimental Protocols
The definitive structural verification of this compound was achieved through a combination of spectroscopic and crystallographic methods.
Isolation and Purification
-
This compound was produced by fermentation of Actinomyces sp. (strain Lu 9419).
-
The compound was isolated from the culture broth.
-
Detailed chromatographic techniques were employed for purification.
Structural Analysis
-
Mass Spectrometry: Used for the determination of the molecular weight and formula.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy were used to elucidate the planar structure and relative stereochemistry.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed to determine the absolute configuration of the molecule, providing unequivocal proof of its three-dimensional structure.[1][2]
Visualizing Workflows and Pathways
Experimental Workflow for Structure Elucidation
Caption: Generalized workflow for the isolation and structural elucidation of this compound.
Biosynthesis of this compound
The biosynthesis of this compound proceeds via the pentose phosphate pathway, with sedoheptulose 7-phosphate being a key precursor.[2][5] A 2-epi-5-epi-valiolone synthase (CetA) catalyzes the cyclization of this precursor to form the aminocyclitol core.[3]
Caption: Simplified biosynthetic pathway of this compound from sedoheptulose 7-phosphate.
Potential Mechanism of Cytotoxicity: Apoptosis Signaling
While the specific signaling pathway for this compound-induced cytotoxicity has not been elucidated, many cytotoxic agents induce programmed cell death (apoptosis). The general mechanism of action for the broader class of aminocyclitol antibiotics involves the inhibition of protein synthesis in bacteria.[2][6][7][8] However, in eukaryotic cancer cells, the mechanism is likely different. The diagram below illustrates the two major apoptosis pathways that could be involved.
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.
Conclusion
The chemical structure of this compound has been rigorously established through comprehensive spectroscopic and crystallographic analysis, providing a solid foundation for its further investigation as a potential therapeutic agent. Its distinct structural features and potent cytotoxic activity warrant further studies to elucidate its precise mechanism of action and to explore its potential in drug development. The comparative data presented in this guide, though limited by the public availability of primary data, serves as a valuable resource for researchers in the field of natural product chemistry and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic studies on validamycins. I. 1H and 13C NMR assignments of validamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminocyclitol - Wikipedia [en.wikipedia.org]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoglycosides [flipper.diff.org]
comparing the efficacy of cetoniacytone A with established anticancer drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anticancer efficacy of cetoniacytone A, a novel aminocarba sugar, against established chemotherapeutic agents. The data presented is intended to offer a preliminary assessment for researchers and professionals in the field of oncology and drug discovery.
Introduction to this compound
This compound is a cytotoxic aminocarba sugar produced by an endosymbiotic Actinomyces species isolated from the intestines of the rose chafer, Cetonia aureata.[1] Its unique chemical structure and cytotoxic properties against selected tumor cell lines have positioned it as a compound of interest for further anticancer research.[1] While the precise molecular mechanism of its anticancer activity is still under investigation, initial studies have demonstrated its potential as a cytotoxic agent. The biosynthesis of this compound has been studied, and the corresponding gene cluster has been identified.[2][3]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound in comparison to established anticancer drugs: doxorubicin, cisplatin, and paclitaxel. The data is presented as GI50 (Growth Inhibition 50%) or IC50 (Inhibitory Concentration 50%) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The data for the established drugs were selected for a 48-hour exposure time to provide a relevant comparison to the available data for this compound.
Table 1: In Vitro Efficacy against Hepatocellular Carcinoma (HEP G2) Cell Line
| Compound | GI50/IC50 (µM) - 48h | Mechanism of Action |
| This compound | 3.2 (GI50) | Cytotoxic (Mechanism under investigation) |
| Doxorubicin | ~0.5 - 1.0 | DNA intercalation, Topoisomerase II inhibition, leading to apoptosis.[4][5][6][7] |
| Cisplatin | ~5.0 - 10.0 | Forms DNA adducts, leading to DNA damage and apoptosis.[8][9] |
| Paclitaxel | ~0.01 - 0.05 | Microtubule stabilization, leading to mitotic arrest and apoptosis.[10][11][12][13][14] |
Table 2: In Vitro Efficacy against Breast Adenocarcinoma (MCF 7) Cell Line
| Compound | GI50/IC50 (µM) - 48h | Mechanism of Action |
| This compound | 4.4 (GI50) | Cytotoxic (Mechanism under investigation) |
| Doxorubicin | ~0.1 - 0.5 | DNA intercalation, Topoisomerase II inhibition, leading to apoptosis.[4][5][6][7] |
| Cisplatin | ~10.0 - 20.0 | Forms DNA adducts, leading to DNA damage and apoptosis.[8][9] |
| Paclitaxel | ~0.005 - 0.01 | Microtubule stabilization, leading to mitotic arrest and apoptosis.[10][11][12][13][14] |
Experimental Protocols
The GI50 values for this compound are presumed to have been determined using a methodology similar to the Sulforhodamine B (SRB) assay, a common method for assessing cytotoxicity in large-scale screenings.
Sulforhodamine B (SRB) Assay Protocol
This colorimetric assay measures cell proliferation and cytotoxicity based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength of 515 nm using a microplate reader.
-
GI50 Calculation: The percentage of cell growth is calculated relative to the control wells. The GI50 is the concentration of the compound that causes a 50% reduction in the net protein increase (as measured by SRB staining) in treated cells compared to control cells.[15][16][17][18][19]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the experimental workflow for determining cytotoxicity and the established signaling pathways for cisplatin and paclitaxel.
Figure 1: Generalized workflow for a Sulforhodamine B (SRB) cytotoxicity assay.
Figure 2: Simplified signaling pathway of Cisplatin-induced apoptosis.
References
- 1. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic gene cluster of this compound, an unusual aminocyclitol from the endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. Taxol (paclitaxel): mechanisms of action [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Pharmacogenomic Drug–Target Network Analysis Reveals Similarity Profiles Among FDA–Approved Cancer Drugs [mdpi.com]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Genetic Blueprint of Cetoniacytone A: A Comparative Guide
For Immediate Release
A comprehensive guide detailing the experimental validation of genes within the biosynthetic gene cluster of cetoniacytone A, an unusual aminocyclitol with cytotoxic properties, is now available for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of validated genes, detailed experimental protocols, and a look at homologous gene clusters, offering a valuable resource for the scientific community.
This compound is an antibiotic produced by Actinomyces sp. Lu 9419, an endosymbiotic bacterium found in the rose chafer beetle (Cetonia aurata)[1][2]. Its unique C₇N-aminocyclitol core structure has garnered interest for its potential as an antitumor agent[1][3]. Understanding its biosynthesis at a genetic level is crucial for harnessing its therapeutic potential.
The this compound Biosynthetic Gene Cluster
Genetic analysis has identified a 46 kb DNA region in Actinomyces sp. Lu 9419 containing the biosynthetic gene cluster for this compound. Within this region, a 20.5 kb segment housing 17 open reading frames (ORFs) is predicted to orchestrate the molecule's assembly[1]. Key genes within this cluster have been identified, and the functions of two have been experimentally validated.
The functions of cetA and cetB have been confirmed through recombinant expression in Escherichia coli and subsequent biochemical characterization of the purified enzymes.
| Gene | Proposed Function | Experimental Validation | Key Findings |
| cetA | 2-epi-5-epi-valiolone synthase | Recombinant expression and in vitro enzyme assay[1][3] | Catalyzes the cyclization of sedoheptulose 7-phosphate to form the key cyclic intermediate, 2-epi-5-epi-valiolone[4]. |
| cetB | 2-epi-5-epi-valiolone epimerase (EVE) | Recombinant expression and in vitro enzyme assay[4] | Identified as a member of the vicinal oxygen chelate (VOC) superfamily; catalyzes the epimerization of 2-epi-5-epi-valiolone[4]. |
While not all genes in the cluster have been experimentally validated, bioinformatic analyses have led to the assignment of putative functions crucial for the biosynthesis of this compound[4][5].
| Gene | Proposed Function | Rationale / Homology |
| cetD | Acyltransferase | Believed to be involved in the acetylation of the amino group, a key feature of this compound[4]. |
| cetF1/cetG | Oxidoreductases | Likely involved in the various oxidation/reduction steps required to modify the cyclitol ring[4]. |
| cetF2 | FAD-dependent dehydrogenase | Predicted to participate in the modification of the cyclitol intermediate[4]. |
| cetH/cetM | Aminotransferases | Proposed to be responsible for the introduction of the amino group onto the cyclitol core[1][4]. |
| cetL | Pyranose oxidase | May catalyze the oxidation of a hydroxyl group on an intermediate to a keto group[1]. |
Comparative Analysis: A Homologous Gene Cluster in Frankia alni
A significant finding in the study of this compound biosynthesis is the discovery of a homologous gene cluster in the genome of Frankia alni ACN14a, a nitrogen-fixing bacterium[1][4]. This suggests that F. alni may produce a related, yet undiscovered, secondary metabolite. A comparison of the core biosynthetic genes reveals high identity, providing an evolutionary and functional context.
| Gene in Actinomyces sp. | Homolog in Frankia alni ACN14a | Amino Acid Identity (%) | Implication |
| cetA | Fraal2330 | 70 | Conservation of the initial cyclization step. |
| cetB | Fraal2331 | 75 | Suggests a similar epimerization step occurs. |
| cetD | Fraal2333 | 72 | Implies a related acylation modification. |
| cetF1 | Fraal2334 | 82 | High conservation of a key oxidoreductase function. |
| cetH | Fraal2336 | 78 | Indicates a conserved amination step. |
| cetL | Fraal2327 | 74 | Suggests a similar oxidation reaction. |
Data compiled from Wu et al., 2009.[1]
This comparative data suggests that the biosynthetic pathway for aminocyclitols is conserved across different bacterial species and environments. Further investigation into the F. alni cluster could reveal novel compounds and provide deeper insights into the enzymatic mechanisms of this pathway.
Experimental Protocols
The validation of gene function in the this compound pathway relied on standard molecular biology and biochemical techniques. Below are detailed methodologies representative of those used.
Recombinant Protein Expression and Purification of CetA and CetB
This protocol describes the heterologous expression of genes in E. coli for subsequent functional characterization.
-
Gene Amplification: The coding sequences of cetA and cetB are amplified from Actinomyces sp. Lu 9419 genomic DNA using PCR with primers containing appropriate restriction sites.
-
Vector Ligation: The amplified PCR products are digested and ligated into an expression vector, such as pET-28a(+), which allows for the production of an N-terminal His₆-tagged fusion protein.
-
Transformation: The ligation mixture is transformed into a competent E. coli cloning strain (e.g., DH5α). Positive clones are selected on antibiotic-containing media and verified by sequencing.
-
Protein Expression: The verified plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole gradient.
-
Protein Characterization: The purity and size of the recombinant protein are confirmed by SDS-PAGE analysis. The protein concentration is determined using a Bradford assay.
In Vitro Enzyme Assays
-
CetA (2-epi-5-epi-valiolone synthase) Assay:
-
The reaction mixture contains Tris-HCl buffer, the substrate sedoheptulose 7-phosphate, NAD⁺, a divalent metal cofactor (e.g., Co²⁺ or Zn²⁺), and the purified recombinant CetA enzyme[6].
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a specified time.
-
The reaction is quenched, and the product, 2-epi-5-epi-valiolone, is dephosphorylated with alkaline phosphatase.
-
The product is analyzed and confirmed by methods such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS)[6].
-
-
CetB (2-epi-5-epi-valiolone epimerase) Assay:
-
The reaction mixture includes a suitable buffer, the substrate 2-epi-5-epi-valiolone (produced from the CetA reaction), and the purified recombinant CetB enzyme.
-
The mixture is incubated, and the reaction is stopped.
-
The conversion of 2-epi-5-epi-valiolone to its epimer is monitored over time using analytical techniques like HPLC or GC-MS.
-
Gene Knockout via Homologous Recombination (General Protocol for Actinomycetes)
-
Construct Design: A knockout plasmid is constructed containing two regions of homology (homology arms) flanking the target gene (cet gene) and a selectable marker (e.g., an antibiotic resistance gene). For CRISPR-Cas9 mediated knockout, a guide RNA (sgRNA) specific to the target gene is also included.
-
Transformation/Conjugation: The non-replicative knockout plasmid is introduced into the Actinomyces strain via protoplast transformation or intergeneric conjugation from E. coli.
-
Selection of Single Crossovers: Transformants where the plasmid has integrated into the chromosome via a single homologous recombination event are selected using the plasmid's resistance marker.
-
Selection of Double Crossovers: Single crossover mutants are cultured without selection to encourage a second recombination event, which will either excise the plasmid (reverting to wild-type) or replace the target gene with the selectable marker.
-
Screening and Verification: Colonies are screened for the desired double crossover event (gene knockout) by checking for the presence of the resistance marker and the loss of a plasmid-borne marker (if applicable). The knockout is confirmed by PCR analysis and Southern blotting to verify the correct genomic arrangement.
Visualizing the Pathway and Workflow
To better understand the biosynthesis and the process of gene validation, the following diagrams illustrate the key relationships and steps.
References
- 1. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthetic gene cluster of this compound, an unusual aminocyclitol from the endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 | Semantic Scholar [semanticscholar.org]
- 6. Evolution and Distribution of C7-Cyclitol Synthases in Prokaryotes and Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 Toolkit for Actinomycete Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
Assessing the Selectivity of Cetoniacytone A: A Comparative Guide for Researchers
Despite its demonstrated cytotoxicity against various cancer cell lines, a comprehensive assessment of Cetoniacytone A's selectivity for malignant cells over their healthy counterparts remains inconclusive due to a lack of publicly available comparative data. This guide provides an overview of the current knowledge on this compound, outlines the established methodologies for evaluating anticancer drug selectivity, and discusses potential signaling pathways that may be involved in its mechanism of action, thereby offering a framework for future research in this area.
Introduction to this compound
This compound is a cytotoxic aminocarba sugar originally isolated from an endosymbiotic Actinomyces strain found in the intestines of the rose chafer (Cetonia aureata)[1]. Structurally unique, it has shown significant growth-inhibitory effects against specific cancer cell lines. However, for any potential therapeutic agent, a critical parameter is its therapeutic window – the concentration range at which it is effective against cancer cells while exhibiting minimal toxicity to normal, healthy cells. This selectivity is paramount for minimizing side effects in potential clinical applications.
Quantitative Data on Cytotoxicity
Currently, publicly accessible data on the cytotoxicity of this compound is limited. One study reported the 50% growth inhibition (GI50) values for two human cancer cell lines:
| Cell Line | Cancer Type | GI50 (µM) |
| HEP G2 | Hepatocellular Carcinoma | 3.2 |
| MCF-7 | Breast Adenocarcinoma | 4.4 |
| Data from a secondary source referencing Schlörke et al., 2002. |
Crucially, there is no available data on the cytotoxic effects of this compound on non-cancerous cell lines. This absence of information prevents the calculation of a Selectivity Index (SI), a key metric for evaluating the cancer-specific targeting of a compound. The SI is typically calculated as the ratio of the IC50 (or GI50) value for a normal cell line to that of a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols for Assessing Selectivity
To rigorously assess the selectivity of this compound, a standardized set of in vitro experiments should be conducted. These protocols are designed to quantify the cytotoxic and cytostatic effects of the compound on a panel of both cancerous and normal cell lines.
Cell Lines
A diverse panel of cell lines is recommended to obtain a comprehensive selectivity profile.
-
Cancer Cell Lines: A selection of well-characterized cell lines from different cancer types (e.g., lung, colon, prostate, breast, leukemia) should be included.
-
Normal Cell Lines: It is crucial to include non-cancerous cell lines, preferably from the same tissues of origin as the cancer cell lines, to allow for a direct comparison. Commonly used normal cell lines include human fibroblasts (e.g., MRC-5, WI-38), human umbilical vein endothelial cells (HUVECs), and immortalized non-tumorigenic epithelial cell lines (e.g., MCF-10A for breast).
Cytotoxicity/Viability Assays
Several robust and well-validated assays can be employed to measure the effect of this compound on cell viability and proliferation.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (typically a serial dilution) for a specified incubation period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.
-
-
-
CellTox™ Green Cytotoxicity Assay: This assay measures the integrity of the cell membrane, a hallmark of late-stage apoptosis or necrosis.
-
Protocol:
-
Prepare a dilution series of this compound.
-
Seed cells in a 96-well plate.
-
Add the CellTox™ Green Dye to the wells along with the compound dilutions.
-
Incubate for the desired exposure time.
-
Measure the fluorescence, which is proportional to the number of dead cells.
-
-
The following diagram illustrates a general workflow for assessing compound selectivity:
Caption: Workflow for Assessing the Selectivity of this compound.
Potential Signaling Pathways Involved in this compound's Mechanism of Action
While the precise molecular targets of this compound are unknown, its cytotoxic activity suggests that it may interfere with key signaling pathways that regulate cell survival and proliferation in cancer cells. Understanding these pathways is crucial for elucidating the basis of its potential selectivity. Several pathways are commonly dysregulated in cancer and are frequent targets of natural product-based anticancer agents.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a tightly regulated process that is often evaded by cancer cells. Many chemotherapeutic agents exert their effects by inducing apoptosis.
-
Key Proteins: Caspases (initiator and effector), Bcl-2 family proteins (pro-apoptotic like Bax, Bak and anti-apoptotic like Bcl-2, Bcl-xL), p53.
-
Potential Role of this compound: this compound could potentially induce apoptosis by activating initiator caspases, upregulating pro-apoptotic proteins, or downregulating anti-apoptotic proteins.
The following diagram depicts a simplified overview of the intrinsic and extrinsic apoptosis pathways:
References
Unlocking Actinomyces Production: A Comparative Transcriptomic Guide to Nutrient-Limitation Stress
For researchers, scientists, and drug development professionals, optimizing the production of valuable secondary metabolites from Actinomyces species is a critical endeavor. This guide provides an in-depth comparative transcriptomic analysis of Actinomyces' close relative, Streptomyces coelicolor, under different nutrient-limiting conditions, offering insights into the regulatory networks that govern antibiotic production and other key metabolic processes. By understanding how these organisms respond to environmental cues at the genetic level, we can devise more effective strategies for enhancing the yield of desired compounds.
This guide is based on a comprehensive study that investigated the genome-wide transcriptional response of Streptomyces coelicolor A3(2) M145 to nitrogen, phosphate, and carbon limitation in fermentor cultures. The findings reveal that nitrogen limitation, in particular, triggers a significant and distinct transcriptional response compared to carbon or phosphate limitation, activating key regulatory networks and metabolic pathways.
Quantitative Data Summary: Differentially Expressed Genes
The following tables summarize the key differentially expressed genes (DEGs) in Streptomyces coelicolor under nitrogen-limiting conditions compared to carbon and phosphate-limiting conditions. The data highlights the upregulation of genes involved in nitrogen metabolism and secondary metabolite production.
Table 1: Top Upregulated Genes Under Nitrogen Limitation vs. Carbon Limitation
| Gene (SCO) | Gene Name | Log2 Fold Change | p-value | Putative Function |
| SCO2195 | glnA | 4.8 | <0.001 | Glutamine synthetase |
| SCO2196 | glnII | 4.5 | <0.001 | Glutamine synthetase II |
| SCO5584 | amtB | 4.2 | <0.001 | Ammonium transport protein |
| SCO2000 | glnR | 3.9 | <0.001 | Global nitrogen regulator |
| SCO2487 | nnaR | 3.5 | <0.001 | Nitrate assimilation activator |
| SCO4921 | redD | 3.2 | <0.01 | Undecylprodigiosin biosynthesis activator |
| SCO5085 | actII-ORF4 | 2.8 | <0.01 | Actinorhodin biosynthesis activator |
Table 2: Top Upregulated Genes Under Nitrogen Limitation vs. Phosphate Limitation
| Gene (SCO) | Gene Name | Log2 Fold Change | p-value | Putative Function |
| SCO2195 | glnA | 4.6 | <0.001 | Glutamine synthetase |
| SCO2196 | glnII | 4.3 | <0.001 | Glutamine synthetase II |
| SCO5584 | amtB | 4.1 | <0.001 | Ammonium transport protein |
| SCO2000 | glnR | 3.8 | <0.001 | Global nitrogen regulator |
| SCO2486 | nirB | 3.6 | <0.001 | Nitrite reductase |
| SCO5877 | cdaR | 2.9 | <0.01 | Calcium-dependent antibiotic biosynthesis |
| SCO3327 | - | 5.2 | <0.001 | Putative nitrogen storage protein |
Experimental Protocols
The following methodologies were employed in the comparative transcriptomic study of Streptomyces coelicolor under different nutrient limitations.
Bacterial Strain and Culture Conditions
-
Strain: Streptomyces coelicolor A3(2) M145 was used for all experiments.
-
Media: A modified Evans Media was used, with limiting concentrations of either nitrogen (ammonium chloride), phosphate (dipotassium hydrogen phosphate), or carbon (glucose) to induce the respective stress conditions.
-
Fermentation: Batch cultures were grown in 3-liter fermentors with a working volume of 1.5 liters. The temperature was maintained at 30°C, and the pH was controlled at 7.0. The dissolved oxygen was maintained above 20% saturation by regulating the stirrer speed.
RNA Extraction and Sequencing
-
Sampling: Mycelial samples were harvested at multiple time points corresponding to different growth phases.
-
RNA Isolation: Total RNA was extracted using a modified Kirby mix protocol, followed by purification with RNeasy columns (Qiagen).
-
RNA Sequencing: The integrity and quantity of the RNA were assessed using a Bioanalyzer. Ribosomal RNA was depleted, and the resulting mRNA was used to construct cDNA libraries. Sequencing was performed using a high-throughput sequencing platform.
Bioinformatic Analysis
-
Data Preprocessing: Raw sequencing reads were quality-filtered and trimmed to remove low-quality bases and adapter sequences.
-
Read Mapping: The processed reads were aligned to the Streptomyces coelicolor A3(2) reference genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene was counted, and differential expression analysis was performed using statistical methods such as Rank Products Analysis to identify genes with significant changes in expression between the different nutrient-limiting conditions.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and the experimental workflow.
Safety Operating Guide
Safe Disposal of Cetoniacytone A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Cetoniacytone A is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of this compound, drawing upon established protocols for managing cytotoxic waste in a research setting.
This compound is a naturally occurring aminocarba sugar with demonstrated cytotoxic activity against various tumor cell lines.[1][2][3] As a potent compound, all waste materials contaminated with this compound, including unused product, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous cytotoxic waste.
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known characteristics of this compound.
| Property | Data | Source |
| Chemical Formula | C₁₃H₁₉NO₇ | [1] |
| Molar Mass | 301.29 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Biological Activity | Cytotoxic against selected tumor cell lines | [2][3] |
| Core Structure | C₇N-aminocyclitol moiety | [1][4] |
| Origin | Produced by Actinomyces sp. (strain Lu 9419), an endosymbiont of the rose chafer beetle (Cetonia aurata) | [1][2][3][4] |
Experimental Protocol for the Disposal of this compound
The following step-by-step protocol should be followed for the safe disposal of this compound and any associated contaminated materials. This procedure is based on general guidelines for the management of cytotoxic laboratory waste.[5][6]
Personnel Safety:
-
All personnel handling this compound waste must be thoroughly trained in the procedures for managing cytotoxic compounds.[7][8]
-
Appropriate Personal Protective Equipment (PPE) must be worn at all times, including a lab coat, safety goggles, and two pairs of chemotherapy-grade gloves.[9]
Waste Segregation and Collection:
-
Designated Waste Containers: All this compound waste must be segregated from general laboratory waste.[5] Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste. These containers are often color-coded, for instance, with red or yellow liners.[5][7]
-
Solid Waste:
-
Dispose of all contaminated solid materials, such as unused this compound powder, contaminated vials, pipette tips, and culture plates, directly into the designated solid cytotoxic waste container.
-
Contaminated PPE (gloves, lab coats, etc.) should also be disposed of in this container.[9]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including experimental solutions and cell culture media, in a designated, sealed, and leak-proof liquid cytotoxic waste container.
-
Do not dispose of liquid this compound waste down the drain.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles and razor blades, must be placed in a designated, puncture-proof sharps container for cytotoxic waste.[5]
-
Decontamination of Work Surfaces:
-
Following any work with this compound, thoroughly decontaminate all work surfaces.
-
While no single agent is known to deactivate all cytotoxic drugs, a common practice involves cleaning with a detergent solution followed by a deactivating agent if one is known to be effective.[10][11] For many cytotoxic compounds where a specific deactivator is not known, meticulous cleaning to physically remove the compound is critical.[12][13] Wipes used for cleaning should be disposed of as solid cytotoxic waste.
Final Disposal:
-
Once the cytotoxic waste containers are full, they should be securely sealed.
-
The primary recommended method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal company.[5][13]
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from work with this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment for all personnel. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and biosynthesis of this compound, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Biosynthetic Gene Cluster of this compound, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. danielshealth.ca [danielshealth.ca]
- 6. acewaste.com.au [acewaste.com.au]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gerpac.eu [gerpac.eu]
- 11. researchgate.net [researchgate.net]
- 12. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stericycle.com [stericycle.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Cetoniacytone A
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Cetoniacytone A. Adherence to these procedures is mandatory to mitigate risks associated with this potent cytotoxic compound.
As a novel aminocarba sugar with significant cytotoxicity against selected tumor cell lines, this compound presents potential hazards if not handled with appropriate precautions. While a specific Safety Data Sheet (SDS) is not currently available, the following guidelines are based on best practices for handling cytotoxic agents in a research and development setting. All personnel must treat this compound as a hazardous substance.
I. Personal Protective Equipment (PPE)
The primary barrier against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements. All PPE should be chemotherapy-rated where applicable.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves. Double gloving required. | Prevents dermal absorption. The outer glove should be removed and disposed of in the designated cytotoxic waste bin immediately after handling the compound. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the face. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher should be used when handling the powdered form of the compound or when there is a risk of aerosolization. | Prevents inhalation of the compound. |
II. Operational Plan for Handling this compound
All manipulations of this compound should be performed in a designated area and within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize exposure.
Experimental Workflow:
Experimental Protocols:
-
Weighing: The powdered form of this compound should be weighed on a tared weigh paper within a BSC. Use anti-static equipment if necessary.
-
Dissolving: When preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing. The vial should be capped and vortexed or sonicated to ensure complete dissolution.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a cytotoxic spill kit to contain and clean the spill. All materials used for cleanup must be disposed of as cytotoxic waste. Report the spill to the laboratory supervisor and follow institutional reporting procedures.
III. Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Yellow, puncture-resistant container with a biohazard symbol and "Cytotoxic Waste" label. | Includes contaminated gloves, gowns, bench paper, pipette tips, and vials. |
| Liquid Waste | Labeled, leak-proof, and shatter-resistant container. | Includes unused solutions of this compound and contaminated solvents. Do not mix with other chemical waste streams. |
| Sharps Waste | Yellow, puncture-proof sharps container with a biohazard symbol and "Cytotoxic Waste" label. | Includes needles, syringes, and contaminated glassware. |
All cytotoxic waste containers must be sealed when three-quarters full and moved to a designated hazardous waste storage area for collection by a licensed waste management contractor.[1][2][3][4]
Decontamination:
All surfaces and equipment that have come into contact with this compound must be decontaminated. A two-step process is recommended:
-
Cleaning: Wipe surfaces with a detergent solution to remove any visible contamination.
-
Deactivation: Wipe surfaces with a deactivating agent, such as a solution of sodium hypochlorite, followed by a rinse with 70% ethanol.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the cytotoxic compound this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
